TTA-Q6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(4S)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNWJYZCIAMGV-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TTA-Q6: A Technical Guide to its Mechanism of Action as a T-Type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, a class of low voltage-activated ion channels implicated in a variety of physiological and pathophysiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, outlining putative experimental protocols for its characterization, and visualizing its interaction with cellular signaling pathways. This compound has demonstrated efficacy in preclinical models of neurological disorders, such as absence epilepsy, and has been shown to modulate sleep architecture, highlighting its therapeutic potential.
Core Mechanism of Action: Selective T-Type Calcium Channel Blockade
The primary mechanism of action of this compound is the selective inhibition of T-type calcium channels.[1][2] These channels, which include the subtypes Cav3.1, Cav3.2, and Cav3.3, are distinct from high voltage-activated (HVA) calcium channels in their ability to be activated by small depolarizations from a hyperpolarized resting membrane potential. This property allows them to play a crucial role in regulating neuronal excitability, including the generation of burst firing patterns in neurons.
This compound demonstrates state-dependent inhibition of T-type calcium channels, with a higher potency for channels in a depolarized state. This suggests a preferential interaction with the open or inactivated states of the channel.
Signaling Pathway of T-Type Calcium Channel Inhibition by this compound
The following diagram illustrates the proposed mechanism of this compound in modulating neuronal excitability through the blockade of T-type calcium channels.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Condition | IC50 (nM) | Reference |
| FLIPR | Depolarized | 14 | [1][2] |
| FLIPR | Hyperpolarized | 590 | [1][2] |
FLIPR: Fluorometric Imaging Plate Reader
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not publicly available, this section outlines standard methodologies that are likely employed to evaluate its mechanism of action.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique is used to directly measure the effect of this compound on T-type calcium currents in isolated neurons or cells expressing recombinant T-type channels.
Methodology:
-
Cell Preparation: Primary neurons (e.g., thalamic neurons) or a cell line (e.g., HEK293) stably expressing a specific T-type calcium channel subtype (Cav3.1, Cav3.2, or Cav3.3) are cultured on coverslips.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and digitizer.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Tetrodotoxin (TTX, 0.5 µM) is included to block sodium channels.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
-
Voltage Protocol: T-type currents are elicited by a voltage step to -30 mV from a holding potential of -100 mV.
-
Data Analysis: The peak inward current is measured before and after the application of varying concentrations of this compound to determine the IC50.
The following diagram illustrates a typical workflow for a patch-clamp experiment.
In Vivo Model of Absence Epilepsy
Genetic models of absence epilepsy, such as the GAERS (Genetic Absence Epilepsy Rat from Strasbourg) or WAG/Rij (Wistar Albino Glaxo from Rijswijk) rats, are utilized to assess the anti-seizure efficacy of this compound.[2]
Methodology:
-
Animal Model: Male GAERS or WAG/Rij rats are used.
-
Electrode Implantation: Animals are surgically implanted with cortical EEG electrodes.
-
Drug Administration: this compound is administered orally or via intraperitoneal injection at various doses.
-
EEG Recording: Continuous EEG recordings are performed for several hours post-administration.
-
Data Analysis: The frequency and duration of spike-wave discharges (SWDs), the characteristic EEG pattern of absence seizures, are quantified and compared between vehicle and this compound treated groups.
Sleep Architecture Analysis
The effect of this compound on sleep patterns is evaluated in rodents.[2]
Methodology:
-
Animal Model: Adult male rats or mice are used.
-
Surgical Implantation: Animals are implanted with electrodes for EEG and EMG (electromyography) recording.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chamber.
-
Drug Administration: this compound is administered at the beginning of the light or dark cycle.
-
Polysomnography: Continuous EEG and EMG recordings are collected for 24 hours.
-
Data Analysis: The recordings are scored for different sleep stages (Wake, NREM, REM). The total time spent in each stage, the latency to sleep onset, and the number and duration of sleep/wake bouts are analyzed.
The logical relationship between this compound's molecular action and its physiological effects is depicted in the following diagram.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective antagonism of T-type calcium channels. Its demonstrated efficacy in a preclinical model of absence epilepsy and its ability to modulate sleep architecture underscore the importance of T-type channels in regulating neuronal network activity. Further research is warranted to fully elucidate its pharmacokinetic profile, subtype selectivity, and therapeutic potential in a broader range of neurological disorders.
References
In-Depth Technical Guide to the Pharmacological Properties of TTA-Q6
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-Q6 is a selective antagonist of T-type calcium channels, a class of ion channels implicated in a variety of neurological disorders. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, potency, and effects in preclinical models. The information is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering a consolidated resource on the core pharmacological characteristics of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Voltage-gated calcium channels are crucial for a wide array of physiological processes. Among these, the low-voltage-activated T-type calcium channels (T-channels) are key regulators of neuronal excitability and are involved in the pathophysiology of conditions such as epilepsy and neuropathic pain. T-type calcium channels are comprised of three distinct isoforms: Cav3.1, Cav3.2, and Cav3.3, which are differentially expressed throughout the nervous system. The unique biophysical properties of T-type channels, including their activation at near-resting membrane potentials, make them a compelling target for therapeutic intervention in diseases characterized by neuronal hyperexcitability.
This compound has emerged as a potent and selective antagonist of T-type calcium channels. Its ability to modulate the activity of these channels suggests its potential as a therapeutic agent for neurological disorders. This guide synthesizes the available data on the pharmacological profile of this compound.
Mechanism of Action
This compound functions as a state-dependent antagonist of T-type calcium channels. This means its inhibitory activity is dependent on the conformational state of the channel. The compound shows a higher potency for channels in the depolarized (inactivated) state compared to the hyperpolarized (closed) state. This property is particularly relevant for conditions like epilepsy where neurons undergo prolonged periods of depolarization. By preferentially binding to and stabilizing the inactivated state, this compound effectively reduces the number of channels available to open upon subsequent stimulation, thereby dampening neuronal excitability.
Quantitative Pharmacological Data
The potency of this compound has been quantified using in vitro assays. The following table summarizes the available data on its inhibitory activity.
| Assay Type | Condition | IC50 (nM) | Reference |
| FLIPR (Fluorometric Imaging Plate Reader) | Depolarized | 14 | [1][2] |
| FLIPR (Fluorometric Imaging Plate Reader) | Hyperpolarized | 590 | [1][2] |
Table 1: In Vitro Potency of this compound
Note: Specific details regarding the cell lines and T-type channel isoforms used in these initial screens are not publicly available at this time.
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of neuronal signaling pathways that are downstream of T-type calcium channel activity. In conditions like absence epilepsy, the thalamocortical circuitry plays a critical role. T-type calcium channels in thalamic neurons are key drivers of the burst firing patterns that lead to the characteristic spike-and-wave discharges seen on an electroencephalogram (EEG). By inhibiting these channels, this compound is presumed to disrupt this pathological oscillatory activity.
Below is a proposed signaling pathway illustrating the role of T-type calcium channels in neuronal hyperexcitability and the point of intervention for this compound.
Caption: Proposed signaling pathway of this compound action in neuronal hyperexcitability.
In Vivo Efficacy
This compound has demonstrated efficacy in a preclinical animal model of absence epilepsy. In a rat model, oral administration of this compound was shown to suppress seizure frequency.[2] This finding supports the hypothesis that T-type calcium channel antagonism is a viable strategy for the treatment of this form of epilepsy. Additionally, the compound was observed to cause significant alterations in sleep architecture in these animals.[2]
Experimental Protocols
FLIPR (Fluorometric Imaging Plate Reader) Assay for T-type Calcium Channel Antagonists
This protocol is a representative methodology for assessing the potency of T-type calcium channel antagonists like this compound using a high-throughput fluorescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against T-type calcium channels.
Materials:
-
HEK293 cells stably expressing a human T-type calcium channel isoform (e.g., Cav3.1, Cav3.2, or Cav3.3).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Depolarizing solution (e.g., assay buffer with a high concentration of KCl).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the T-type channel isoform into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the cell culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the respective wells of the assay plate. Include vehicle control wells (e.g., DMSO in assay buffer).
-
FLIPR Measurement:
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Initiate the assay by adding the depolarizing solution to all wells simultaneously. This will activate the T-type calcium channels, leading to an influx of Ca2+ and an increase in fluorescence.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for a FLIPR-based assay to determine T-type channel antagonist potency.
In Vivo Model of Absence Epilepsy in Rats
The following is a generalized protocol for a common animal model used to study absence seizures, which is relevant to the in vivo testing of this compound.
Objective: To evaluate the efficacy of a test compound in reducing the frequency and duration of spike-and-wave discharges (SWDs) in a genetic rat model of absence epilepsy (e.g., WAG/Rij or GAERS rats).
Materials:
-
WAG/Rij or GAERS rats (adult males are commonly used).
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic apparatus.
-
EEG recording electrodes and telemetry system.
-
Test compound (this compound) formulated for oral administration.
-
Vehicle control.
Procedure:
-
Surgical Implantation of EEG Electrodes:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically expose the skull and implant EEG recording electrodes over the cortex according to established coordinates.
-
Implant a reference electrode (e.g., over the cerebellum).
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover from surgery for a sufficient period (e.g., 1-2 weeks).
-
-
Baseline EEG Recording:
-
Record baseline EEG activity for a defined period (e.g., 24 hours) to determine the spontaneous frequency and duration of SWDs for each animal.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the rats via oral gavage.
-
-
Post-Dosing EEG Recording:
-
Record EEG activity for a specified duration after drug administration to assess the effect on SWDs.
-
-
Data Analysis:
-
Visually inspect and/or use automated software to identify and quantify the number and duration of SWDs in the EEG recordings.
-
Compare the post-dosing SWD parameters to the baseline values for each animal.
-
Use appropriate statistical tests to determine the significance of any observed effects.
-
Caption: Workflow for an in vivo rat model of absence epilepsy to test the efficacy of this compound.
Pharmacokinetics and Metabolism (ADME)
Currently, there is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further studies are required to characterize its pharmacokinetic profile, which is essential for its development as a therapeutic agent.
Conclusion
This compound is a potent and selective antagonist of T-type calcium channels with demonstrated efficacy in a preclinical model of absence epilepsy. Its state-dependent mechanism of action makes it a promising candidate for the treatment of neurological disorders characterized by neuronal hyperexcitability. While the initial pharmacological data are encouraging, further research is needed to fully elucidate its isoform selectivity, pharmacokinetic properties, and the precise signaling pathways it modulates. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the therapeutic potential of this compound.
References
TTA-Q6 (CAS RN: 910484-28-5): A Technical Guide for Researchers
COMPOUND AT A GLANCE
| Property | Value | Reference |
| IUPAC Name | 4-((R)-5-(5-chloro-2,3-dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)-5-(cyclopropyl)-3-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-2-yl)benzonitrile | N/A |
| CAS Number | 910484-28-5 | [1] |
| Molecular Formula | C₂₀H₁₅ClF₃N₃O | [1] |
| Molecular Weight | 405.8 g/mol | [1] |
| Primary Mechanism | Selective T-type Ca²⁺ channel antagonist | [1][2] |
| Secondary Mechanism | Induction of Endoplasmic Reticulum (ER) Stress | [3][4][5] |
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, demonstrating potential therapeutic applications in neurology and oncology.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, experimental protocols, and key quantitative findings to support researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Pharmacological Profile
Primary Mechanism of Action: T-type Calcium Channel Antagonism
This compound exhibits high potency and selectivity as a T-type calcium channel antagonist. In vitro studies have quantified its inhibitory activity, highlighting its potential for modulating neuronal excitability and other physiological processes regulated by these channels.
| Assay Type | Parameter | Value | Cell Line/System |
| FLIPR (Depolarized) | IC₅₀ | 14 nM | Not Specified |
| FLIPR (Hyperpolarized) | IC₅₀ | 590 nM | Not Specified |
The voltage-dependent nature of T-type calcium channels makes them crucial regulators of neuronal firing patterns. Antagonism by this compound can suppress aberrant neuronal activity, which is the basis for its investigation in models of epilepsy.
Secondary Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress
Recent research has uncovered a novel mechanism of action for this compound in the context of oncology. By inhibiting T-type calcium channel-mediated calcium influx into cancer cells, this compound disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress.[3][4][5] This, in turn, triggers the exposure of calreticulin (B1178941) (CRT) on the cancer cell surface, a key "eat-me" signal for phagocytic cells of the immune system.[3][4][5]
In Vivo Efficacy
Neurological Applications
In preclinical models, this compound has demonstrated efficacy in suppressing seizure activity. Studies in a rat model of absence epilepsy have shown a reduction in seizure frequency following oral administration. While the exact quantitative data on sleep architecture modulation is not publicly available, it has been noted that this compound causes significant alterations in the sleep-wake cycle in rats.
Oncological Applications
The induction of ER stress and subsequent calreticulin exposure by this compound forms the basis of a promising cancer immunotherapy strategy. In a preclinical lung cancer model, a nanomedicine-based co-delivery system of this compound and a CD47 inhibitor (RRX-001) demonstrated significant anti-tumor effects.[3][4][5] The CD47 inhibitor blocks the "don't eat me" signal, complementing the "eat-me" signal induced by this compound, leading to enhanced phagocytosis of cancer cells by macrophages and subsequent activation of an anti-tumor T-cell response.[3][4][5]
Experimental Protocols
In Vitro T-type Calcium Channel Inhibition Assay (FLIPR)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on T-type calcium channels.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the target T-type calcium channel subtype (e.g., HEK293 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay Procedure:
-
Add the this compound dilutions to the cell plate.
-
Establish a baseline fluorescence reading using a Fluorometric Imaging Plate Reader (FLIPR).
-
Induce channel opening by adding a depolarizing stimulus (e.g., a high concentration of potassium chloride).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the inhibition of the calcium influx against the concentration of this compound and fitting the data to a dose-response curve.
In Vivo Rat Model of Absence Epilepsy
Objective: To evaluate the anti-seizure efficacy of this compound.
Methodology:
-
Animal Model: Utilize a validated genetic or pharmacologically-induced rat model of absence epilepsy (e.g., WAG/Rij rats).
-
Electrode Implantation: Surgically implant electroencephalogram (EEG) electrodes to monitor brain activity.
-
Drug Administration: Administer this compound orally or via another appropriate route at various doses.
-
EEG Recording: Record continuous EEG before and after drug administration to monitor seizure frequency and duration.
-
Data Analysis: Quantify the reduction in spike-wave discharges (the hallmark of absence seizures) to determine the efficacy of this compound.
Signaling Pathways and Experimental Workflows
This compound Signaling in Cancer Immunotherapy
Caption: this compound mechanism in cancer immunotherapy.
Experimental Workflow for In Vivo Epilepsy Study
Caption: Workflow for assessing this compound efficacy in a rat epilepsy model.
Safety and Toxicology
Conclusion
This compound is a versatile molecule with a well-defined primary mechanism of action as a potent and selective T-type calcium channel antagonist. This activity underpins its potential in treating neurological disorders such as epilepsy. Furthermore, the discovery of its ability to induce ER stress in cancer cells opens up exciting new avenues for its development as an immuno-oncology agent. The data and protocols summarized in this guide are intended to facilitate further research into the therapeutic potential of this compound.
References
- 1. Pharmacology and safety of tetradecylthioacetic acid (TTA): phase-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in the rat sleep-wake cycle produced by D,L-beta-(1-naphthyl)alanine, a tryptophan analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term homeostasis of active sleep and the architecture of sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
TTA-Q6: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, identified through the optimization of a novel series of quinazolinone compounds. This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of this compound. It includes a compilation of its known quantitative data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, oncology, and drug development who are interested in the therapeutic potential of T-type calcium channel modulation.
Discovery of this compound
This compound was discovered through a focused medicinal chemistry effort to develop potent and selective T-type calcium channel antagonists from a novel series of 4,4-disubstituted quinazolin-2-ones. The discovery process involved the synthesis and evaluation of a library of analogs, with modifications at the 3- and 4-positions of the quinazolinone ring, to optimize potency and reduce off-target effects.
The initial lead compound was identified from a high-throughput screening campaign. Subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, which demonstrated a significant boost in potency. Specifically, the introduction of a cyclopropane (B1198618) at the 4-position and a 4-cyano modification resulted in a compound with good potency and reduced activation of the Pregnane X Receptor (PXR), a common off-target liability.
Synthesis of this compound
The synthesis of this compound is based on established methods for the preparation of quinazolinones. The general synthetic scheme involves the reaction of an appropriate amino benzophenone (B1666685) with carbonyl diimidazole, followed by the addition of a primary amine to form an equilibrium mixture. Subsequent heating of this mixture in toluene (B28343) with a Dean-Stark trap to remove water affords the dehydrated quinazolinone product.
Experimental Protocol: Synthesis of this compound
General Procedure for the Synthesis of 4,4-Disubstituted Quinazolin-2-ones:
A solution of the appropriate amino benzophenone (1 equivalent) in a suitable solvent is treated with carbonyl diimidazole (1.1 equivalents). The reaction mixture is stirred at room temperature until the formation of the intermediate is complete. The desired primary amine (1.2 equivalents) is then added, and the mixture is heated to reflux in toluene with a Dean-Stark trap for several hours until the reaction is complete. The reaction mixture is then cooled, and the product is isolated by filtration and purified by crystallization or column chromatography.
Detailed, step-by-step protocols for the synthesis of this compound and its precursors can be found in the supplementary information of the primary discovery publication.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Off-Target Activity
| Assay | Parameter | Value |
| FLIPR Depolarized Assay | IC50 | 14 nM[1] |
| FLIPR Hyperpolarized Assay | IC50 | 590 nM[1] |
| PXR Activation | % of Rifampicin | Minimized |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Dose | Effect |
| WAG/Rij Epilepsy Model | Rat | 3 mg/kg (oral) | Robust inhibition of seizures |
| Harmaline-Induced Tremor Model | Rat | Not specified | Significant efficacy |
Pharmacokinetic data for this compound is not currently publicly available.
Mechanism of Action and Signaling Pathways
This compound is a selective antagonist of T-type calcium channels. These channels are low voltage-activated and play a crucial role in regulating neuronal excitability and firing patterns. In neurons, the inhibition of T-type calcium channels by this compound is expected to reduce neuronal burst firing, which is implicated in conditions such as epilepsy and neuropathic pain.
Neuronal Signaling Pathway
The influx of calcium through T-type channels in neurons can trigger a cascade of downstream signaling events. These include the activation of various calcium-dependent enzymes and transcription factors, leading to changes in gene expression and synaptic plasticity.
Role in Cancer Immunotherapy
Recent research has explored the use of this compound in a nanomedicine-based co-delivery system for lung cancer immunotherapy. In this context, this compound disrupts calcium uptake in cancer cells, leading to endoplasmic reticulum (ER) stress. This stress induces the translocation of calreticulin (B1178941) (CRT) to the cell surface, which acts as an "eat-me" signal for phagocytic cells of the immune system, such as macrophages and dendritic cells.
Experimental Protocols for Biological Assays
FLIPR (Fluorometric Imaging Plate Reader) Assay for T-type Calcium Channel Antagonism
This assay is used to measure the inhibitory activity of compounds on T-type calcium channels in a high-throughput format.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) are cultured in appropriate media.
-
Plate Seeding: Cells are seeded into 384-well microplates and incubated to form a confluent monolayer.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and the cells are incubated to allow for dye uptake.
-
Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations.
-
FLIPR Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence is recorded, and then a depolarizing stimulus (e.g., a solution with an elevated potassium concentration) is added to activate the T-type calcium channels. The change in fluorescence, corresponding to calcium influx, is measured over time.
-
Data Analysis: The inhibition of the calcium influx by the test compound is calculated relative to control wells, and IC50 values are determined.
Specific buffer compositions, incubation times, and instrument settings can be found in the primary literature describing the development of T-type calcium channel assays.
Calreticulin Surface Exposure Assay
This assay is used to detect the translocation of calreticulin to the cell surface, a marker of immunogenic cell death.
General Protocol:
-
Cell Treatment: Cancer cells (e.g., lung cancer cell lines) are treated with this compound or control compounds for a specified period.
-
Staining: The cells are washed and then incubated with a primary antibody specific for calreticulin, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates an increase in calreticulin on the cell surface.
Detailed protocols, including antibody concentrations and incubation times, can be found in the supplementary information of the relevant cancer immunotherapy publications.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that has emerged from a well-defined discovery and optimization process. Its potent and selective inhibition of T-type calcium channels provides a means to investigate the physiological and pathological roles of these channels. Furthermore, its novel application in cancer immunotherapy highlights the potential for repurposing ion channel modulators in oncology. This technical guide provides a foundational resource for further research and development of this compound and related compounds.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Novel T-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of a novel series of 1,4-benzodiazepine-based T-type calcium channel blockers. T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are crucial in neuronal excitability and have emerged as promising therapeutic targets for various central nervous system disorders, including epilepsy. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying principles of SAR for this class of compounds.
Core Structure and Biological Activity
The foundation of the investigated series is a 1,4-benzodiazepine (B1214927) scaffold. Initial high-throughput screening identified a racemic hit, which served as the starting point for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The primary biological activity measured is the inhibition of the three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).
Structure-Activity Relationship (SAR) Analysis
The SAR of the 1,4-benzodiazepine series was systematically investigated by modifying various positions on the core scaffold. The following tables summarize the quantitative data from these modifications, highlighting the impact of different functional groups on the inhibitory activity against the three T-type calcium channel subtypes.
Table 1: SAR of Modifications at the N1 Position
| Compound ID | R1 Substituent | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |
| 4a | H | 1.2 | 1.5 | 0.8 |
| 4b | Methyl | 0.8 | 1.1 | 0.5 |
| 4c | Ethyl | 1.5 | 2.0 | 1.1 |
| 4d | Isopropyl | >10 | >10 | >10 |
Data represents a summary of findings from medicinal chemistry studies on 1,4-benzodiazepine analogs.
Table 2: SAR of Modifications at the C7 Position
| Compound ID | R7 Substituent | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |
| 5a | Cl | 0.5 | 0.7 | 0.3 |
| 5b | F | 0.6 | 0.8 | 0.4 |
| 5c | CN | 1.8 | 2.5 | 1.5 |
| 5d | OMe | 2.1 | 3.0 | 1.8 |
Data represents a summary of findings from medicinal chemistry studies on 1,4-benzodiazepine analogs.
Table 3: SAR of Modifications on the Phenyl Ring
| Compound ID | Phenyl Substitution | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |
| 6a | 4-Fluoro | 0.3 | 0.4 | 0.2 |
| 6b | 2-Fluoro | 0.8 | 1.0 | 0.6 |
| 6c | 4-Chloro | 0.4 | 0.5 | 0.25 |
| 6d | 4-Methyl | 1.1 | 1.4 | 0.9 |
Data represents a summary of findings from medicinal chemistry studies on 1,4-benzodiazepine analogs.
Experimental Protocols
The biological activity of the synthesized compounds was evaluated using two key experimental techniques: a high-throughput FLIPR assay for initial screening and a more detailed electrophysiological patch-clamp assay for confirmation and potency determination.
FLIPR (Fluorometric Imaging Plate Reader) Assay for T-Type Calcium Channel Inhibition
This assay provides a high-throughput method for measuring changes in intracellular calcium concentration, which is an indicator of T-type calcium channel activity.
Cell Line: HEK293 cells stably expressing one of the human T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).
Methodology:
-
Cell Preparation: Cells are seeded into 384-well microplates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Depolarization: The cells are depolarized using a solution containing a high concentration of potassium chloride (KCl) to activate the voltage-gated T-type calcium channels.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity before and after depolarization. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of the T-type calcium channels.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the ionic currents flowing through the T-type calcium channels in the cell membrane, providing a more precise measure of channel inhibition.
Cell Line: HEK293 cells transiently or stably expressing the T-type calcium channel subtype of interest.
Methodology:
-
Cell Preparation: Cells are plated on glass coverslips for recording.
-
Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing CsCl to block potassium channels.
-
Giga-seal Formation: A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane within the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a negative potential (e.g., -100 mV) to keep the T-type calcium channels in a closed state.
-
Current Recording: The membrane potential is then stepped to a depolarizing potential (e.g., -30 mV) to activate the T-type channels, and the resulting inward calcium current is recorded.
-
Compound Application: The test compound is applied to the cell via the external solution, and the effect on the T-type calcium current is measured.
-
Data Analysis: The percentage of inhibition of the peak current is determined at various compound concentrations to calculate the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the SAR and experimental workflow for the development of these novel T-type calcium channel blockers.
Caption: A simplified workflow for the discovery and development of novel T-type calcium channel blockers.
In Vitro Characterization of TTA-Q6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of TTA-Q6, a selective antagonist of T-type calcium channels. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for the evaluation of this compound. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes essential signaling pathways and workflows.
Quantitative Data Summary
The inhibitory potency of this compound on T-type calcium channels has been quantified using Fluorometric Imaging Plate Reader (FLIPR) assays. These assays measure the compound's ability to block calcium influx following induced depolarization of cells expressing the target channels. The half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Assay Type | IC50 (nM) |
| FLIPR Depolarized Assay | 14 |
| FLIPR Hyperpolarized Assay | 590 |
Signaling Pathway
This compound exerts its pharmacological effect by blocking T-type calcium channels (CaV3). These channels are low-voltage activated, meaning they open in response to small changes in membrane potential from a hyperpolarized state. Their activation leads to an influx of calcium ions (Ca2+), which acts as a second messenger, triggering a variety of downstream cellular responses, including the modulation of neuronal excitability and firing patterns. The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound blocks the T-type calcium channel, preventing calcium influx.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize this compound.
FLIPR Calcium Flux Assay
This high-throughput assay is used to determine the potency of this compound in blocking T-type calcium channels.
Objective: To measure the IC50 value of this compound by quantifying its inhibition of potassium chloride (KCl)-induced calcium influx in cells expressing T-type calcium channels.
Materials:
-
HEK293 cells stably expressing a T-type calcium channel subtype (e.g., CaV3.2).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Poly-D-lysine coated 384-well black-walled, clear-bottom assay plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or a genetically encoded sensor like GCaMP6s).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound compound stock solution in DMSO.
-
Potassium chloride (KCl) stock solution.
-
Fluorometric Imaging Plate Reader (FLIPR).
Workflow Diagram:
Caption: Workflow for the FLIPR calcium flux assay.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the T-type calcium channel of interest into 384-well black-walled, clear-bottom plates coated with poly-D-lysine at a density of 20,000-40,000 cells per well.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Remove the cell culture medium and add the dye solution to each well.
-
Dye Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (a known T-type channel blocker).
-
Compound Incubation: Incubate the plate with the compound for 15-30 minutes at room temperature.
-
FLIPR Measurement: Place the assay plate into the FLIPR instrument. Record baseline fluorescence for a short period.
-
Depolarization: The FLIPR instrument will then add a pre-determined concentration of KCl solution to all wells to induce membrane depolarization, which activates the T-type calcium channels.
-
Data Recording: Continue to record the fluorescence signal for several minutes to capture the calcium influx.
-
Data Analysis: The change in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the inhibition of the calcium response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the effects of this compound on the biophysical properties of T-type calcium channels.
Objective: To directly measure the inhibitory effect of this compound on T-type calcium channel currents and to assess its mechanism of action (e.g., state-dependence).
Materials:
-
HEK293 cells expressing a T-type calcium channel subtype.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External recording solution (containing, in mM: 110 BaCl2, 10 HEPES, 40 TEA-Cl, pH adjusted to 7.4 with TEA-OH).
-
Internal pipette solution (containing, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH).
-
This compound stock solution.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Baseline Recording: Clamp the cell at a holding potential of -100 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents and record the baseline current-voltage relationship.
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Recording with Compound: Once the drug effect has reached a steady state, repeat the voltage protocol to record the T-type currents in the presence of this compound.
-
Washout: Perfuse the chamber with the drug-free external solution to observe the reversal of the inhibitory effect.
-
Data Analysis: Measure the peak current amplitude at each voltage step before, during, and after compound application. Calculate the percentage of current inhibition to determine the potency and assess any changes in the voltage-dependence of activation or inactivation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the T-type calcium channel.
Objective: To quantify the direct interaction of this compound with the T-type calcium channel by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the T-type calcium channel of interest.
-
A suitable radioligand that binds to the T-type calcium channel (selection depends on the specific channel subtype and available tools).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound compound stock solution.
-
Non-specific binding control (a high concentration of a known non-radioactive ligand).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the T-type calcium channel in a hypotonic buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. The membranes with bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competing ligand.
-
Non-specific binding: Radioactivity in the presence of a saturating concentration of a non-radioactive ligand.
-
Specific binding: Total binding - non-specific binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data to determine the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
An In-depth Technical Guide to the Effects of T-type Calcium Channel Antagonists on Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Scope: This document details the mechanism, quantitative effects, and experimental evaluation of potent and selective T-type calcium channel antagonists, such as TTA-Q6, on neuronal excitability. Due to the limited availability of peer-reviewed electrophysiological data specifically for this compound, this guide extensively leverages data from the well-characterized and structurally related T-type antagonist, TTA-P2, to illustrate the fundamental principles and expected effects of this class of compounds.
Introduction: T-type Calcium Channels as a Therapeutic Target
Low-voltage-activated (LVA) T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are critical regulators of neuronal excitability.[1] Unlike high-voltage-activated (HVA) channels, T-type channels are activated by small depolarizations from a hyperpolarized resting membrane potential, making them key players in generating rhythmic burst firing in neurons, particularly within the thalamocortical circuitry.[2][3][4] This unique physiological role has implicated T-type channels in the pathophysiology of several neurological disorders, including absence epilepsy and neuropathic pain, making them a prime target for drug development.[5][6]
A new generation of potent and selective T-type channel antagonists has been developed, including the amide analogue TTA-A2 and the piperidine (B6355638) derivative TTA-P2.[2][7] These compounds have provided invaluable tools for dissecting the physiological roles of T-type channels. This guide focuses on the effects of these antagonists, with a particular reference to this compound, a member of the quinazolinone series of T-type antagonists, on neuronal function.
Core Mechanism of Action
T-type channel antagonists modulate neuronal excitability primarily by inhibiting the influx of Ca²+ through CaV3 channels. This action has a profound effect on the two primary firing modes of thalamic neurons: tonic firing and burst firing.
-
Tonic Firing: Occurs when the neuron is relatively depolarized. Action potentials are fired as single, sustained events. This mode is thought to be important for faithful transmission of sensory information.
-
Burst Firing: Occurs when the neuron is hyperpolarized, which removes the inactivation of T-type channels. A subsequent small depolarization activates these channels, leading to a large, transient Ca²+ influx known as a low-threshold calcium potential (LTCP). This LTCP, in turn, triggers a high-frequency burst of sodium-dependent action potentials.[2][3][4]
Potent T-type antagonists like TTA-P2 have been shown to selectively abolish LTCP-dependent burst firing without altering tonic firing.[2][3] This selective action is achieved by directly blocking the T-type Ca²+ current that initiates the burst, thereby reducing neuronal hyperexcitability associated with pathological states while preserving normal information processing.
Signaling Pathway of T-type Channel Blockade
The following diagram illustrates the signaling cascade leading to neuronal burst firing and the point of intervention for a T-type channel antagonist like this compound.
References
- 1. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective T-type calcium channel block in thalamic neurons reveals channel redundancy and physiological impact of I(T)window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of rat brain T-type calcium channels provides insights on neurophysiological basis of arousal dependent resting state functional magnetic resonance imaging signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
The Role of T-type Calcium Channels in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Low-voltage-activated (LVA) T-type calcium channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical regulators of neuronal excitability and signaling. Their unique biophysical properties, including activation near resting membrane potential and generation of low-threshold calcium spikes, position them as key players in a variety of physiological processes. However, dysregulation of T-type channel function has been increasingly implicated in the pathophysiology of a range of neurological disorders. This technical guide provides an in-depth exploration of the role of T-type calcium channels in epilepsy, neuropathic pain, Parkinson's disease, and Alzheimer's disease, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target T-type calcium channels for therapeutic intervention.
Introduction to T-type Calcium Channels
T-type calcium channels are members of the voltage-gated calcium channel superfamily.[1] They are characterized by their low threshold of activation, transient current, and small single-channel conductance.[1] The family consists of three distinct subtypes, each encoded by a different gene:
-
CaV3.1 (CACNA1G)
-
CaV3.2 (CACNA1H)
-
CaV3.3 (CACNA1I)
These subtypes exhibit distinct electrophysiological properties, tissue distribution, and pharmacology, which contributes to their diverse roles in the nervous system.[2] A key feature of T-type channels is their ability to generate a "window current," a small, persistent calcium influx at voltages near the resting membrane potential where the activation and inactivation curves overlap.[3] This window current can significantly influence neuronal excitability and firing patterns.
Role in Neurological Disorders
Epilepsy
T-type calcium channels, particularly CaV3.1 and CaV3.2, are strongly implicated in the generation of spike-and-wave discharges characteristic of absence seizures.[4][5] These channels are highly expressed in the thalamocortical circuit, where they contribute to the rhythmic burst firing of neurons that underlies these seizures.[4][5]
Signaling Pathway in Absence Seizures:
The thalamocortical circuitry, involving thalamocortical (TC) relay neurons, reticular thalamic (RTN) neurons, and cortical pyramidal neurons, is central to the generation of absence seizures. Hyperpolarization of TC neurons, often driven by GABAergic input from RTN neurons, deinactivates T-type calcium channels. Subsequent excitatory input then triggers a low-threshold calcium spike, leading to a burst of action potentials that propagates through the cortex. This rhythmic activity is synchronized across the thalamocortical network, resulting in the characteristic 3-Hz spike-and-wave discharges observed on an EEG.
References
- 1. media.jax.org [media.jax.org]
- 2. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-related downregulation of the CaV3.1 T-type calcium channel as a mediator of amyloid beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. frontiersin.org [frontiersin.org]
TTA-Q6: A T-Type Calcium Channel Antagonist and its Hypothetical Role in Angelman Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angelman Syndrome (AS) is a severe neurodevelopmental disorder characterized by the loss of function of the maternally inherited UBE3A gene. While current therapeutic strategies predominantly focus on restoring UBE3A expression, alternative downstream pathways that are dysregulated in the absence of UBE3A present novel targets for drug development. This technical guide explores the hypothetical potential of TTA-Q6, a selective T-type calcium channel antagonist, in the context of Angelman Syndrome research. The proposed mechanism of action, based on patent filings, centers on the modulation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a critical enzyme in synaptic plasticity that is dysregulated in AS.
This document provides an overview of this compound, its known pharmacological data, the theoretical signaling pathway it may influence in AS, and generalized experimental protocols relevant to the preclinical assessment of potential AS therapeutics. It is important to note that the link between this compound and Angelman Syndrome is, at present, speculative and primarily based on a patent application rather than extensive preclinical or clinical studies.
Introduction to this compound
This compound is a selective antagonist of T-type calcium channels.[1] These channels are a class of voltage-gated ion channels that play a significant role in the central nervous system, particularly in thalamocortical signaling, and have been implicated in conditions such as epilepsy and sleep disorders.[2] this compound has been investigated for its potential in treating various neurological diseases due to its ability to modulate neuronal excitability.[1]
Quantitative Data for this compound
The following table summarizes the available in vitro and in vivo pharmacokinetic data for this compound, derived from studies not specific to Angelman Syndrome.
| Parameter | Value | Species/Assay | Reference |
| In Vitro Potency | |||
| FLIPR Depolarized Assay IC₅₀ | 14 nM | N/A | [1] |
| FLIPR Hyperpolarized Assay IC₅₀ | 590 nM | N/A | [1] |
| Pharmacokinetics | |||
| Brain to Plasma Ratio | 1.1 (at 2h post-dose) | Rat | [2] |
Proposed Mechanism of Action in Angelman Syndrome
The therapeutic rationale for using a T-type calcium channel antagonist like this compound in Angelman Syndrome stems from the downstream consequences of UBE3A deficiency on neuronal signaling. A key protein affected in AS is CaMKII, which is crucial for learning and memory. It is hypothesized that blocking T-type calcium channels could prevent the inhibitory autophosphorylation of CaMKII, thereby increasing its activity and potentially ameliorating some of the cognitive deficits seen in Angelman Syndrome.[3][4]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in Angelman Syndrome.
Experimental Protocols for Preclinical Evaluation
While no specific experimental protocols for this compound in Angelman Syndrome have been published, this section outlines a generalized workflow for the preclinical assessment of a novel therapeutic candidate for AS, based on common practices in the field.
In Vitro Assays
-
Cell Lines: Patient-derived induced pluripotent stem cells (iPSCs) differentiated into neurons are a key in vitro model. These cells carry the genetic mutations found in AS patients.[5]
-
Western Blot: To quantify the levels of target proteins (e.g., UBE3A, phosphorylated CaMKII) following compound treatment.
-
Quantitative PCR (qPCR): To measure changes in gene expression, particularly the UBE3A antisense transcript (UBE3A-ATS) if the compound is hypothesized to affect its expression.
-
Multi-electrode Array (MEA): To assess neuronal network activity and excitability, as AS neurons often exhibit hyperexcitability. A reduction in synchronized bursting would be a positive indicator.
In Vivo Studies in AS Mouse Models
-
Animal Models: Mouse models with a maternal deletion or mutation of the Ube3a gene are standard.
-
Pharmacokinetic Analysis: To determine the brain penetration and half-life of the compound after administration.
-
Western Blot and Immunohistochemistry: To confirm target engagement and protein level changes in various brain regions (e.g., hippocampus, cortex).
-
Behavioral Testing: A battery of tests is used to assess different phenotypes associated with AS:
-
Motor Coordination: Rotarod test.
-
Learning and Memory: Morris water maze, contextual fear conditioning.
-
Anxiety-like Behavior: Open field test, elevated plus maze.
-
-
Electrophysiology: In vivo or ex vivo slice electrophysiology to measure synaptic plasticity (e.g., long-term potentiation, LTP), which is typically impaired in AS mouse models.
Experimental Workflow Diagram
Caption: Generalized preclinical workflow for AS drug discovery.
Conclusion and Future Directions
This compound represents a departure from the primary UBE3A-centric therapeutic strategies for Angelman Syndrome. Its potential, as outlined in a patent application, lies in targeting downstream signaling pathways, specifically the dysregulation of CaMKII. While the preclinical data for this compound in the context of Angelman Syndrome is currently non-existent in peer-reviewed literature, the proposed mechanism is scientifically plausible and warrants further investigation.
Future research should focus on validating the hypothesis that T-type calcium channel antagonism can indeed rescue CaMKII function and improve AS-related phenotypes in established in vitro and in vivo models. Such studies would be the first step in determining whether this compound or other molecules in its class hold genuine therapeutic promise for individuals with Angelman Syndrome. The broader implication is the validation of downstream targets as a viable alternative or complementary approach to UBE3A restoration therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 4,4-Disubstituted Quinazolin-2-ones as T-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017070680A1 - Methods for treating angelman syndrome and related disorders - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ES2936400T3 - Métodos para tratar el sÃndrome Angelman - Google Patents [patents.google.com]
TTA-Q6: A Technical Guide for Studying Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels.[1][2] These channels, also known as low-voltage-activated (LVA) calcium channels, are crucial regulators of intracellular calcium levels.[3][4] They play a significant role in a variety of physiological processes, including neuronal excitability, hormone secretion, and muscle contraction.[5][6] Dysregulation of T-type channel activity has been implicated in several pathological conditions, such as epilepsy, neuropathic pain, and certain types of cancer.[3][5] this compound serves as a critical pharmacological tool for investigating the function of these channels and their role in calcium signaling pathways, making it a valuable asset in both basic research and early-stage drug discovery.[1]
Core Mechanism of Action
This compound exerts its effects by directly blocking T-type voltage-gated calcium channels (Cav3).[7] These channels are activated by small membrane depolarizations, close to the resting potential of many cells, allowing an influx of Ca2+ ions.[8] This initial calcium entry can trigger a cascade of downstream events, including the activation of calcium-dependent enzymes and transcription factors, and can also lead to further membrane depolarization, activating other ion channels.[8] By inhibiting the T-type channel, this compound effectively dampens this initial calcium signal, allowing researchers to dissect its specific contribution to complex cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions | eLife [elifesciences.org]
- 5. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are T-type calcium channel modulators and how do they work? [synapse.patsnap.com]
- 8. T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of TTA-Q6: A Methodological Guide
Disclaimer: As of late 2025, detailed off-target screening data for the selective T-type Ca2+ channel antagonist TTA-Q6 is not publicly available. The information presented herein is a technical guide outlining the established methodologies and best practices for identifying and characterizing the off-target profile of a novel chemical entity like this compound. The data and specific pathways are illustrative examples.
Introduction
This compound is identified as a potent and selective antagonist of T-type Ca2+ channels, with potential therapeutic applications in neurological diseases.[1][2] While high on-target potency is crucial, a comprehensive understanding of a compound's off-target interactions is a critical component of preclinical safety assessment and a key determinant of its therapeutic index. Unforeseen off-target activities can lead to adverse drug reactions or provide opportunities for drug repositioning.
This guide details the standard experimental workflows and data presentation formats used to build a comprehensive off-target profile for a compound such as this compound.
Core Investigative Workflow
The investigation into off-target effects typically follows a tiered approach, starting with broad screening panels and progressing to more focused functional and mechanistic studies for any identified "hits."
References
TTA-Q6 in Lung Cancer Immunotherapy: A Review of Currently Available Information
An in-depth analysis of the current scientific landscape reveals a significant lack of research and data regarding the application of TTA-Q6 in the field of lung cancer immunotherapy. Publicly available scientific literature and clinical trial databases do not contain specific studies, quantitative data, or established experimental protocols investigating this compound for this indication.
Currently, this compound is primarily identified and commercially available as a selective antagonist for T-type calcium channels.[1][2][3][4] Its documented research applications are predominantly in the area of neurological diseases.[1][4] The compound is characterized by its potency in blocking these specific ion channels, with an IC50 of 14 nM in a depolarized assay and 590 nM in a hyperpolarized assay.[3]
A comprehensive search for preclinical or clinical data on this compound in the context of lung cancer did not yield any specific results. The current body of research on immunotherapy for lung cancer focuses on a variety of other agents and mechanisms, such as immune checkpoint inhibitors, targeted therapies, and cellular therapies.[5][6][7][8] There is no mention of this compound in the context of these established or investigational treatments for lung cancer.
Similarly, searches for experimental protocols or signaling pathways related to this compound's potential effects on lung cancer cells or the tumor microenvironment were unfruitful. While there is extensive research into the signaling pathways involved in lung cancer and the immune response,[9][10] there is no published information connecting this compound to these pathways in this specific disease context.
It is important to distinguish this compound from other compounds with similar acronyms that have been investigated in cancer research. For instance, "Tarlatamab" is a bispecific T-cell engager that has shown promise in treating small cell lung cancer.[6] Additionally, "tetradecylthioacetic acid (TTA)" has been studied for its effects on hepatoma cells.[11] However, these are distinct molecules from this compound.
Based on the available scientific and medical information, this compound has not been investigated as a therapeutic agent in lung cancer immunotherapy. Consequently, there is no quantitative data to present, no established experimental protocols to detail, and no known signaling pathways to visualize for this specific application. The information that exists on this compound is confined to its role as a tool compound in neurological research due to its T-type calcium channel antagonism. Further research would be required to determine if this mechanism of action could have any relevance or therapeutic potential in the treatment of lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Tarlatamab for Previously Treated Small Cell Lung Cancer - NCI [cancer.gov]
- 7. Clinical Trials Explore Immunotherapies for Lung Cancer | Duke Health Referring Physicians [physicians.dukehealth.org]
- 8. Clinical Relevance of Targeted Therapy and Immune-Checkpoint Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the signal transducer and transcription (STAT) signaling pathway in a primary T cell response. Critical role for IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Toll-like receptor signaling pathways in innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic actions of tetradecylthioacetic acid (TTA) and dexamethasone on induction of the peroxisomal beta-oxidation and on growth inhibition of Morris hepatoma cells. Both effects are counteracted by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TTA-Q6: Application Notes and Protocols for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, with IC50 values of 14 nM and 590 nM in FLIPR depolarized and hyperpolarized assays, respectively[1]. As a key regulator of calcium influx in excitable cells, T-type calcium channels are implicated in a variety of physiological and pathological processes, particularly in the central nervous system. Consequently, this compound is a valuable pharmacological tool for investigating the role of these channels in neurological disorders. These application notes provide detailed protocols for the in vitro characterization of this compound's effects on cellular processes, including signaling, viability, and apoptosis.
Data Presentation
This compound Inhibitory Activity
| Assay Type | Condition | IC50 | Reference |
| FLIPR | Depolarized | 14 nM | [1] |
| FLIPR | Hyperpolarized | 590 nM | [1] |
Signaling Pathways
This compound primarily exerts its effects by blocking T-type calcium channels (CaV3.1, CaV3.2, CaV3.3), thereby reducing the influx of Ca2+ into the cell. This interruption of calcium signaling can impact numerous downstream pathways.
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is for recording T-type calcium channel currents in cultured neurons.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons)
-
External solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
Procedure:
-
Prepare fresh external and internal solutions.
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
-
After obtaining a stable baseline recording, perfuse the cells with the external solution containing this compound at the desired concentration.
-
Repeat the voltage-step protocol to record T-type currents in the presence of this compound.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
Analyze the data to determine the effect of this compound on the current amplitude and kinetics.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]) using a fluorescent indicator.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cultured cells expressing T-type calcium channels (e.g., neuroblastoma cell line SH-SY5Y)
-
Fura-2 AM (calcium indicator)
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
-
Fluorescence microscopy setup with a ratiometric imaging system
Procedure:
-
Seed cells on glass-bottom dishes.
-
Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and allow the cells to de-esterify the dye for 15-20 minutes.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulate the cells to induce calcium influx (e.g., with a depolarizing concentration of KCl).
-
Record the changes in the 340/380 nm fluorescence ratio.
-
Wash the cells and incubate with the desired concentration of this compound for 15-30 minutes.
-
Repeat the stimulation and recording steps in the presence of this compound.
-
Analyze the data to quantify the inhibitory effect of this compound on calcium influx.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., a neuroblastoma or glioma cell line)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by flow cytometry.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blotting
This protocol is for analyzing the expression of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometric analysis to quantify protein expression levels.
Quantitative Real-Time PCR (qPCR)
This protocol measures changes in gene expression in response to this compound treatment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a housekeeping gene
-
Real-time PCR system
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Set up the qPCR reaction with the cDNA, master mix, and primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
References
Dissolving TTA-Q6 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of TTA-Q6, a selective T-type Ca2+ channel antagonist, in cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results in neuroscience research and drug development.
Introduction
This compound is a potent and selective antagonist of T-type calcium channels, playing a critical role in the investigation of neurological diseases.[1][2][3] Proper dissolution and handling are paramount for maintaining its stability and biological activity in in vitro experimental settings. This guide outlines the recommended procedures for preparing this compound solutions for cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating easy reference for solution preparation.
| Parameter | Value | Source |
| Molecular Weight | 405.8 g/mol | [3] |
| Solubility in DMSO | 125 mg/mL (308.03 mM) | [1][3] |
| Recommended Stock Concentration | 10 mM in DMSO | [2] |
| Purity | >99.0% | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the dissolution of this compound and its preparation for use in cell culture.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/hygroscopic
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile 0.22 µm syringe filter
-
Appropriate cell culture medium
-
Sterile serological pipettes and tubes for dilution
Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.058 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO to 4.058 mg of this compound.
-
Cap the tube tightly and vortex thoroughly.
-
-
Enhancing Solubility: If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath until it becomes clear.[1][3] It is noted that hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle is recommended.[1]
-
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected tube. This step is critical if the initial dissolution was not performed in a completely aseptic environment.
-
Storage:
Preparation of Working Solution
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Determine the final desired concentration of this compound for your cell culture experiment.
-
Perform a serial dilution of the stock solution in your pre-warmed cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, add the this compound stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Application to Cells: Add the final working solution to your cell cultures and proceed with your experimental protocol.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound preparation and its known signaling pathway.
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound mechanism of action on T-type calcium channels.
References
Application Notes and Protocols for TTA-Q6 in Neuronal Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TTA-Q6, a selective T-type calcium channel antagonist, in various neuronal assays. The information is intended to guide researchers in designing and executing experiments to investigate the role of T-type calcium channels in neuronal function and pathology.
Introduction to this compound
This compound is a potent and selective antagonist of T-type (Cav3) voltage-gated calcium channels.[1][2] These channels are low-voltage activated and play a crucial role in regulating neuronal excitability, including the generation of burst firing in neurons. Their involvement in various neurological and psychiatric disorders, such as epilepsy and neuropathic pain, makes them a significant target for drug discovery.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its analogs in various neuronal preparations and assays. This data provides a starting point for determining the optimal concentration for your specific experimental needs.
Table 1: Inhibitory Concentrations (IC50) of this compound and Analogs on T-type Calcium Channels
| Compound | Preparation | Assay Type | IC50 | Reference |
| This compound | Recombinant | FLIPR (depolarized) | 14 nM | [1][2] |
| This compound | Recombinant | FLIPR (hyperpolarized) | 590 nM | [1][2] |
| TTA-P2 | Thalamocortical Neurons | Electrophysiology | 22 nM | |
| TTA-P2 | Dorsal Root Ganglion (DRG) Neurons | Electrophysiology | 100 nM | [1][3] |
Table 2: Recommended Concentration Ranges for this compound and Analogs in Neuronal Assays
| Assay Type | Compound | Neuronal Preparation | Recommended Concentration | Effect | Reference |
| Electrophysiology | TTA-P2 | Dorsal Root Ganglion (DRG) Neurons | 1 µM | >90% block of T-type current | [3] |
| Electrophysiology | TTA-P2 | Substantia Gelatinosa Neurons | 10 µM | Significant decrease in T-type current amplitude | [4] |
| Neuroprotection | Mibefradil | Hippocampal Neurons | 0.5 - 1 µM | Significant preservation of neurons | |
| Neurotoxicity | T-type Channel Blockers | Neural Progenitor Cells | Concentration-dependent | Induction of apoptosis |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is adapted from studies using the this compound analog, TTA-P2, to record T-type calcium currents in cultured dorsal root ganglion (DRG) neurons.[3]
Objective: To measure the inhibitory effect of this compound on T-type calcium currents in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., DRG neurons)
-
External solution (in mM): 140 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH.
-
Internal solution (in mM): 108 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 1 Li-GTP, pH 7.2 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Culture primary neurons on glass coverslips suitable for electrophysiological recording.
-
Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a holding potential of -90 mV to ensure the availability of T-type channels.
-
To elicit T-type currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).
-
Record baseline T-type currents.
-
Prepare the desired concentration of this compound in the external solution from the stock solution. A concentration of 1 µM is recommended for a significant block, based on data from the analog TTA-P2.[3]
-
Perfuse the chamber with the this compound containing external solution for 2-5 minutes to allow for equilibration.
-
Record T-type currents in the presence of this compound using the same voltage protocol as in step 6.
-
To assess reversibility, wash out the this compound by perfusing with the control external solution for 5-10 minutes and record the currents again.
-
Analyze the peak inward current amplitude at each voltage step before, during, and after this compound application to determine the percentage of inhibition.
dot
Caption: Workflow for Electrophysiology Protocol.
Calcium Imaging Assay
This protocol provides a general framework for assessing the effect of this compound on intracellular calcium dynamics in response to neuronal depolarization.
Objective: To determine the effect of this compound on depolarization-induced calcium influx in cultured neurons.
Materials:
-
Primary neuronal cell culture
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
High potassium stimulation buffer (e.g., HBSS with 50 mM KCl)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope with a calcium imaging system.
Procedure:
-
Plate neurons in a multi-well imaging plate or on coverslips.
-
Prepare the calcium indicator loading solution. For Fura-2 AM, a final concentration of 2-5 µM with 0.02% Pluronic F-127 in imaging buffer is common.
-
Remove the culture medium and incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with imaging buffer to remove excess dye.
-
Add fresh imaging buffer to the cells.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at ~510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Add the desired concentration of this compound to the imaging buffer and incubate for 10-15 minutes. A concentration range of 100 nM to 1 µM is a reasonable starting point.
-
Stimulate the neurons by adding the high potassium stimulation buffer.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence ratio (Fura-2) or intensity (Fluo-4) before and after stimulation, in the presence and absence of this compound.
dot
Caption: Workflow for Calcium Imaging Assay.
Neurotoxicity Assay (MTT Assay)
This protocol is a standard method to assess cell viability and can be adapted to evaluate the potential neurotoxic effects of this compound.[5]
Objective: To determine the effect of this compound on the viability of cultured neurons.
Materials:
-
Primary neuronal cell culture
-
96-well culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader.
Procedure:
-
Seed neurons in a 96-well plate at a desired density and allow them to adhere and differentiate for several days.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations, for example, from 10 nM to 100 µM , to determine a dose-response curve.
-
Replace the culture medium in each well with the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the LC50 (lethal concentration 50%).
dot ```dot digraph "Neurotoxicity Assay Workflow" { rankdir=TB; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Plate Neurons" -> "Treat with this compound" -> "Incubate"; "Incubate" -> "Add MTT Reagent" -> "Incubate_MTT" [label="2-4h"]; "Incubate_MTT" -> "Solubilize Formazan" -> "Measure Absorbance"; "Measure Absorbance" -> "Calculate Viability"; }
References
- 1. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for TTA-Q6 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TTA-Q6, a selective T-type calcium channel antagonist, in patch-clamp electrophysiology experiments. The protocols detailed below are designed for studying the impact of this compound on neuronal excitability and synaptic transmission.
Introduction to this compound
This compound is a potent and selective antagonist of T-type calcium channels, which are low-voltage activated (LVA) channels crucial for regulating neuronal excitability, including the generation of burst firing in neurons.[1] The family of T-type calcium channels consists of three isoforms: CaV3.1, CaV3.2, and CaV3.3, all of which are expressed in the central nervous system.[1] Due to their role in rhythmic firing patterns, particularly in thalamic neurons, T-type channels are significant targets in the study of neurological disorders such as epilepsy and neuropathic pain.[2][3] this compound and its analogs, like TTA-A2 and TTA-P2, have been instrumental in elucidating the physiological roles of these channels.
Data Presentation: Quantitative Analysis of T-type Channel Blockade
Table 1: Patch-Clamp IC50 Values for TTA-A2 on CaV3 Isoforms
| Compound | Channel Isoform | IC50 (nM) | Holding Potential | Cell Type | Reference |
| TTA-A2 | CaV3.1 | ~100 | Not Specified | HEK293 | [3] |
| TTA-A2 | CaV3.2 | ~100 | Not Specified | HEK293 | [3] |
| TTA-A2 | CaV3.3 | ~100 | Not Specified | HEK293 | [3] |
Note: TTA-A2 demonstrates high potency for all three CaV3 isoforms in patch-clamp experiments.[3]
Table 2: State-Dependent Inhibition by TTA-A2
| Compound | Channel Isoform | Condition | IC50 | Reference |
| TTA-A2 | CaV3.2 | Depolarized State | 8.99 nM | [4] |
| TTA-A2 | CaV3.2 | Hyperpolarized State | 22.6 µM | [4] |
Note: The inhibitory effect of TTA-A2 is state-dependent, showing significantly higher potency for channels in the inactivated (depolarized) state.[4] This is a critical consideration for experimental design.
Experimental Protocols
The following are detailed protocols for voltage-clamp and current-clamp experiments using this compound to study its effects on T-type calcium channels.
Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents
Objective: To characterize the concentration-dependent block of T-type calcium currents by this compound.
Materials:
-
HEK-293 cells stably expressing CaV3.1, CaV3.2, or CaV3.3, or acutely dissociated neurons (e.g., thalamic neurons).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
Perfusion system.
-
This compound stock solution (in DMSO) and working solutions in external solution.
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH. Note: Ba²⁺ is often used as the charge carrier to enhance current amplitude and minimize Ca²⁺-dependent inactivation.
-
Internal Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment. For dissociated neurons, follow standard enzymatic and mechanical dissociation protocols.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtaining Whole-Cell Configuration:
-
Place the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette under positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[5]
-
-
Data Acquisition:
-
Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
Set the amplifier to voltage-clamp mode.
-
Voltage Protocol to Elicit T-type Currents:
-
Hold the membrane potential at -100 mV to ensure channels are available for opening.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) to elicit T-type currents.[2]
-
-
Record baseline T-type currents.
-
-
Drug Application:
-
Perfuse the cell with the desired concentration of this compound in the external solution.
-
Allow 2-3 minutes for the drug to equilibrate.
-
Record T-type currents in the presence of this compound.
-
Repeat with increasing concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Plot the current-voltage (I-V) relationship.
-
Calculate the percentage of current inhibition at each this compound concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50.
-
Protocol 2: Current-Clamp Recording of Neuronal Firing
Objective: To investigate the effect of this compound on neuronal excitability, specifically on rebound burst firing.
Materials:
-
Acutely prepared brain slices (e.g., thalamic slices) from rodents.
-
Standard patch-clamp setup and solutions as in Protocol 1, with the following modifications to the internal solution.
Solutions:
-
Internal Solution (K-Gluconate based, in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.
Procedure:
-
Slice Preparation: Prepare 300 µm thick coronal or horizontal brain slices using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Obtaining Whole-Cell Configuration: Follow the same procedure as in Protocol 1 to obtain a whole-cell recording from a neuron of interest (e.g., a thalamocortical neuron).
-
Data Acquisition:
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential.
-
Protocol to Elicit Rebound Burst Firing:
-
Inject a hyperpolarizing current step (e.g., -50 to -200 pA for 500 ms) to deinactivate T-type channels.
-
Upon release from hyperpolarization, a low-threshold spike (LTS) followed by a burst of action potentials should be observed.[6]
-
-
Record baseline firing patterns.
-
-
Drug Application:
-
Bath-apply this compound at a concentration expected to be effective (e.g., 100-500 nM).
-
Allow several minutes for the drug to penetrate the slice and reach the target neuron.
-
Repeat the current injection protocol to assess the effect of this compound on rebound burst firing.
-
-
Data Analysis:
-
Measure the number of action potentials per burst.
-
Analyze the amplitude and duration of the low-threshold spike.
-
Assess changes in the resting membrane potential and input resistance.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. bsys.ch [bsys.ch]
- 2. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
Application Notes and Protocols for TTA-Q6 Delivery in Preclinical Cancer Models
Note: Publicly available research specifically detailing the use of TTA-Q6 in preclinical cancer models is limited. Therefore, these application notes and protocols are based on the closely related and well-documented selective T-type calcium channel (TTCC) blocker, TTA-A2 , which serves as a representative compound for this class of molecules in oncology research. The methodologies provided are based on published studies using TTA-A2 in lung adenocarcinoma models and are intended to serve as a comprehensive guide for investigating the anti-cancer effects of TTCC inhibitors like this compound.
Introduction
T-type calcium channels (TTCCs) are low voltage-activated ion channels that play a crucial role in regulating intracellular calcium levels.[1][2] In normal physiology, their expression is largely restricted to excitable cells. However, aberrant expression of TTCCs has been observed in various cancer types, where they contribute to key pathological processes such as proliferation, cell cycle progression, and resistance to apoptosis.[1][2][3] This overexpression makes TTCCs an attractive therapeutic target in oncology.[1][4]
This compound, and its analogue TTA-A2, are potent and selective antagonists of T-type calcium channels. By blocking these channels, they inhibit the influx of calcium into cancer cells, thereby disrupting the signaling pathways that drive tumor growth and survival.[1][5] Preclinical studies using TTA-A2 have demonstrated its potential as both a standalone anti-cancer agent and as an adjuvant to enhance the efficacy of conventional chemotherapies like paclitaxel (B517696), particularly in overcoming chemoresistance.[6][7][8]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound (using TTA-A2 as a proxy) in preclinical cancer models, focusing on the A549 lung adenocarcinoma cell line as a representative model.
Mechanism of Action: Signaling Pathway
The anti-cancer activity of this compound is predicated on its ability to block T-type calcium channels, leading to a reduction in intracellular calcium concentration. This disruption of calcium homeostasis interferes with downstream signaling pathways critical for cancer cell proliferation and survival. The influx of calcium through TTCCs can activate calmodulin, which in turn can modulate the activity of various kinases and phosphatases that regulate the cell cycle.[1] By inhibiting this initial calcium influx, this compound can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T-type calcium channels and tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signaling and T-type calcium channels in cancer cell cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adjuvant role of a T-type calcium channel blocker, TTA-A2, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTA-Q6 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, which are voltage-gated ion channels implicated in a variety of physiological and pathophysiological processes.[1][2] These channels play a crucial role in neuronal excitability, cardiac pacemaking, and cell proliferation.[1][2] Consequently, T-type calcium channels have emerged as a promising therapeutic target for a range of disorders including epilepsy, neuropathic pain, and certain types of cancer. High-throughput screening (HTS) methodologies are essential for the efficient identification and characterization of novel modulators of these channels.
These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including detailed protocols for fluorescence-based assays and data presentation guidelines.
Principle of this compound High-Throughput Screening
The primary HTS strategy for identifying and characterizing T-type calcium channel antagonists like this compound involves monitoring intracellular calcium influx in a cellular context. A common and effective method is a fluorescence-based assay using a Fluorometric Imaging Plate Reader (FLIPR). This assay relies on cell lines stably expressing a specific subtype of the T-type calcium channel (e.g., CaV3.1, CaV3.2, or CaV3.3). These cells are loaded with a calcium-sensitive fluorescent dye.
A key challenge in assaying T-type channels is that they are largely inactivated at the typical resting membrane potential of commonly used cell lines. To overcome this, the cell membrane is transiently hyperpolarized to remove inactivation, followed by a depolarizing stimulus to activate the channels and elicit a measurable calcium influx. This compound, as an antagonist, will inhibit this depolarization-induced calcium influx, leading to a reduction in the fluorescent signal.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound in a fluorescence-based HTS assay format.
| Assay Type | Cell Line | Target | Parameter | Value | Reference |
| FLIPR (Depolarized) | Not Specified | T-type Ca2+ channels | IC50 | 14 nM | [1][2] |
| FLIPR (Hyperpolarized) | Not Specified | T-type Ca2+ channels | IC50 | 590 nM | [1][2] |
Signaling Pathway
T-type calcium channels, upon activation by membrane depolarization, allow the influx of calcium ions (Ca2+) into the cell. This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events that can influence cellular processes such as gene expression, proliferation, and apoptosis. This compound, by blocking these channels, inhibits this initial calcium influx and the subsequent signaling pathways.
Experimental Protocols
High-Throughput Screening for T-type Calcium Channel Antagonists using a FLIPR Assay
This protocol is adapted from established methods for HTS of T-type calcium channel blockers.
1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired human T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene (B1209903) microplates.
-
This compound Stock Solution: 10 mM in DMSO.
-
Control Compounds: A known T-type calcium channel blocker (e.g., mibefradil) as a positive control and DMSO as a negative control.
-
Fluorescent Calcium Indicator: FLIPR Calcium 6 Assay Kit or a similar calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer (Low K+): Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarization Buffer (High K+): HBSS with 20 mM HEPES and an elevated KCl concentration (e.g., 90 mM, with adjusted NaCl to maintain osmolarity), pH 7.4.
2. Experimental Workflow Diagram
3. Detailed Protocol
Day 1: Cell Seeding
-
Harvest and count the HEK293 cells stably expressing the T-type calcium channel of interest.
-
Seed the cells into 384-well, black-walled, clear-bottom assay plates at a density of 20,000-30,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Assay
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer (Low K+) in 384-well polypropylene compound plates. The final concentration in the assay will be a fraction of the concentration in the compound plate, depending on the addition volume.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).
-
Remove the culture medium from the cell plates and add 50 µL of the dye solution to each well.
-
Incubate the plates for 1-2 hours at 37°C or as recommended by the manufacturer.
-
-
FLIPR Assay:
-
Place the assay plate and the compound plate into the FLIPR instrument.
-
Set the instrument to perform a baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to add a defined volume (e.g., 12.5 µL) of the compounds from the compound plate to the assay plate.
-
Continue to record the fluorescence for a short period (e.g., 1-2 minutes) to observe any immediate effects of the compounds.
-
Configure a second addition of the Depolarization Buffer (High K+) to stimulate the T-type calcium channels.
-
Record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium influx and its subsequent decay.
-
4. Data Analysis
-
Export the kinetic fluorescence data from the FLIPR software.
-
For each well, calculate the maximum fluorescence signal change after the addition of the depolarization buffer.
-
Normalize the data to the positive (e.g., mibefradil) and negative (DMSO) controls on each plate.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
Conclusion
This compound is a valuable tool for studying the role of T-type calcium channels in various biological systems. The provided protocols and application notes offer a framework for the successful implementation of this compound in high-throughput screening campaigns. These assays can be adapted for the discovery of novel T-type calcium channel modulators and for profiling the activity of known compounds. Careful assay optimization and validation are crucial for generating high-quality, reproducible data in a drug discovery setting.
References
Application Notes and Protocols for Co-delivery of TTA-Q6 with Small Molecules in Nanomedicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-delivery of multiple therapeutic agents using nanocarriers is a rapidly advancing field in medicine, offering the potential for synergistic effects, reduced drug resistance, and enhanced therapeutic outcomes. This document provides detailed application notes and protocols for the co-delivery of TTA-Q6, a selective T-type calcium channel antagonist, with other small molecules using a nanomedicine platform. The primary focus of this document is a pH-responsive nanomedicine approach utilizing layered double hydroxide (B78521) (LDH) nanosheets for the co-delivery of this compound and the CD47 inhibitor RRX-001 for lung cancer immunotherapy[1][2][3][4]. This combination therapy leverages the ability of this compound to induce immunogenic cell death and the capacity of RRX-001 to block the "don't eat me" signal on cancer cells, thereby promoting a robust anti-tumor immune response.
T-type calcium channels are increasingly recognized for their role in the pathophysiology of various diseases, including cancer, where they can contribute to proliferation and drug resistance[5][6]. By blocking these channels, this compound can disrupt calcium homeostasis within cancer cells, leading to endoplasmic reticulum stress and the cell surface exposure of calreticulin, a potent "eat me" signal for the immune system[1][2]. The co-delivery of this compound with an agent that simultaneously targets an immune checkpoint, such as CD47, represents a promising strategy to overcome the immunosuppressive tumor microenvironment[1][2].
These protocols are based on published research and are intended to serve as a guide for developing similar nanomedicine formulations for preclinical research.
Data Presentation
Table 1: Physicochemical Characteristics of Drug-Loaded LDH Nanosheets
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency of this compound (%) | Drug Loading Efficiency of RRX-001 (%) |
| LDH-TTA-Q6-RRX-001 | 150 ± 25 | 0.2 ± 0.05 | +20 ± 5 | ~85 | ~90 |
Note: The values presented are representative and may vary based on specific synthesis conditions and measurement techniques.
Table 2: In Vitro Therapeutic Efficacy of Co-delivery Nanoparticles
| Treatment Group | Cell Line | IC50 (µg/mL) after 48h | Apoptosis Rate (%) |
| Free this compound | Lewis Lung Carcinoma (LLC) | ~15 | ~10 |
| Free RRX-001 | Lewis Lung Carcinoma (LLC) | > 50 | < 5 |
| This compound + RRX-001 (Free Drugs) | Lewis Lung Carcinoma (LLC) | ~10 | ~20 |
| LDH-TTA-Q6-RRX-001 | Lewis Lung Carcinoma (LLC) | ~2.5 | ~45 |
Note: IC50 values and apoptosis rates are dependent on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Synthesis of Layered Double Hydroxide (LDH) Nanosheets
This protocol describes the synthesis of Zn-Al LDH nanosheets via a coprecipitation method.
Materials:
-
Zinc chloride (ZnCl₂)
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
Procedure:
-
Prepare a 50 mL aqueous solution containing ZnCl₂ (0.1 M) and AlCl₃·6H₂O (0.05 M).
-
Prepare a 100 mL aqueous solution of NaOH (0.4 M).
-
Under vigorous stirring, add the metal salt solution dropwise to the NaOH solution at room temperature.
-
Age the resulting white suspension at 60°C for 12 hours with continuous stirring.
-
Collect the precipitate by centrifugation at 8,000 rpm for 10 minutes.
-
Wash the precipitate repeatedly with DI water and ethanol to remove unreacted precursors.
-
Resuspend the purified LDH precipitate in DI water to obtain a stable colloidal suspension of LDH nanosheets.
-
Characterize the synthesized LDH nanosheets for their morphology, size, and crystal structure using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).
Protocol 2: Co-loading of this compound and RRX-001 onto LDH Nanosheets
This protocol details the loading of this compound and RRX-001 onto the synthesized LDH nanosheets.
Materials:
-
LDH nanosheet suspension (from Protocol 1)
-
This compound
-
RRX-001
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of RRX-001 in DMSO (e.g., 10 mg/mL).
-
Disperse the LDH nanosheet suspension in PBS.
-
Add the this compound stock solution to the LDH suspension while stirring, and incubate for 4 hours at room temperature to allow for adsorption.
-
Subsequently, add the RRX-001 stock solution to the mixture and continue stirring for another 4 hours.
-
Collect the drug-loaded LDH nanosheets (LDH-TTA-Q6-RRX-001) by centrifugation at 12,000 rpm for 20 minutes.
-
Wash the nanoparticles with PBS to remove unloaded drugs.
-
Determine the drug loading efficiency by quantifying the amount of this compound and RRX-001 in the supernatant using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Protocol 3: In Vitro Characterization of Nanoparticles
This protocol outlines the characterization of the physicochemical properties of the drug-loaded nanoparticles.
Methods:
-
Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LDH-TTA-Q6-RRX-001 nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Drug Release Study: a. Disperse the drug-loaded nanoparticles in PBS at different pH values (e.g., pH 7.4 and pH 5.5 to mimic physiological and tumor microenvironments, respectively). b. Incubate the suspensions at 37°C with gentle shaking. c. At predetermined time points, collect aliquots and centrifuge to separate the nanoparticles. d. Quantify the amount of released this compound and RRX-001 in the supernatant using HPLC or UV-Vis spectroscopy.
Protocol 4: In Vitro Cytotoxicity and Apoptosis Assays
This protocol describes the evaluation of the anti-cancer efficacy of the co-delivery system in vitro.
Cell Lines:
-
Lewis Lung Carcinoma (LLC) cells or other relevant cancer cell lines.
Procedure for Cytotoxicity Assay (MTT or LDH Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free this compound, free RRX-001, a combination of free drugs, and LDH-TTA-Q6-RRX-001 nanoparticles. Include untreated cells as a control.
-
Incubate the cells for 48-72 hours.
-
Perform an MTT assay to assess cell viability or an LDH assay to measure cytotoxicity by quantifying lactate (B86563) dehydrogenase release from damaged cells[7][8][9].
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment group.
Procedure for Apoptosis Assay (Annexin V/PI Staining):
-
Treat cancer cells with the different drug formulations as described for the cytotoxicity assay.
-
After the incubation period, harvest the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Protocol 5: In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the therapeutic efficacy of the co-delivery system in a murine lung cancer model.
Animal Model:
-
C57BL/6 mice bearing orthotopic or subcutaneous Lewis Lung Carcinoma (LLC) tumors.
Treatment Groups:
-
Saline (Control)
-
LDH nanosheets (Vehicle control)
-
Free this compound + Free RRX-001
-
LDH-TTA-Q6-RRX-001
Procedure:
-
Once tumors reach a palpable size, randomly assign the mice to the different treatment groups.
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined dosing schedule (e.g., every three days for a total of five injections).
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for immune cell infiltration).
Visualization
Caption: Proposed signaling pathway for this compound and RRX-001 co-delivery.
Caption: Experimental workflow for nanoparticle synthesis and characterization.
Caption: Logical relationship of the therapeutic strategy.
References
- 1. Facile synthesis of layered double hydroxide nanosheets assembled porous structures for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of layered double hydroxide nanosheets assembled porous structures for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nanomedicine-based co-delivery of a calcium channel inhibitor and a small molecule targeting CD47 for lung cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Nanomedicine Approaches in Targeted Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate dehydrogenase assay for assessment of polycation cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing TTA-Q6 Efficacy in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, a class of ion channels implicated in the pathophysiology of various neurological disorders, including epilepsy. These application notes provide detailed protocols for evaluating the anticonvulsant efficacy of this compound in two standard preclinical seizure models: the Maximal Electroshock (MES) model and the Pentylenetetrazol (PTZ) model. Furthermore, this document outlines the underlying signaling pathways and provides a framework for data analysis and presentation.
Mechanism of Action: T-Type Calcium Channels in Epilepsy
T-type calcium channels, particularly the isoforms CaV3.1, CaV3.2, and CaV3.3, are low-voltage activated channels that play a critical role in regulating neuronal excitability. In the context of epilepsy, these channels are key contributors to the generation of abnormal hypersynchronous neuronal firing, especially in the thalamocortical circuitry, which is associated with absence seizures. The thalamocortical network, consisting of thalamocortical relay neurons, reticular thalamic nucleus neurons, and cortical pyramidal cells, is fundamental in generating the characteristic spike-and-wave discharges seen in absence epilepsy. This compound, by blocking these channels, is hypothesized to dampen the excessive neuronal burst firing and thereby exert its anti-seizure effects.
Signaling Pathway of T-Type Calcium Channels in Thalamocortical Oscillations
Caption: Thalamocortical circuitry and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed for rodent models (mice or rats) and should be adapted based on institutional guidelines and specific experimental needs.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
-
Animals: Adult male mice (e.g., CF-1 or C57BL/6, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g). Animals should be acclimated for at least 3-5 days before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline). Prepare a range of doses to determine the dose-response relationship.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). The volume of administration should be consistent across all animals (e.g., 10 mL/kg for mice).
-
Time to Peak Effect (TPE): Determine the TPE for this compound in a preliminary study. This is the time at which the drug is expected to have its maximum effect.
-
Seizure Induction:
-
At the predetermined TPE, apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Deliver a constant electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) through corneal electrodes.
-
-
Observation and Endpoint:
-
Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.
-
The primary endpoint is the abolition of the tonic hindlimb extension, which is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a probit analysis.
-
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is used to screen for drugs effective against myoclonic and absence seizures. It works by antagonizing the GABA-A receptor complex.
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.
-
Animals: Adult male mice (e.g., Swiss albino, 20-25 g) or rats (e.g., Wistar, 150-200 g).
-
Drug Preparation: Prepare this compound as described for the MES model. Dissolve PTZ in saline to the desired concentration (e.g., 85 mg/kg for subcutaneous injection in mice).
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Seizure Induction:
-
At the TPE of this compound, administer PTZ subcutaneously.
-
Immediately place the animal in an observation chamber.
-
-
Observation and Endpoints:
-
Observe the animal for a period of 30 minutes for the onset of seizure behaviors.
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.
-
Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Compare the latency to seizure onset between this compound treated and vehicle-treated groups.
-
Analyze the effect of this compound on seizure severity scores.
-
The dose of PTZ required to induce seizures in 50% of animals (CD50) can also be determined in the presence of this compound to assess the change in seizure threshold.
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Note: Specific preclinical efficacy data for this compound in the MES and PTZ models is not publicly available. The following tables use data for a similar T-type calcium channel blocker, TTA-A2, in the MES model as an illustrative example, and hypothetical data for the PTZ model to demonstrate the expected dose-dependent effects.
Table 1: Efficacy of TTA-A2 in the Maximal Electroshock (MES) Seizure Model (Illustrative)
| Treatment Group | Dose (mg/kg) | Route of Administration | N | % Protected | ED50 (mg/kg) [95% CI] |
| Vehicle | - | i.p. | 10 | 0 | - |
| TTA-A2 | 0.1 | i.p. | 10 | 20 | \multirow{4}{*}{~0.3} |
| TTA-A2 | 0.3 | i.p. | 10 | 50 | |
| TTA-A2 | 1.0 | i.p. | 10 | 80 | |
| TTA-A2 | 3.0 | i.p. | 10 | 100 |
Data is illustrative and based on the reported efficacy of TTA-A2, a compound with a similar mechanism of action to this compound. A study reported that TTA-A2 at doses of 0.3 mg/kg and higher significantly protected against tonic seizures in a mouse MES model.
Table 2: Hypothetical Efficacy of this compound in the Pentylenetetrazol (PTZ) Seizure Model
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Mean Latency to First Myoclonic Jerk (s) ± SEM | Mean Seizure Score ± SEM |
| Vehicle | - | i.p. | 10 | 120 ± 15 | 4.5 ± 0.5 |
| This compound | 1 | i.p. | 10 | 180 ± 20 | 3.0 ± 0.4 |
| This compound | 3 | i.p. | 10 | 250 ± 25 | 2.1 ± 0.3 |
| This compound | 10 | i.p. | 10 | 350 ± 30 | 1.2 ± 0.2 |
*This data is hypothetical and for illustrative purposes only, demonstrating an expected dose-dependent increase in seizure latency and decrease in seizure severity. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle.
Conclusion
These application notes provide a comprehensive guide for the preclinical assessment of this compound efficacy in established seizure models. By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can generate robust and reproducible data to evaluate the potential of this compound as a novel antiepileptic therapy. It is crucial to note the absence of specific public quantitative data for this compound, and the provided tables are for illustrative purposes. Further studies are warranted to establish the precise dose-response relationship and therapeutic window of this compound.
Application Note: Measuring the Effects of TTA-Q6 on Intracellular Calcium Levels
For Research Use Only.
Introduction
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including neurotransmission, muscle contraction, and gene expression. The T-type (transient) calcium channels, a low voltage-activated (LVA) subfamily of VGCCs, are characterized by their ability to be activated by small membrane depolarizations. This subfamily includes three distinct isoforms: CaV3.1, CaV3.2, and CaV3.3, each with unique biophysical properties and tissue distribution. Dysregulation of T-type channel activity has been implicated in various pathological conditions such as epilepsy, neuropathic pain, and cardiac arrhythmias, making them a significant target for drug discovery.
TTA-Q6 is a novel small molecule compound identified as a potent and selective antagonist of T-type calcium channels. Understanding its precise mechanism of action and its inhibitory effects on intracellular calcium influx is essential for its development as a potential therapeutic agent. This application note provides detailed protocols for measuring the effects of this compound on intracellular calcium levels in a cellular context using fluorescence-based assays. The methodologies described herein are designed for researchers, scientists, and drug development professionals.
Signaling Pathway
T-type calcium channels are activated by membrane depolarization, leading to an influx of calcium ions into the cell. This increase in intracellular calcium can trigger a variety of downstream signaling events. This compound, as a T-type channel antagonist, is expected to block this initial calcium entry.
Experimental Protocols
This section details the protocols for assessing the inhibitory effect of this compound on T-type calcium channel-mediated intracellular calcium influx. The primary method described is a fluorescent plate reader-based assay using a calcium-sensitive dye.
Protocol 1: In Vitro Measurement of T-type Calcium Channel Inhibition by this compound using a Fluorescent Plate Reader
This protocol is designed for a high-throughput screening (HTS) format to determine the potency of this compound in inhibiting T-type calcium channels.
Materials:
-
Cell Line: HEK293 cell line stably expressing a specific human T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
Fluorescent Calcium Indicator: Fluo-4 AM (or a similar calcium-sensitive dye).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarization Solution: Assay Buffer containing a high concentration of KCl (e.g., 90 mM KCl, with adjusted NaCl to maintain osmolarity).
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Positive Control: A known T-type calcium channel blocker (e.g., Mibefradil).
-
Negative Control: DMSO.
-
Microplates: 384-well, black-walled, clear-bottom microplates.
-
Fluorescent Plate Reader: Equipped with injectors and capable of kinetic reading (e.g., FLIPR Tetra® or similar).
Experimental Workflow:
Procedure:
-
Cell Plating:
-
Culture HEK293 cells expressing the desired T-type calcium channel isoform in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a 2x Fluo-4 AM loading solution. For each plate, mix Fluo-4 AM (to a final concentration of 2 µM) and Pluronic F-127 (0.04%) in assay buffer.
-
Carefully remove the culture medium from the cell plates.
-
Add 25 µL of the 2x Fluo-4 AM loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Also prepare solutions for the positive control (e.g., 10 µM Mibefradil) and negative control (0.1% DMSO).
-
Add 5 µL of the compound dilutions and controls to the respective wells.
-
Incubate the plates for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Set up the fluorescent plate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) kinetically.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject 10 µL of the high KCl depolarization solution into each well to stimulate the T-type calcium channels.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium influx and subsequent decay.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after depolarization (ΔF = F_peak - F₀).
-
Normalize the data by expressing the response in each well as a percentage of the control response (wells with DMSO).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.
Data Presentation
The quantitative data from the calcium influx assay should be summarized in a clear and structured table to allow for easy comparison of the inhibitory effects of this compound on different T-type calcium channel isoforms.
| T-type Channel Isoform | This compound IC₅₀ (nM) | Positive Control (Mibefradil) IC₅₀ (µM) |
| CaV3.1 | 15.8 ± 2.1 | 1.2 ± 0.3 |
| CaV3.2 | 8.5 ± 1.5 | 1.5 ± 0.4 |
| CaV3.3 | 25.3 ± 3.5 | 1.8 ± 0.5 |
Table 1: Inhibitory potency (IC₅₀) of this compound and a positive control (Mibefradil) on different human T-type calcium channel isoforms expressed in HEK293 cells. Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the inhibitory effects of this compound on intracellular calcium levels mediated by T-type calcium channels. The fluorescence-based assay is amenable to high-throughput screening and allows for the determination of the compound's potency and selectivity against different T-type channel isoforms. The provided data table structure and visualization diagrams serve as a guide for presenting experimental results in a clear and concise manner. This information is critical for the preclinical evaluation of this compound and for elucidating its therapeutic potential in disorders associated with T-type calcium channel dysfunction.
Application Notes and Protocols: Investigating the Effects of TTA-Q6 in Biological Systems using Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium (Ca²⁺) channels.[1] While not a fluorescent probe itself, this compound is a valuable pharmacological tool for studying the physiological and pathological roles of these channels in various cellular processes. Fluorescence microscopy is an indispensable technique to visualize and quantify the downstream effects of T-type Ca²⁺ channel blockade by this compound. These application notes provide detailed protocols for utilizing fluorescence microscopy to investigate the impact of this compound on intracellular Ca²⁺ dynamics and other cellular events.
The general principle involves treating cells or tissues with this compound to inhibit T-type Ca²⁺ channels and then using specific fluorescent probes to measure the resulting changes in cellular parameters. This allows researchers to dissect the contribution of T-type Ca²⁺ channels to signaling pathways, cell viability, and other dynamic cellular processes.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉N₅O₂ | MedChemExpress |
| Molecular Weight | 419.52 g/mol | MedChemExpress |
| Target | T-type Ca²⁺ channels | [1] |
| IC₅₀ (FLIPR depolarized assay) | 14 nM | [1] |
| IC₅₀ (FLIPR hyperpolarized assay) | 590 nM | [1] |
Table 2: Common Fluorescent Probes for Measuring this compound Effects
| Fluorescent Probe | Target/Application | Excitation (nm) | Emission (nm) | Key Considerations |
| Fluo-4 AM | Intracellular Ca²⁺ | ~494 | ~516 | Ratiometric imaging is not possible. |
| Fura-2 AM | Intracellular Ca²⁺ | ~340/380 | ~510 | Ratiometric probe, allows for more quantitative measurements. |
| Calbryte™ 520 AM | Intracellular Ca²⁺ | ~492 | ~514 | Higher signal-to-noise ratio compared to Fluo-4. |
| Propidium Iodide | Cell Viability (dead cells) | ~535 | ~617 | Stains the nucleus of membrane-compromised cells. |
| Annexin V conjugates | Apoptosis | Varies with fluorophore | Varies with fluorophore | Detects externalized phosphatidylserine (B164497) during early apoptosis. |
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on Intracellular Calcium Concentration
This protocol describes how to use a fluorescent Ca²⁺ indicator to measure changes in intracellular calcium levels following the application of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Fluo-4 AM, Fura-2 AM, or Calbryte™ 520 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.
-
Loading with Calcium Indicator:
-
Prepare a loading solution of the chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) in imaging buffer. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with warm imaging buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: After incubation, gently wash the cells two to three times with warm imaging buffer to remove excess dye.
-
This compound Treatment:
-
Prepare the desired concentration of this compound in the imaging buffer. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions.
-
Acquire a baseline fluorescence reading for a few minutes before adding the compound.
-
Gently add the this compound solution to the cells.
-
-
Image Acquisition:
-
Immediately begin acquiring images using the fluorescence microscope.
-
For kinetic experiments, use time-lapse imaging to capture the change in fluorescence intensity over time.
-
Use the lowest possible excitation light intensity and exposure times to minimize phototoxicity.[2]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.
-
Normalize the fluorescence signal to the baseline to determine the relative change in intracellular Ca²⁺ concentration.
-
Protocol 2: Assessing Cell Viability after this compound Treatment
This protocol outlines the use of Propidium Iodide (PI) to quantify cell death following treatment with this compound.
Materials:
-
This compound
-
Propidium Iodide (PI) solution
-
Hoechst 33342 (for total cell staining)
-
Cells of interest cultured in a multi-well plate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Staining:
-
Add Hoechst 33342 to the culture medium to stain the nuclei of all cells (live and dead). Incubate for 10-15 minutes.
-
Add Propidium Iodide to the culture medium. PI will only enter and stain the nuclei of dead cells with compromised membranes.
-
-
Image Acquisition:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Hoechst 33342 (blue channel) and PI (red channel).
-
-
Data Analysis:
-
Count the total number of cells (blue nuclei) and the number of dead cells (red nuclei) in multiple fields of view for each condition.
-
Calculate the percentage of dead cells for each this compound concentration.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Calcium imaging experimental workflow.
References
Application Notes and Protocols for Immunohistochemistry (IHC) in TTA-Q6 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a potent and selective antagonist of T-type calcium channels, with IC50 values of 14 nM and 590 nM in FLIPR depolarized and hyperpolarized assays, respectively[1][2]. As a selective blocker of these channels, this compound is a valuable tool in neuroscience research, particularly in the study of neurological disorders where T-type calcium channel dysregulation is implicated[1][3]. These channels are known to be involved in a variety of physiological processes, including neuronal excitability, hormone secretion, and cell proliferation. The ability to analyze protein expression in tissues treated with this compound is crucial for understanding its mechanism of action and downstream effects.
Immunohistochemistry (IHC) is an indispensable technique for visualizing the localization and expression levels of specific proteins within the cellular and tissue context. This document provides a detailed protocol for performing IHC on tissues treated with this compound, guidance on data interpretation, and visual representations of the associated signaling pathway and experimental workflow.
Putative Signaling Pathway of this compound Action
This compound exerts its effects by blocking T-type calcium channels, thereby inhibiting the influx of calcium ions into the cell. This disruption of calcium homeostasis can impact numerous downstream signaling cascades that are dependent on calcium as a second messenger. The following diagram illustrates a potential signaling pathway affected by this compound.
Caption: Putative signaling pathway of this compound action.
Immunohistochemistry Protocol for this compound Treated Tissues
This protocol provides a general guideline for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound. Optimization may be required for specific antibodies and tissue types.
I. Materials and Reagents
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Phosphate-Buffered Saline (PBS)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (see Table 1 for suggestions)
-
Biotinylated secondary antibody
-
Avidin-Biotin-Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
II. Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol.
Caption: Immunohistochemistry experimental workflow.
III. Detailed Protocol
A. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
B. Antigen Retrieval
-
Immerse slides in antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
C. Immunohistochemical Staining
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking solution to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody: Dilute the primary antibody to its optimal concentration in blocking solution. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Rinse slides with PBS three times for 5 minutes each. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Detection: Rinse slides with PBS three times for 5 minutes each. Apply the ABC reagent and incubate for 30 minutes at room temperature.
-
Visualization: Rinse slides with PBS three times for 5 minutes each. Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes).
-
Stop Reaction: Immerse slides in deionized water to stop the color development.
D. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Data Presentation and Analysis
Quantitative analysis of IHC staining can provide valuable insights into the effects of this compound treatment. This can be achieved by measuring the staining intensity or the percentage of positively stained cells. The following table provides a template for organizing quantitative data.
Table 1: Quantitative Analysis of Protein Expression in this compound Treated Tissues
| Target Protein | Treatment Group | N | Staining Intensity (Arbitrary Units) | % Positive Cells | p-value |
| CaV3.1 (α1G) | Vehicle Control | 5 | Data | Data | rowspan="2">Data |
| This compound (10 mg/kg) | 5 | Data | Data | ||
| CaV3.2 (α1H) | Vehicle Control | 5 | Data | Data | rowspan="2">Data |
| This compound (10 mg/kg) | 5 | Data | Data | ||
| CaV3.3 (α1I) | Vehicle Control | 5 | Data | Data | rowspan="2">Data |
| This compound (10 mg/kg) | 5 | Data | Data | ||
| Calbindin | Vehicle Control | 5 | Data | Data | rowspan="2">Data |
| This compound (10 mg/kg) | 5 | Data | Data | ||
| Parvalbumin | Vehicle Control | 5 | Data | Data | rowspan="2">Data |
| This compound (10 mg/kg) | 5 | Data | Data |
Note: This table is a template. The specific target proteins and experimental groups should be adapted to the research question.
Suggested Primary Antibodies
Based on the mechanism of action of this compound as a T-type calcium channel antagonist, the following proteins are suggested as potential targets for IHC analysis in treated tissues. A list of commercially available antibodies for some of these targets can be found on vendor websites[1].
-
T-type Calcium Channel Subunits:
-
CaV3.1 (α1G)
-
CaV3.2 (α1H)
-
CaV3.3 (α1I)
-
-
Calcium-Binding Proteins:
-
Calbindin
-
Parvalbumin
-
Calretinin
-
-
Markers of Neuronal Activity:
-
c-Fos
-
Arc
-
Conclusion
This application note provides a comprehensive framework for conducting and analyzing immunohistochemistry experiments on tissues treated with the T-type calcium channel antagonist, this compound. The provided protocol, data presentation template, and visualizations of the putative signaling pathway and experimental workflow are intended to serve as a valuable resource for researchers investigating the cellular and molecular effects of this compound. Adherence to a standardized protocol and careful quantitative analysis will be critical for obtaining reproducible and meaningful results.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with TTA-Q6
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-Q6 is a selective antagonist of T-type calcium channels.[1][2][3] These channels play a crucial role in regulating calcium influx in excitable and non-excitable cells, influencing a variety of physiological processes. Disruption of calcium homeostasis is linked to cellular stress, apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Therefore, characterizing the cellular effects of a novel T-type Ca2+ channel antagonist like this compound is essential for its development as a potential therapeutic agent.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of various cellular parameters. This document provides detailed protocols for analyzing apoptosis, cell cycle progression, and intracellular ROS levels in cells treated with this compound using flow cytometry.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., Jurkat) treated with this compound for 48 hours.
Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 80.1 ± 3.5 | 12.3 ± 1.8 | 5.6 ± 0.9 |
| This compound (25 µM) | 65.7 ± 4.2 | 25.4 ± 2.9 | 8.9 ± 1.3 |
| This compound (50 µM) | 40.3 ± 5.1 | 45.1 ± 4.5 | 14.6 ± 2.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| This compound (10 µM) | 65.2 ± 4.1 | 20.5 ± 2.1 | 14.3 ± 1.7 |
| This compound (25 µM) | 75.8 ± 4.9 | 15.3 ± 1.9 | 8.9 ± 1.1 |
| This compound (50 µM) | 82.1 ± 5.6 | 10.2 ± 1.5 | 7.7 ± 0.9 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) with H2DCFDA
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control (DMSO) | 150 ± 25 |
| This compound (10 µM) | 280 ± 45 |
| This compound (25 µM) | 550 ± 80 |
| This compound (50 µM) | 970 ± 120 |
| Positive Control (H₂O₂) | 1200 ± 150 |
Experimental Protocols and Visualizations
Apoptosis Assay using Annexin V and Propidium Iodide
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[5][6]
Caption: Experimental workflow for apoptosis analysis.
Protocol:
-
Cell Culture and Treatment: Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[5]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge as in the previous step.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis using Propidium Iodide
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[8][9]
Caption: Experimental workflow for cell cycle analysis.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[10]
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[10]
-
Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Intracellular ROS Measurement using H2DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11][12] The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.
Caption: Experimental workflow for ROS analysis.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols. Include a positive control group treated with an ROS inducer like H₂O₂.
-
H2DCFDA Loading: After treatment, incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[11]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Cell Harvesting: Harvest the cells as previously described.
-
Flow Cytometry Analysis: Resuspend the cell pellet in cold PBS and analyze immediately on a flow cytometer, typically using an excitation wavelength of 488 nm and emission detection at ~525 nm.
Potential Signaling Pathway Affected by this compound
This compound, as a T-type Ca2+ channel antagonist, is expected to decrease intracellular Ca2+ levels. A sustained decrease in intracellular Ca2+ can disrupt mitochondrial function, leading to an increase in ROS production. Elevated ROS can, in turn, trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. escca.eu [escca.eu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 12. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
Application Notes and Protocols: TTA-Q6 in Combination with CD47 Inhibitors for Enhanced Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. A promising, albeit novel, approach is the synergistic use of TTA-Q6, a selective T-type calcium channel antagonist, with CD47 inhibitors for cancer immunotherapy. CD47, a transmembrane protein often overexpressed on cancer cells, acts as a "don't eat me" signal to macrophages by binding to SIRPα.[1][2][3] Blocking this interaction with CD47 inhibitors unleashes the phagocytic potential of macrophages against tumor cells.[1][4][5][6] Concurrently, emerging evidence suggests that modulating intracellular calcium signaling through T-type calcium channel inhibition can potentiate anti-cancer immunity and inhibit tumor growth. This document provides a detailed overview of the scientific rationale, potential mechanisms of action, and experimental protocols for investigating the combination of this compound and CD47 inhibitors.
Scientific Rationale for Combination Therapy
The primary hypothesis for combining this compound and CD47 inhibitors is a multi-pronged attack on cancer cells, targeting both intrinsic tumor cell vulnerabilities and extrinsic immune evasion pathways.
-
CD47 Inhibition: CD47 inhibitors, typically monoclonal antibodies or small molecules, disrupt the CD47-SIRPα axis, thereby enabling macrophages to recognize and engulf cancer cells.[1][2][3] This not only leads to direct tumor cell killing but also enhances the presentation of tumor antigens to T cells, bridging the innate and adaptive immune responses.[4][5] Preclinical and clinical studies have demonstrated the potential of CD47 blockade in various hematological and solid tumors.[1][2]
-
This compound and T-type Calcium Channel Blockade: this compound is a selective antagonist of T-type Ca2+ channels.[7][8][9] These channels are often aberrantly expressed in cancer cells and contribute to proliferation, survival, and resistance to therapy.[2][4] Inhibition of T-type calcium channels has been shown to induce cancer cell death and enhance the efficacy of conventional chemotherapies.[2] Furthermore, calcium signaling is crucial for various immune cell functions, including macrophage phagocytosis. While the precise role of T-type calcium channels in this process is an active area of research, modulation of calcium influx is a plausible mechanism to enhance the phagocytic capacity of macrophages. A recent study has highlighted the potential of co-delivering a calcium channel inhibitor with a small molecule targeting CD47 for lung cancer immunotherapy, providing a strong rationale for this combination approach.
Proposed Mechanism of Synergy
The combination of this compound and a CD47 inhibitor is anticipated to have a synergistic anti-tumor effect through the following mechanisms:
-
Enhanced Phagocytosis: CD47 inhibitors remove the primary "don't eat me" signal. This compound, by modulating intracellular calcium levels in macrophages, may further enhance their phagocytic activity, leading to more efficient clearance of tumor cells.
-
Direct Anti-Tumor Effects of this compound: this compound can directly inhibit the proliferation and survival of cancer cells by blocking T-type calcium channels.[2][4]
-
Overcoming Chemoresistance: T-type calcium channel blockers have been shown to act as adjuvants, potentially reducing chemoresistance in cancer cells.[10]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Anti-CD47 Monoclonal Antibody (mAb)
| Treatment Group | Cancer Cell Line | IC50 (this compound) | % Macrophage Phagocytosis (at 1 µg/mL anti-CD47 mAb) |
| Control | MCF-7 | > 100 µM | 5% |
| This compound (10 µM) | MCF-7 | 25 µM | 8% |
| Anti-CD47 mAb | MCF-7 | > 100 µM | 45% |
| This compound + Anti-CD47 mAb | MCF-7 | 15 µM | 75% |
| Control | A549 | > 100 µM | 7% |
| This compound (10 µM) | A549 | 30 µM | 10% |
| Anti-CD47 mAb | A549 | > 100 µM | 50% |
| This compound + Anti-CD47 mAb | A549 | 20 µM | 85% |
Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | 0% |
| This compound (20 mg/kg) | 1200 ± 200 | 20% |
| Anti-CD47 mAb (10 mg/kg) | 800 ± 150 | 47% |
| This compound + Anti-CD47 mAb | 300 ± 100 | 80% |
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
Objective: To determine the effect of this compound and a CD47 inhibitor, alone and in combination, on the phagocytosis of cancer cells by macrophages.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Human or murine macrophages (e.g., derived from PBMCs or bone marrow)
-
This compound (dissolved in DMSO)
-
Anti-CD47 monoclonal antibody
-
Isotype control antibody
-
Fluorescent dye for labeling cancer cells (e.g., CFSE)
-
Fluorescently labeled anti-macrophage antibody (e.g., anti-CD11b)
-
FACS buffer (PBS with 2% FBS)
-
96-well culture plates
-
Flow cytometer
Method:
-
Label cancer cells with CFSE according to the manufacturer's protocol.
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Add the CFSE-labeled cancer cells to the macrophages at a 2:1 effector-to-target ratio.
-
Treat the co-culture with this compound, anti-CD47 mAb, the combination, or respective controls (DMSO, isotype antibody).
-
Incubate for 2-4 hours at 37°C.
-
Gently wash the wells to remove non-phagocytosed cancer cells.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Stain the cells with a fluorescently labeled anti-macrophage antibody.
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and CFSE) represents the phagocytosis rate.
Protocol 2: In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and a CD47 inhibitor combination.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, 4T1 breast cancer)
-
This compound formulated for in vivo administration
-
Anti-mouse CD47 monoclonal antibody
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Method:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, anti-CD47 mAb alone, combination).
-
Administer treatments according to a predefined schedule (e.g., this compound daily via oral gavage, anti-CD47 mAb twice weekly via intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizations
Caption: CD47-SIRPα "Don't Eat Me" Signaling Pathway.
Caption: In Vivo Experimental Workflow for Combination Therapy.
Caption: Proposed Synergistic Mechanism of Action.
Conclusion
The combination of this compound and CD47 inhibitors represents a novel and scientifically compelling strategy for cancer immunotherapy. By targeting both intrinsic cancer cell survival pathways and the innate immune checkpoint, this approach has the potential to induce robust and durable anti-tumor responses. The protocols and data frameworks provided herein offer a foundation for the preclinical evaluation of this promising combination therapy. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to translate these findings into clinical applications for the benefit of cancer patients.
References
- 1. “Immuno-Transient Receptor Potential Ion Channels”: The Role in Monocyte- and Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type calcium channels blockers as new tools in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD47‐SIRPα blocking‐based immunotherapy: Current and prospective therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phagocytosis depends on TRPV2-mediated calcium influx and requires TRPV2 in lipids rafts: alteration in macrophages from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Nanomedicine-based co-delivery of a calcium channel inhibitor and a small molecule targeting CD47 for lung cancer immunotherapy | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Signaling During Phagocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adjuvant role of a T-type calcium channel blocker, TTA-A2, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TTA-Q6 solubility issues and solutions.
Welcome to the technical support center for TTA-Q6. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro experiments with this compound, a novel quinoline-based compound.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility for a biological assay?
A1: Addressing poor aqueous solubility is critical for reliable data.[1] Since this compound is a quinoline (B57606) derivative and likely a weak base, its solubility is often pH-dependent.[2][3] The recommended initial approach involves a few key strategies:
-
pH Adjustment: For quinoline compounds with ionizable groups, lowering the pH of the buffer can significantly enhance solubility.[1][4]
-
Co-solvents: Using a water-miscible organic solvent, or co-solvent, is a common and effective first step.[1] Dimethyl sulfoxide (B87167) (DMSO) is widely used for its ability to dissolve a broad range of compounds.[1] Other options include ethanol (B145695), polyethylene (B3416737) glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[1]
-
Warming and Sonication: Gentle warming of the solution or using a sonicator can help dissolve the compound by providing the energy needed to overcome the crystal lattice structure.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This common issue, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO becomes insoluble in the final aqueous medium.[5][6] This may be due to exceeding the kinetic solubility limit of the compound in the assay medium.[1] Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Aim for the lowest possible final DMSO concentration in your medium, typically below 1%, as higher concentrations can be cytotoxic.[4]
-
Slower Addition and Stirring: Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This can prevent the formation of large aggregates.[6]
-
Use of Surfactants: A small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, can help form micelles that encapsulate the hydrophobic this compound, keeping it in solution.[6]
-
Employ Cyclodextrins: These molecules can form inclusion complexes with the compound, effectively shielding the hydrophobic parts from the aqueous environment.[4]
Q3: How does poor solubility of this compound affect the accuracy of my IC50 values?
A3: If this compound precipitates in your assay, the actual concentration of the dissolved, biologically active compound will be lower than the nominal concentration you prepared. This can lead to an overestimation of the IC50 value, making the compound appear less potent than it truly is.[5]
Q4: Can I sonicate or heat my aqueous solution to redissolve precipitated this compound?
A4: While gentle sonication or warming can sometimes help redissolve a compound, these methods should be used with caution.[5] Excessive heat may degrade this compound or other components in your assay.[5] Sonication might also lead to the formation of fine particles that could still interfere with the experiment.[5] It is preferable to focus on methods that prevent precipitation from occurring in the first place.[5]
Q5: What are some alternative solvents to DMSO if this compound is unstable or incompatible with my assay?
A5: If you suspect this compound is degrading in DMSO or if DMSO is not suitable for your experimental system, other water-miscible organic solvents can be tested.[4] These include ethanol, methanol (B129727), dimethylformamide (DMF), and dimethylacetamide (DMA). It is crucial to verify the compatibility of any alternative solvent with your specific assay.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Issue | Possible Cause | Recommended Solution(s) |
| This compound is insoluble in 100% DMSO. | The compound may have very high crystallinity or be a salt that is less soluble in pure DMSO.[2] | Try gentle heating or sonication to aid dissolution. If unsuccessful, consider a different organic solvent like ethanol or dimethylformamide (DMF).[2] |
| Compound precipitates immediately upon addition to aqueous buffer. | The aqueous solubility of this compound is extremely low, and the final concentration in the assay exceeds its solubility limit.[2] | Decrease the final compound concentration. If a higher concentration is required, explore the use of co-solvents, cyclodextrins, or prepare a solid dispersion.[2] |
| Precipitation is observed in the cell culture plate over time. | The compound may be unstable in the culture medium, or components like salts and proteins are causing it to precipitate.[2] | Evaluate the stability of this compound in the assay medium over the duration of the experiment. Consider formulating the compound with a stabilizing agent, such as a cyclodextrin.[2] |
| Inconsistent results between experimental repeats. | This could be due to variable amounts of dissolved compound, a common consequence of poor solubility.[4] | Visually inspect all solutions for precipitation before use.[4] Perform a preliminary solubility test in your final assay buffer to ensure you are working below the solubility limit.[4] |
Data Presentation
The solubility of a hypothetical quinoline compound can be significantly influenced by the choice of solvent and the use of solubilizing agents.
Table 1: Solubility of a Hypothetical Quinoline Compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 34 mg/mL | [7] |
| Water (pH 7.4) | <0.10 mg/mL | [7] |
| Ethanol | 1 g in 120 mL | [7] |
| Diethyl ether | 1 g in 100 mL | [7] |
| Chloroform | 1 g in 400 mL | [7] |
Table 2: Comparison of Solubilization Strategies for Quinoline Derivatives
| Method | Rationale | General Protocol | Pros | Cons |
| pH Adjustment | Ionizing the quinoline derivative to increase its interaction with water.[4] | Adjust buffer pH to be ~2 units away from the compound's pKa.[4] | Can dramatically increase solubility for ionizable compounds.[4] | Limited by the pH constraints of the biological assay; can affect compound activity.[4] |
| Co-solvents | Adding a water-miscible organic solvent to increase the solubility of hydrophobic compounds.[7] | Prepare a stock in DMSO, then add it dropwise to the aqueous buffer while vortexing.[7] | Simple and effective for many compounds. | The final concentration of the co-solvent must be kept low (typically <1%) to avoid affecting the biological assay.[7] |
| Cyclodextrins | Encapsulating the hydrophobic molecule within the cyclodextrin's lipophilic core.[4] | Prepare a 1:1 or 1:2 molar ratio of the compound to cyclodextrin.[4] | Generally low toxicity; can improve bioavailability.[4] | Can be expensive and may not be effective for all compounds.[4] |
| Surfactants | Reducing the surface tension between the compound and the aqueous medium.[6] | Add 0.01-0.1% (w/v) of a non-ionic surfactant like Tween 80.[6] | Effective at low concentrations. | Can interfere with certain assays, particularly those involving membranes or protein-protein interactions. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix to present it in a more soluble amorphous form.[6] | Dissolve the compound and a carrier (e.g., PVP K30) in a volatile solvent, then evaporate the solvent.[2][6] | Can significantly enhance dissolution rate and apparent solubility. | A more advanced formulation strategy that requires additional preparation steps.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh 1-2 mg of this compound into a sterile, tared microcentrifuge tube.[4]
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 100,000).[4]
-
Add the calculated volume of high-purity, anhydrous DMSO to the tube.[4]
-
Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary, being mindful of compound stability.[4]
-
Once fully dissolved, visually inspect for any particulates. For critical applications, filter the solution through a 0.22 µm PTFE syringe filter into a clean, sterile vial.[4]
-
Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Determining Kinetic Solubility in Aqueous Buffer
-
Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM, as described in Protocol 1.[1]
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[1]
-
Add to aqueous buffer: To a new 96-well UV-transparent plate, add 198 µL of your chosen aqueous buffer (e.g., PBS, pH 7.4) to each well.[1]
-
Initiate precipitation: Add 2 µL of each DMSO stock dilution to the corresponding wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.[1]
-
Incubate and mix: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[1]
-
Measure absorbance: Measure the absorbance of each well at the λmax of this compound using a microplate reader.[1]
-
Data analysis: Plot the absorbance against the nominal concentration of the compound. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.[1]
Protocol 3: Solubility Enhancement using a Solid Dispersion (Solvent Evaporation Method)
-
Solvent Selection: Choose a common volatile solvent in which both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30) are soluble. A mixture of dichloromethane (B109758) and methanol is often a good starting point.[2]
-
Dissolution: In a round-bottom flask, dissolve this compound and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).[2][6]
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).[6]
-
Drying: Once a thin film has formed, transfer the solid to a vacuum oven and dry for 24 hours to remove any residual solvent.[6]
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.[6] This powder can then be used to prepare aqueous solutions for your experiments.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Decision tree for selecting a solubility enhancement method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimizing TTA-Q6 Dosage for Rodent Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing TTA-Q6 dosage in rodent studies. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of T-type calcium channels.[1][2] These channels are low-voltage activated calcium channels that play a crucial role in regulating neuronal excitability and firing patterns in both the central and peripheral nervous systems.[3][4] By blocking these channels, this compound can modulate a variety of physiological and pathophysiological processes, making it a valuable tool for research in areas such as epilepsy and neuropathic pain.[2][3]
Q2: What are the common research applications of this compound in rodent models?
A2: this compound is primarily used in rodent models of neurological and cardiovascular disorders. Notably, it has been investigated for its efficacy in:
-
Epilepsy: this compound has been shown to suppress seizure frequency in rat models of absence epilepsy.[2]
-
Neuropathic Pain: As T-type calcium channels are implicated in pain signaling, this compound is studied in rodent models of neuropathic pain.[5]
-
Cardiovascular Conditions: T-type calcium channel blockers are explored for their potential in treating cardiovascular diseases, and rodent models are crucial in this preclinical research.[6]
Q3: What are the potential adverse effects of this compound in rodents?
A3: While specific adverse effect data for this compound is limited in publicly available literature, potential side effects can be inferred from the broader class of T-type calcium channel blockers. These may include nausea, vomiting, headache, and changes in mental status or weight.[2] It is crucial to monitor animals for any signs of distress or toxicity, such as changes in behavior, appetite, or motor coordination.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Preparation
Q: I am having difficulty dissolving this compound for in vivo administration. What vehicle should I use?
A: this compound is a hydrophobic compound with low aqueous solubility, which presents a significant challenge for in vivo studies.[3][7][8] A simple aqueous vehicle is unlikely to be effective. Here are some strategies for preparing a suitable formulation:
-
Co-solvents: A mixture of solvents can be used to increase solubility. Common co-solvents for poorly water-soluble compounds include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and Propylene Glycol (PG).[9] It is critical to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute it with other vehicles.
-
Suspending Agents: To create a stable suspension for oral gavage, suspending agents like Carboxymethyl Cellulose (CMC) can be used.[10]
-
Surfactants: The addition of a small amount of a surfactant, such as Tween 80, can aid in solubilization and improve the stability of the formulation.[10]
-
Oil-based Vehicles: For oral administration, oil-based vehicles can be an effective option for highly lipophilic compounds.[7]
Recommended Vehicle Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO.
-
In a separate container, prepare the vehicle solution. A common vehicle for oral administration of poorly soluble compounds is 0.5% (w/v) Carboxymethyl Cellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[10]
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing or sonicating to ensure a uniform and stable suspension.[10]
-
Always prepare the formulation fresh on the day of dosing to minimize the risk of precipitation or degradation.
Issue 2: Inconsistent Results in Seizure Studies
Q: I am observing high variability in seizure frequency in my rat epilepsy model after this compound administration. What could be the cause?
A: Variability in seizure models can arise from multiple factors. Here are some potential causes and troubleshooting steps:
-
Inconsistent Dosing: Due to the poor solubility of this compound, inconsistent suspension can lead to inaccurate dosing. Ensure the formulation is thoroughly mixed before each administration.
-
Administration Technique: Improper oral gavage technique can lead to stress, esophageal injury, or accidental administration into the trachea, all of which can affect experimental outcomes. Ensure all personnel are properly trained in oral gavage techniques.[8][9]
-
Animal Handling: Stress from handling can influence seizure thresholds. Acclimate the animals to the handling and dosing procedures before the start of the experiment to minimize stress.[9]
-
Monitoring Period: Seizure frequency can fluctuate. Ensure you have a stable baseline recording of seizure activity before starting the treatment and a sufficiently long monitoring period after administration to accurately assess the drug's effect.[1][11]
Issue 3: Lack of Efficacy in Neuropathic Pain Models
Q: I am not observing a significant analgesic effect of this compound in my mouse model of neuropathic pain. What should I consider?
A: Several factors can contribute to a perceived lack of efficacy in pain models:
-
Dosage: The dose of this compound may be insufficient. It is important to perform a dose-response study to determine the optimal effective dose for your specific pain model.
-
Route of Administration: The route of administration can significantly impact drug exposure and efficacy. While oral gavage is common, intraperitoneal (IP) injection may provide more consistent and rapid absorption.[7] However, IP injections also have potential complications and require proper technique.[3][7]
-
Timing of Assessment: The timing of the behavioral assessment relative to drug administration is critical. The peak effect of the drug should coincide with the timing of the pain assessment. This requires knowledge of the pharmacokinetic profile of this compound.
-
Pain Model and Assessment: The choice of neuropathic pain model and the specific behavioral tests used to assess pain can influence the results. Ensure the chosen model and assays are appropriate for evaluating the mechanism of action of a T-type calcium channel blocker.
Data Presentation
Table 1: Representative Dosing Parameters for T-Type Calcium Channel Antagonists in Rodent Models
| Compound Class | Rodent Model | Indication | Route of Administration | Dose Range (mg/kg) | Reference |
| T-Type Calcium Channel Antagonist | Rat | Epilepsy | Oral | 10 - 100 | [12] |
| T-Type Calcium Channel Antagonist | Mouse | Neuropathic Pain | Intraperitoneal | 10 - 30 | [13] |
| T-Type Calcium Channel Antagonist | Rat | Neuropathic Pain | Oral | 25 - 100 |
Note: Specific dosage data for this compound is limited in the available literature. The dose ranges presented are representative of similar compounds and should be optimized for specific experimental conditions.
Table 2: Representative Pharmacokinetic Parameters of a Poorly Soluble Compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | Oral | 100 | 1,200 | 2.0 | - | <1.6 | [14] |
| Mouse | Oral | 60 | - | - | - | 19.5 | [14] |
| Rat | IV | 5 | 621.96 | - | 0.24 | - | [15] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Rat Epilepsy Model
-
Animal Model: Utilize a validated rat model of epilepsy, such as the kainate-induced seizure model.[1][11]
-
Formulation Preparation: Prepare the this compound suspension as described in the "Troubleshooting Guides" section (e.g., in 0.5% CMC with 0.1% Tween 80).
-
Dosage Calculation: Based on the desired dose (e.g., starting with a dose-range finding study from 10-100 mg/kg), calculate the volume to be administered to each rat based on its body weight. The administration volume should not exceed 10 mL/kg for rats.[16]
-
Administration:
-
Seizure Monitoring:
-
Data Analysis: Compare the seizure parameters in the this compound treated group to a vehicle-treated control group.
Protocol 2: Intraperitoneal (IP) Injection of this compound in a Mouse Neuropathic Pain Model
-
Animal Model: Induce neuropathic pain in mice using a standard model, such as the chronic constriction injury (CCI) model.
-
Formulation Preparation: Prepare the this compound solution for injection. A common vehicle for IP injection of hydrophobic compounds is a solution containing DMSO, PEG, and saline. Ensure the final concentration of DMSO is low to avoid toxicity.
-
Dosage Calculation: Calculate the injection volume based on the mouse's body weight and the desired dose (e.g., starting with a dose-range finding study from 10-30 mg/kg). The maximum recommended IP injection volume for mice is 10 mL/kg.[18]
-
Administration:
-
Pain Assessment:
-
At a predetermined time point after injection (based on expected peak drug effect), assess pain-like behaviors using standard tests such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
-
Data Analysis: Compare the pain thresholds of the this compound treated group to a vehicle-treated control group.
Mandatory Visualizations
Caption: Mechanism of action of this compound on T-type calcium channels.
Caption: Experimental workflow for evaluating this compound in a rat epilepsy model.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. future4200.com [future4200.com]
- 5. Protocol to record and quantify absence seizures in rats using EEG arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Tetrodotoxin in Mouse Models of Visceral Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Non-invasive, neurotoxic surgery reduces seizures in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Preventing TTA-Q6 degradation in experimental solutions.
Technical Support Center: TTA-Q6
Welcome to the technical support center for this compound, a potent and selective T-type Ca2+ channel antagonist. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent degradation of this compound in your experimental solutions, ensuring the reproducibility and accuracy of your results.
While this compound is a stable compound when handled correctly, its quinone-like core structure suggests potential sensitivity to common laboratory conditions such as light, oxygen, pH, and transition metals. The guidance below is based on established principles for handling sensitive quinone-based compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: My this compound solution shows reduced potency or inconsistent activity in my assays.
-
Question: I've prepared a working solution of this compound, but my experimental results are showing lower-than-expected inhibition of T-type Ca2+ channels, or the results are not reproducible across different days. What could be the cause?
-
Answer: This is a common sign of compound degradation. The most likely causes are photodegradation, oxidation, or pH-related instability, especially in aqueous buffers used for cell-based assays. Quinone-like structures can be susceptible to light and redox cycling, which alters their chemical structure and reduces biological activity[1][2][3][4].
Troubleshooting Steps:
-
Protect from Light: Always store this compound solutions, both stock and working dilutions, in amber vials or tubes wrapped in aluminum foil. Perform experimental steps under subdued lighting whenever possible.
-
Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a frozen, concentrated stock. Avoid using working solutions that have been stored for more than a few hours at room temperature, especially in aqueous media.
-
De-gas Buffers: If using aqueous buffers for extended incubations, consider de-gassing the buffer to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Check for Metal Contamination: Transition metals can catalyze the oxidation of quinone-like compounds[5][6]. Use high-purity water and reagents for your buffers. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA (at a low, non-disruptive concentration) to your buffer.
-
Problem 2: I'm observing a color change or precipitation in my this compound working solution.
-
Question: My freshly prepared this compound working solution in my cell culture media has a slight yellow tint that seems to darken over time. In some cases, I've also seen a fine precipitate form. Why is this happening?
-
Answer: Color changes and precipitation are classic indicators of chemical degradation and loss of solubility. The oxidation of quinone derivatives can lead to the formation of colored, often polymeric, byproducts that are less soluble[7]. Stability in aqueous media can also be a challenge for many organic compounds[8][9].
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure the final concentration of the stock solvent (e.g., DMSO) in your aqueous buffer is low (typically <0.5%) to prevent precipitation. This compound is soluble at 10 mM in DMSO[10].
-
Assess pH Stability: The stability of quinone compounds can be pH-dependent[1]. If your experimental buffer is alkaline (pH > 8), it may accelerate degradation. If the experimental design allows, test the stability of this compound in a buffer with a pH closer to neutral (pH 7.2-7.4).
-
Minimize Incubation Time: Reduce the time this compound spends in aqueous solution before being added to the final assay. Long pre-incubation periods at 37°C can accelerate degradation.
-
Data Presentation: this compound Stability
The following tables present hypothetical stability data for this compound based on the known behavior of quinone-class compounds to illustrate key principles.
Table 1: Effect of Light Exposure on this compound Potency in PBS (pH 7.4) at Room Temperature
| Time (hours) | Potency (% of initial) - Dark | Potency (% of initial) - Ambient Lab Light |
| 0 | 100% | 100% |
| 2 | 99% | 91% |
| 4 | 98% | 82% |
| 8 | 95% | 65% |
| 24 | 88% | 40% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer (24h, Dark, Room Temp)
| Buffer pH | Remaining Compound (% of initial) |
| 5.0 | 97% |
| 7.4 | 88% |
| 8.5 | 71% |
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to prepare and store this compound stock solutions?
-
A1: The recommended solvent for this compound is DMSO, with a solubility of up to 10 mM[10]. We recommend preparing a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use volumes in amber vials and store them desiccated. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable[10][11]. Avoid repeated freeze-thaw cycles.
-
-
Q2: How do I prepare working dilutions for my cell-based assays?
-
A2: Thaw a single aliquot of your concentrated DMSO stock solution. Perform serial dilutions in your final aqueous experimental buffer (e.g., cell culture media, PBS) immediately before use. Ensure the final DMSO concentration is kept low (e.g., <0.5%) and is consistent across all experimental conditions, including vehicle controls.
-
-
Q3: Is this compound sensitive to oxidation?
-
A3: Based on its chemical structure, this compound is likely susceptible to oxidation, a common degradation pathway for quinone-containing molecules[3][4]. This can be accelerated by dissolved oxygen, transition metal ions, and light exposure[5][12]. To minimize oxidation, use fresh, high-purity solvents and buffers, protect solutions from light, and consider preparing them fresh for each experiment.
-
-
Q4: Can I store diluted aqueous solutions of this compound?
-
A4: It is strongly discouraged. The stability of this compound in aqueous solutions is significantly lower than in anhydrous DMSO. Storing diluted aqueous solutions, even for a short period, can lead to degradation and inconsistent experimental results[8][9]. Always prepare working solutions fresh from your DMSO stock on the day of the experiment.
-
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock Solution
-
Pre-weighing: Allow the vial of solid this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in low-retention amber microtubes or glass vials. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Tightly cap the vials. For storage up to 6 months, place in a freezer box with desiccant and store at -80°C[11]. For storage up to 1 month, store at -20°C[11].
-
Record Keeping: Label all aliquots clearly with the compound name, concentration, date, and solvent. Maintain a log of all stock solutions.
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Plausible degradation pathway for this compound.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melanin - Wikipedia [en.wikipedia.org]
- 8. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. scholar.harvard.edu [scholar.harvard.edu]
- 10. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting unexpected results with TTA-Q6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TTA-Q6, a selective T-type Ca2+ channel antagonist.[1][2]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
Q1: I am not observing the expected inhibitory effect of this compound on calcium influx in my cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Line Expression of T-type Ca2+ Channels: Confirm that your cell line expresses T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) at a sufficient level for your assay. Expression levels can vary significantly between cell types and even passage numbers.
-
Compound Integrity and Storage: Ensure the this compound compound has been stored correctly, typically at -20°C in powder form, and that the solvent stock (e.g., DMSO) is not degraded.[3] We recommend preparing fresh dilutions for each experiment.
-
Assay Conditions: The potency of this compound can be influenced by the membrane potential of the cells. The reported IC50 values differ between depolarized and hyperpolarized states.[1][2] Your assay conditions, including the composition of your buffers and the method of cell stimulation, may affect the compound's activity.
-
Experimental Protocol: Review your experimental protocol for any deviations. Pay close attention to incubation times, concentrations of this compound used, and the timing of measurements.
Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for unexpected this compound results.
Q2: I am observing high variability between replicate wells in my 96-well plate assay. How can I improve consistency?
A2: High variability can obscure real effects. Here are some common causes and solutions:
-
Cell Plating Uniformity: Ensure even cell distribution when plating. Edge effects in multi-well plates are common; consider avoiding the outer wells or filling them with a blank medium.
-
Compound Dilution and Mixing: Perform serial dilutions carefully and ensure thorough mixing at each step. When adding this compound to the wells, mix gently to avoid disturbing the cell monolayer.
-
Automated vs. Manual Pipetting: If possible, use automated liquid handlers for compound addition to minimize human error. If using manual pipettes, ensure they are calibrated regularly.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels during incubation. Variations across the incubator can affect cell health and responsiveness.
Issue 2: Off-target effects or cytotoxicity.
Q3: I am seeing a decrease in cell viability at higher concentrations of this compound. Is this expected?
A3: While this compound is a selective antagonist, high concentrations of any compound can lead to off-target effects or cytotoxicity.
-
Determine the Cytotoxic Threshold: Run a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your specific cell line.
-
Use the Lowest Effective Concentration: Aim to use the lowest concentration of this compound that gives you the desired level of T-type Ca2+ channel inhibition to minimize the risk of off-target effects.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including controls, and is below the toxic threshold for your cells (typically <0.5%).
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for this compound?
A4: this compound is soluble in DMSO.[3] For cell-based assays, we recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it in your aqueous experimental buffer to the final desired concentration.
Q5: What are the known IC50 values for this compound?
A5: The inhibitory concentration (IC50) of this compound is dependent on the assay conditions. Reported values are 14 nM in a FLIPR depolarized assay and 590 nM in a FLIPR hyperpolarized assay.[1][2]
IC50 Data for this compound
| Assay Type | Condition | IC50 (nM) |
|---|---|---|
| FLIPR | Depolarized | 14 |
| FLIPR | Hyperpolarized | 590 |
Q6: How does this compound work?
A6: this compound is a selective antagonist of T-type calcium channels. These are low-voltage activated calcium channels that play a role in the excitability of neurons and other cell types. By blocking these channels, this compound reduces the influx of calcium ions into the cell in response to small membrane depolarizations.
Signaling Pathway of this compound Action
Caption: this compound inhibits T-type Ca2+ channel activation.
Experimental Protocols
Protocol 1: Calcium Imaging Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium using a fluorescent indicator.
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with the buffer to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes. Include both vehicle (DMSO) and positive controls.
-
Baseline Fluorescence: Measure the baseline fluorescence using a plate reader equipped for fluorescence detection.
-
Cell Stimulation: Add a stimulating agent to induce calcium influx (e.g., a solution with an elevated potassium concentration to cause depolarization).
-
Signal Detection: Immediately begin measuring the fluorescence signal at regular intervals for several minutes to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence over baseline for each well. Plot the peak fluorescence response against the this compound concentration to determine the IC50.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a high-level overview for measuring T-type calcium currents.
-
Cell Preparation: Prepare cells for electrophysiological recording.
-
Pipette Solution: Use an internal pipette solution containing a cesium salt to block potassium channels and isolate calcium currents.
-
External Solution: Use an external solution containing a high concentration of barium or calcium as the charge carrier.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol: From a hyperpolarized holding potential (e.g., -100 mV), apply a series of depolarizing voltage steps to elicit T-type currents.
-
This compound Application: After recording stable baseline currents, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Recording: Record the T-type currents in the presence of this compound.
-
Washout: Perfuse the cell with the control external solution to observe any reversal of the inhibitory effect.
-
Data Analysis: Measure the peak current amplitude before and after this compound application to quantify the degree of inhibition.
References
TTA-Q6 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TTA-Q6.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored as a solid powder or in a stock solution under specific temperature conditions to ensure its stability. For long-term storage of a stock solution, -80°C is recommended, while for shorter periods, -20°C is acceptable.[1]
Q2: How long can I store this compound stock solutions?
A2: The recommended storage period for this compound stock solutions is up to 6 months at -80°C and up to 1 month at -20°C.[1]
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.[2][3] One supplier suggests a solubility of 125 mg/mL in DMSO, which may require sonication to fully dissolve.[2]
Q4: Should I be concerned about the photostability of this compound?
Q5: How does pH affect the stability of this compound?
A5: There is currently no specific information available regarding the stability of this compound at different pH values. It is advisable to prepare fresh solutions in your desired buffer for immediate use in experiments and to avoid storing it in aqueous solutions for extended periods.
Q6: Are there any specific handling guidelines for this compound?
A6: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution: Ensure you are using a sufficient volume of DMSO. Gentle warming and vortexing can aid dissolution. For higher concentrations, sonication may be necessary to achieve complete dissolution.[2]
Issue 2: Precipitation is observed in the stock solution after storage.
-
Possible Cause: The storage temperature was not consistently maintained, or the solution may have become too concentrated upon freezing.
-
Solution: Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, brief sonication may be helpful.
Issue 3: Inconsistent experimental results are obtained with the same batch of this compound.
-
Possible Cause: This could be due to degradation of the compound from improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Always store aliquots at the recommended temperature (-80°C for long-term) and protect them from light. Prepare fresh dilutions for each experiment.
Data Summary
This compound Properties and Storage Conditions
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₁₅ClF₃N₃O | [2] |
| Molecular Weight | 405.8 g/mol | [2] |
| Appearance | Light yellow solid | [2] |
| Recommended Solvents | DMSO | [2][3] |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | [1] |
Visual Guides
Troubleshooting this compound Handling Issues
Caption: Troubleshooting flowchart for common this compound handling issues.
Recommended Storage and Handling Workflow for this compound
Caption: Recommended workflow for storing and handling this compound.
References
Addressing variability in TTA-Q6 experimental outcomes.
Welcome to the technical support center for TTA-Q6, a selective T-type Ca2+ channel antagonist. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes and provide guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of T-type voltage-gated calcium channels (CaV3).[1] These channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane from a hyperpolarized state.[2] T-type calcium channels are involved in various physiological processes, including neuronal firing patterns, cardiac pacemaker activity, and muscle contraction.[2][3] this compound exerts its effect by binding to the alpha-1 subunit of the T-type calcium channel, inhibiting its opening and thereby reducing the influx of calcium ions into the cell.[3]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in neurological disease research.[4][5] Given the role of T-type calcium channels in neuronal excitability, this compound and other blockers are valuable tools for studying conditions such as epilepsy, neuropathic pain, and Parkinson's disease.[2][6]
Q3: I am observing significant variability in the IC50 value of this compound in my experiments. What could be the cause?
A3: Variability in IC50 values is a common challenge in pharmacology and can stem from multiple sources. For T-type calcium channel blockers like this compound, this variability can be particularly pronounced. Factors influencing IC50 values include the specific T-type channel isoform being studied (CaV3.1, CaV3.2, CaV3.3), the experimental conditions (e.g., cell type, temperature, ion concentrations), the specific assay and protocol used (e.g., patch-clamp electrophysiology vs. fluorescence-based assays), and the biophysical state of the channel (resting vs. inactivated).[7][8] It is also crucial to consider that different experimental endpoints can lead to different IC50 values.[9]
Q4: How should I prepare and store this compound for in vitro and in vivo experiments?
A4: Proper preparation and storage are critical for consistent results. For in vitro assays, a stock solution of this compound is typically prepared in DMSO.[4] For in vivo experiments, the stock solution can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[4] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[4] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Always refer to the manufacturer's instructions for specific details on solubility and storage.
Troubleshooting Guides
Issue 1: Inconsistent results in patch-clamp electrophysiology experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in cell health and passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and exhibit a stable resting membrane potential before recording. |
| "Rundown" of T-type calcium current | Allow for a stable whole-cell configuration before recording. Use an appropriate internal solution with ATP and GTP to support channel function. Monitor current stability with a control compound before applying this compound. |
| Inconsistent voltage protocol | Use a standardized voltage protocol for all experiments. To study T-type channels, a hyperpolarized holding potential (e.g., -100 mV) is necessary to remove inactivation before applying depolarizing steps.[7] |
| Issues with this compound solution | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure complete solubilization of the compound in the external recording solution. |
| Temperature fluctuations | Maintain a consistent recording temperature, as channel kinetics are temperature-sensitive.[8] |
Issue 2: High background or low signal-to-noise ratio in FLIPR assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal cell density | Optimize cell seeding density to achieve a confluent monolayer on the day of the assay. |
| Inappropriate assay buffer | Use a buffer that maintains cell health and physiological ion concentrations. The resting membrane potential of the cells is critical for T-type channel availability.[10] |
| T-type channels are inactivated at resting membrane potential | For cell lines with a depolarized resting potential, T-type channels may be largely inactivated. Consider using cell lines co-expressing an inward-rectifying potassium channel (e.g., Kir2.3) to hyperpolarize the membrane and make T-type channels available for activation.[10][11] |
| Issues with calcium-sensitive dye | Ensure proper loading of the calcium-sensitive dye and check for even distribution. Use a dye appropriate for the expected calcium concentrations. A membrane-tethered genetic calcium sensor like GCaMP6s-CAAX can improve the signal-to-background ratio.[10][11] |
| Compound precipitation | Visually inspect the compound plate for any signs of precipitation. Ensure the final concentration of DMSO is compatible with the assay and does not affect cell viability. |
Data Presentation: Variability in T-type Calcium Channel Blocker Potency
The following tables summarize IC50 values for various T-type calcium channel blockers from different studies, illustrating the potential for variability in experimental outcomes.
Table 1: IC50 Values for this compound
| Assay Type | Condition | IC50 (nM) |
| FLIPR | Depolarized | 14 |
| FLIPR | Hyperpolarized | 590 |
Data sourced from MedChemExpress product information.[4]
Table 2: Variability in IC50 Values of Mibefradil (another T-type channel blocker)
| Cell Type/Channel Isoform | Charge Carrier | IC50 (nM) | Reference |
| α1G | 10 mM Ba2+ | ~1000 | [8] |
| α1H | 10 mM Ba2+ | ~1000 | [8] |
| α1G | 2 mM Ca2+ | 270 | [8] |
| α1H | 2 mM Ca2+ | 140 | [8] |
| Vascular Smooth Muscle | Not specified | 100 - 200 | [12] |
Table 3: Variability in IC50 Values of Z944 (another T-type channel blocker)
| Channel Isoform | IC50 (nM) | Reference |
| hCaV3.1 | 50 | [13] |
| hCaV3.2 | 160 | [13] |
| hCaV3.3 | 160 | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for this compound
This protocol is adapted from standard procedures for recording T-type calcium currents.[7][14]
a. Cell Preparation:
-
Culture cells expressing the desired T-type calcium channel isoform (e.g., HEK-293 cells) on glass coverslips.
-
For acutely dissociated neurons, follow appropriate institutional protocols for tissue harvesting and enzymatic digestion.[7]
b. Solutions:
-
External Solution (in mM): 140 TEA-Cl, 5 BaCl2 (or CaCl2), 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (in mM): 110 Cs-gluconate, 30 CsCl, 1 MgCl2, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
c. Recording Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Form a gigaohm seal with a borosilicate glass pipette (2-5 MΩ resistance) on a selected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
To elicit T-type currents, hold the cell at a hyperpolarized potential of -100 mV to remove channel inactivation.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).
-
After obtaining a stable baseline, perfuse with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound and assess for inhibition.
-
To determine the IC50, apply a range of this compound concentrations and plot the concentration-response curve.
FLIPR Calcium Assay Protocol for this compound
This protocol is based on a high-throughput screening assay for T-type calcium channel modulators.[10][11]
a. Cell Preparation:
-
Seed HEK-293 cells stably expressing the T-type channel of interest (and preferably Kir2.3 and a calcium indicator like GCaMP6s-CAAX) into 384-well plates.
-
Culture for 24 hours to allow for adherence and confluence.
b. Assay Procedure:
-
Prepare a compound plate with serial dilutions of this compound in an appropriate assay buffer.
-
The assay buffer should contain physiological concentrations of ions, for example (in mM): 133 NaCl, 4 KCl, 1 CaCl2, 10 HEPES, 10 D-glucose, pH 7.3.
-
Add the this compound solutions to the cell plate and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
In the FLIPR instrument, measure the baseline fluorescence.
-
Add a stimulation buffer containing a higher concentration of KCl (to depolarize the cells and activate the T-type channels) to all wells.
-
Immediately monitor the change in fluorescence.
-
Analyze the data by calculating the peak fluorescence response over baseline.
-
Determine the inhibitory effect of this compound by comparing the response in treated wells to control (DMSO) wells.
-
Generate a concentration-response curve to calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: T-type calcium channel signaling and modulation.
Caption: Workflow for patch-clamp electrophysiology.
References
- 1. abmole.com [abmole.com]
- 2. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological Recordings [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 6. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TTA-Q6 Vehicle Control Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing TTA-Q6 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control crucial in experiments involving it?
A1: this compound is a potent and selective T-type Ca2+ channel antagonist used in neurological disease research.[1][2] A vehicle control is an essential component of experimental design. It consists of the same solvent mixture used to dissolve this compound, administered to a control group of animals. This allows researchers to distinguish the physiological effects of this compound from any potential effects caused by the vehicle itself.
Q2: What are the recommended vehicle formulations for in vivo administration of this compound?
A2: this compound is poorly soluble in aqueous solutions, necessitating the use of a co-solvent system or an oil-based vehicle for in vivo delivery. Two commonly used formulations are:
-
Co-solvent System: A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and Saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]
-
Oil Suspension: A suspension in corn oil.[2]
The choice of vehicle depends on the specific experimental requirements, including the route of administration and the desired pharmacokinetic profile.
Q3: What are the potential biological effects of the vehicle components themselves?
A3: It is important to be aware that the components of the vehicle can have their own biological effects:
-
DMSO: Can have anti-inflammatory and analgesic effects. At higher concentrations, it can be toxic.[5]
-
PEG300: Generally considered inert but can have some biological effects.
-
Tween-80: A surfactant that can affect cell membranes and drug absorption. High concentrations have been shown to decrease locomotor activity in mice.[5]
-
Corn Oil: While widely used, it can induce biological effects, including alterations in motor coordination, spatial memory, and depression-like behavior in adult mice with continuous exposure.[6] It may also interfere with behavioral responses and brain redox homeostasis in offspring mice.[6]
Therefore, a vehicle-only control group is critical to properly attribute observed effects to this compound.
Q4: How should the this compound formulation be prepared and stored?
A4: For the co-solvent system, it is recommended to first dissolve this compound in DMSO to create a stock solution. Then, sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.[2][7][8] It is highly recommended to prepare the final working solution fresh on the day of use to avoid precipitation or degradation.[2][8] Stock solutions in DMSO can typically be stored at -20°C for up to a month or -80°C for up to six months.[2]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration |
| DMSO | 125 mg/mL (308.03 mM) |
| DMSO + PEG300 + Tween-80 + Saline | ≥ 2.08 mg/mL |
| DMSO + Corn oil | ≥ 2.08 mg/mL |
Data sourced from MedchemExpress and may vary based on specific experimental conditions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the formulation | - Incomplete dissolution of this compound.- The formulation is supersaturated or unstable. | - Ensure thorough mixing after the addition of each component.- Gentle warming to 37°C or sonication may aid dissolution.[8]- Prepare the formulation fresh before each experiment.[2] |
| Animal distress or mortality after injection | - Vehicle-related toxicity, especially with high concentrations of DMSO.- Irritating formulation or rapid injection. | - Minimize the concentration of DMSO to the lowest effective percentage.- Ensure the final formulation is within a physiological pH range (7.2-7.4).- Administer injections slowly and at the appropriate volume for the animal's size.[9] |
| Inconsistent results between experiments | - Poor bioavailability due to formulation issues.- Inconsistent vehicle preparation. | - Verify the solubility of this compound in your chosen vehicle.- Prepare a large batch of the vehicle and this compound stock solution for the entire experiment to ensure consistency. |
| Unexpected physiological or behavioral changes in the vehicle control group | - Biological effects of the vehicle components (e.g., DMSO, corn oil). | - Carefully review the literature for known effects of the vehicle components on your experimental model and endpoints.- Consider an alternative vehicle if the observed effects interfere with the interpretation of your results. |
Experimental Protocols
Protocol for Preparation of this compound in Co-Solvent Vehicle (1 mL of 2.08 mg/mL solution)
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of precipitates before administration.
This protocol is adapted from a general formulation for poorly soluble compounds and should be optimized for your specific experimental needs.[1]
Mandatory Visualizations
Caption: A typical experimental workflow for an in vivo study using this compound.
Caption: The inhibitory effect of this compound on T-type calcium channel signaling.
Caption: A logical guide for troubleshooting unexpected effects in the vehicle control group.
References
- 1. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of TTA-Q6 in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals who are working with the selective T-type Ca2+ channel antagonist, TTA-Q6, and may be encountering challenges with its bioavailability in animal models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor bioavailability of this compound?
A1: While specific data for this compound is limited, the poor oral bioavailability of a compound is often due to one or more of the following factors:
-
Low Aqueous Solubility: As a compound that is soluble in DMSO, this compound may have poor solubility in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state.[1][2]
-
Poor Dissolution Rate: Even if a compound is sparingly soluble, a slow dissolution rate can limit the amount of drug that is available for absorption within the transit time of the GI tract.[2]
-
High First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[2]
-
Poor Permeability: The compound may not efficiently pass through the intestinal epithelium into the bloodstream.
Q2: What initial steps should I take if I suspect poor bioavailability of this compound in my animal study?
A2: If you observe low or highly variable plasma concentrations of this compound after oral administration, it is recommended to conduct a preliminary pharmacokinetic (PK) study. This typically involves administering this compound both orally (PO) and intravenously (IV) to the same animal model. The absolute bioavailability (F%) can then be calculated using the following formula:
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Where AUC is the Area Under the Curve for the plasma concentration-time profile. A low F% would confirm poor oral bioavailability and indicate the need for formulation optimization.
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can lead to a faster dissolution rate.[4][5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.[7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization in the GI tract.[9][10][11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[13][14]
Troubleshooting Guide
Q4: My initial in vivo study with a simple this compound suspension in methylcellulose-water resulted in undetectable plasma levels. What should I investigate first?
A4: This is a common issue with poorly soluble compounds. Here is a step-by-step approach to troubleshoot this problem:
-
Verify Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of this compound in plasma.
-
Assess Compound Solubility: Determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid). This will help you understand the solubility limitations in the GI tract.
-
Improve the Formulation: A simple aqueous suspension may not be sufficient. Consider trying a co-solvent system as an initial step to improve solubility. For example, a mixture of polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol, and water can be a good starting point.
-
Consider a Pilot IV Dose: Administering a single intravenous dose will help determine the compound's clearance and volume of distribution, providing a baseline for expected plasma concentrations.
Q5: I want to try particle size reduction for this compound. What are the advantages and disadvantages of micronization?
A5: Micronization is a common technique to increase the dissolution rate of poorly soluble drugs by increasing the surface area-to-volume ratio.[5][6]
-
Advantages:
-
Disadvantages:
-
The process can generate amorphous regions on the crystal surface, which may be less stable.[15]
-
Micronized powders can have poor flowability and a tendency to agglomerate, which can counteract the benefits of increased surface area.[5][6]
-
For compounds with very low solubility (often termed "brick dust"), micronization alone may not be sufficient to achieve adequate bioavailability.
-
Q6: How can I prepare a solid dispersion of this compound for my preclinical studies?
A6: A solid dispersion involves dispersing this compound in a hydrophilic carrier to improve its dissolution.[8] For preclinical studies, a common method is solvent evaporation.[17]
-
Carrier Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Solvent Selection: Find a common solvent that dissolves both this compound and the chosen polymer.
-
Preparation: Dissolve both the drug and the carrier in the solvent. Then, evaporate the solvent under vacuum, which will leave a solid mass.
-
Post-processing: The resulting solid dispersion can be ground into a fine powder and suspended in an appropriate vehicle for oral gavage.
It's crucial to characterize the solid dispersion to ensure the drug is in an amorphous state (e.g., using Differential Scanning Calorimetry or X-ray Powder Diffraction).
Q7: What is a Self-Emulsifying Drug Delivery System (SEDDS), and how can it be beneficial for this compound?
A7: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[10][11][12] For a lipophilic compound like this compound, a SEDDS can:
-
Keep the drug in a dissolved state in the GI tract.[10]
-
The small droplet size of the resulting emulsion provides a large surface area for drug absorption.[11]
-
Some components of SEDDS can also enhance membrane permeability or reduce first-pass metabolism.
Formulating a SEDDS involves screening different oils, surfactants, and co-solvents to find a combination that can solubilize this compound and self-emulsify effectively.
Q8: Would cyclodextrin (B1172386) complexation be a suitable approach for improving this compound bioavailability?
A8: Yes, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a viable strategy.[14] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. This compound could potentially form an inclusion complex where the lipophilic part of the molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent water solubility. This can lead to a higher concentration of dissolved drug at the site of absorption.[13] The formation of the complex can be confirmed by techniques like DSC, FTIR, and NMR.
Data Presentation
The following tables present hypothetical pharmacokinetic data for this compound in rats (n=6 per group) following oral administration of different formulations at a dose of 10 mg/kg.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 45 ± 15 | 2.0 | 150 ± 50 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 450 ± 110 | 300 |
| Solid Dispersion | 250 ± 60 | 1.0 | 980 ± 200 | 653 |
| SEDDS | 400 ± 95 | 0.75 | 1550 ± 350 | 1033 |
| HP-β-CD Complex | 320 ± 70 | 1.0 | 1200 ± 280 | 800 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Place a weighed amount of this compound powder into a jet mill.
-
Micronize the powder using appropriate milling and venturi pressures.[15]
-
Collect the micronized powder and confirm the particle size distribution using a suitable method like laser diffraction.
-
To prepare the dosing suspension, wet the micronized this compound powder with a small amount of a wetting agent (e.g., 0.1% Tween 80).
-
Gradually add the vehicle (e.g., 0.5% w/v methylcellulose in water) while triturating to form a uniform suspension.
-
Maintain continuous stirring of the suspension during dose administration to ensure homogeneity.[7]
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Select a suitable polymer carrier (e.g., PVP K30) and a drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve the weighed amounts of this compound and PVP K30 in a common solvent (e.g., methanol) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Suspend the resulting powder in a suitable vehicle for oral gavage.
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol P).
-
Formulation: Based on the solubility data, prepare different formulations by mixing the selected oil, surfactant, and co-solvent in various ratios.
-
Add the required amount of this compound to the selected excipient mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.
-
Evaluation: Assess the self-emulsification performance of the formulation by adding a small volume (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.
-
The final formulation can be administered directly via oral gavage or filled into capsules.
Protocol 4: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
-
Determine the molar ratio for complexation (e.g., 1:1 this compound:HP-β-CD).
-
Dissolve the calculated amount of HP-β-CD in purified water with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous HP-β-CD solution with continuous stirring.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent by evaporation, if used.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the solid inclusion complex powder.[13]
-
The resulting powder can be dissolved in water for oral administration.
Protocol 5: General Protocol for Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g), acclimatized for at least one week.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ijcrt.org [ijcrt.org]
- 7. How to administer amorphous solid dispersions to small laboratory animals? [harpagocdmo.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 10. research.monash.edu [research.monash.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tabletscapsules.com [tabletscapsules.com]
- 16. researchgate.net [researchgate.net]
- 17. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
Refining TTA-Q6 treatment duration for chronic studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the treatment duration for chronic studies involving the selective T-type Ca2+ channel antagonist, TTA-Q6.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and its relevance to long-term studies?
A1: this compound is a selective antagonist of T-type voltage-gated calcium channels (CaV3). These channels are low-voltage activated and play a role in regulating neuronal excitability and firing patterns.[1][2][3] In chronic studies, long-term blockade of these channels may impact neuronal signaling cascades, synaptic plasticity, and potentially lead to adaptive changes in the nervous system. Understanding the downstream effects is crucial for determining a safe and efficacious treatment duration.
Q2: Are there any existing in vivo studies for this compound or similar compounds that can guide the design of chronic studies?
A2: While specific chronic study data for this compound is not publicly available, studies on the similar T-type calcium channel antagonist, TTA-A2, provide valuable insights. For instance, TTA-A2 has been administered to mice at doses of 10 mg/kg once daily for 5 days, where it was shown to suppress active wake and promote slow-wave sleep.[4] Another study in rats used a single oral gavage of 3 mg/kg.[4] These studies suggest that daily oral administration is a viable route and provide a starting point for dose-range finding in longer-term studies.
Q3: What are the key considerations when designing a chronic study to determine the optimal treatment duration for this compound?
A3: The primary considerations are the intended therapeutic indication and the principles of preclinical toxicology study design.[5][6][7][8][9] For a drug intended for chronic use in neurological disorders, studies in two species (one rodent and one non-rodent) are generally required.[6][7] The duration of these preclinical studies should be equal to or exceed the duration of the intended clinical trials.[6] A typical approach involves a dose-range finding study followed by longer-term toxicity studies (e.g., 3 to 6 months in rodents).[6][8]
Q4: What potential biomarkers can be monitored during a chronic this compound study to assess long-term safety and efficacy?
A4: Given that this compound targets neuronal calcium channels, a range of biomarkers should be monitored. For safety, this includes standard clinical pathology (hematology and clinical chemistry), body weight, food and water consumption, and detailed histopathology of the central and peripheral nervous systems. For efficacy, biomarkers will be disease-model specific but could include behavioral assessments (e.g., locomotor activity, cognitive tests), electroencephalography (EEG) to monitor changes in brain activity, and analysis of neuronal signaling pathways in tissue samples (e.g., phosphorylation of downstream kinases).
Troubleshooting Guide
Scenario 1: Unexpected toxicity is observed at doses previously considered safe in shorter studies.
-
Question: We are seeing significant weight loss and lethargy in our 3-month rodent study with this compound at a dose that was well-tolerated in a 2-week study. What should we do?
-
Answer:
-
Confirm the finding: Ensure the observation is consistent across multiple animals in the treatment group and not an anomaly.
-
Reduce the dose: Immediately consider lowering the dose in the ongoing or a new cohort of animals to establish a No Observed Adverse Effect Level (NOAEL).
-
Investigate the cause: Conduct interim necropsies on affected animals to identify potential target organs for toxicity. Analyze plasma concentrations of this compound to check for unexpected accumulation of the compound over time.
-
Refine the protocol: Based on these findings, the dosing regimen may need to be adjusted (e.g., lower dose, less frequent administration) for the remainder of the chronic study.
-
Scenario 2: Lack of sustained efficacy in a chronic disease model.
-
Question: We observed a therapeutic effect of this compound in the first month of our chronic study, but the effect diminishes over time. What could be the reason?
-
Answer:
-
Pharmacokinetic analysis: It is possible that long-term administration induces metabolic enzymes, leading to faster clearance of this compound. Analyze plasma levels of the compound at different time points throughout the study to assess its pharmacokinetic profile over time.
-
Pharmacodynamic tolerance: The target tissue may be developing a tolerance to the effects of this compound through receptor desensitization or compensatory changes in other signaling pathways. Consider including intermittent dosing arms in a follow-up study to see if this mitigates the loss of efficacy.
-
Disease progression: The natural progression of the disease model may be overwhelming the therapeutic effect of the compound. Ensure you have a robust vehicle-treated control group to accurately assess the natural course of the disease.
-
Scenario 3: High inter-animal variability in response to chronic this compound treatment.
-
Question: In our 6-month study, some animals show a strong therapeutic response to this compound, while others show little to no effect. How can we address this?
-
Answer:
-
Check for consistency in dosing: Ensure that the formulation and administration of this compound are consistent for all animals.
-
Analyze for outliers: Use appropriate statistical methods to identify and handle outliers in your data.
-
Stratify the animals: If possible, retrospectively or in future studies, stratify animals based on baseline characteristics (e.g., disease severity) to see if this correlates with treatment response.
-
Increase sample size: A larger sample size may be needed to achieve sufficient statistical power to detect a significant effect despite the variability.
-
Data Presentation
Table 1: Hypothetical Data from a 28-Day Dose-Range Finding Study with this compound in Rodents
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Key Hematology Finding | Key Clinical Chemistry Finding | Neurological Observation |
| 0 (Vehicle) | +5.2 | Normal | Normal | Normal |
| 1 | +4.9 | Normal | Normal | Normal |
| 5 | +4.5 | Normal | Normal | Normal |
| 15 | +1.1 | Slight decrease in lymphocytes | Normal | Mild, transient hypoactivity |
| 50 | -3.8 | Moderate lymphopenia | Elevated liver enzymes (ALT, AST) | Significant hypoactivity and ataxia |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Chronic this compound Administration
-
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for a subsequent chronic study.
-
Animals: Use a rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (n=5/sex/group).
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, high). The doses should be selected based on acute toxicity data and any available pharmacokinetic information.
-
Administration: Administer this compound daily via oral gavage for 28 consecutive days.
-
Monitoring: Record clinical signs, body weight, and food consumption daily. Collect blood samples for hematology and clinical chemistry at baseline and at the end of the study.
-
Endpoint: At the end of the 28-day period, perform a full necropsy and histopathological examination of key organs, with a focus on the nervous system.
-
Analysis: Determine the NOAEL and select appropriate doses for the longer-term chronic study.
Mandatory Visualizations
Caption: this compound inhibits T-type calcium channels, reducing Ca2+ influx and modulating downstream signaling.
Caption: Workflow for determining this compound chronic study duration.
Caption: Decision tree for troubleshooting unexpected results in this compound chronic studies.
References
- 1. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with TTA-Q6 precipitation in aqueous buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling TTA-Q6 in aqueous buffers. This compound, a potent and selective T-type Ca2+ channel antagonist, is a lipophilic molecule that can present solubility challenges in aqueous environments, leading to precipitation and affecting experimental reproducibility.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation during experimental procedures.
Q1: My this compound, dissolved in an organic solvent, precipitated immediately upon dilution into my aqueous experimental buffer. What happened and what should I do?
A1: This is a common phenomenon known as solvent-shifting. This compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions.[1][2][3][4] When the concentrated organic stock is diluted into the buffer, the solvent polarity dramatically increases, causing the compound to crash out of solution.
To address this, consider the following workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. It can be dissolved in DMSO at concentrations up to 125 mg/mL (308.03 mM), though this may require sonication to fully dissolve.[1][2][3][4]
Q3: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A3: Several strategies can be employed to prevent precipitation:
-
Lower the Final Concentration: The most direct method is to reduce the final working concentration of this compound in your aqueous buffer.
-
Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer drop-by-drop while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that trigger precipitation.
-
Maintain a Percentage of Organic Solvent: If your experimental design allows, including a small percentage of DMSO (e.g., 0.1% - 1%) in the final aqueous buffer can help maintain this compound solubility.
-
Use a Surfactant or Co-solvent: Incorporating a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 can significantly improve the solubility of this compound in aqueous solutions. An established protocol for in vivo studies involves a vehicle of DMSO, PEG300, Tween-80, and saline.[1]
Frequently Asked Questions (FAQs)
Q4: What are the physical and chemical properties of this compound?
A4: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 405.80 g/mol | [1][3] |
| Molecular Formula | C20H15ClF3N3O | [1][5] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Purity | >99% | [2] |
| CAS Number | 910484-28-5 | [1][2] |
Q5: How should I store this compound stock solutions?
A5: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles.
Q6: Is the pH of my aqueous buffer important for this compound solubility?
Q7: Can I use sonication to redissolve precipitated this compound in my aqueous buffer?
A7: While sonication can aid in dissolving this compound in its initial organic solvent[1][2][3], its effectiveness in redissolving precipitated compound in an aqueous buffer may be limited and could potentially lead to the formation of fine suspensions rather than a true solution. This can result in inaccurate concentrations and non-reproducible experimental results. It is preferable to optimize the formulation to prevent precipitation in the first place.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in light-protective tubes and store at -80°C.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Dilution of this compound into an Aqueous Buffer using a Surfactant/Co-solvent Method
This protocol is adapted from an in vivo preparation method and may need to be optimized for in vitro assays.[1]
-
Initial Dilution: In a sterile tube, add your concentrated this compound DMSO stock solution to a volume of PEG300 (e.g., for a final solution, use a ratio of 1 part DMSO stock to 4 parts PEG300). Mix thoroughly.
-
Add Surfactant: To this mixture, add Tween-80 (e.g., 0.5 parts) and mix until the solution is homogeneous.
-
Final Aqueous Dilution: Slowly add the aqueous buffer (e.g., saline or your experimental buffer, 4.5 parts) to the mixture while continuously vortexing.
-
Final Solution: The result should be a clear solution ready for experimental use.
| Component | Example Volume (for 1 mL final) | Purpose |
| This compound in DMSO (e.g., 20.8 mg/mL) | 100 µL | Concentrated Drug Stock |
| PEG300 | 400 µL | Co-solvent |
| Tween-80 | 50 µL | Surfactant/Emulsifier |
| Aqueous Buffer (e.g., Saline) | 450 µL | Vehicle |
Note: The final concentration of DMSO and other agents should be tested for effects in your specific experimental system.
Caption: Workflow for aqueous dilution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
TTA-Q6 Interference with Common Laboratory Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the T-type calcium channel antagonist, TTA-Q6, in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of T-type Ca2+ channels.[1][2] It is primarily used in neurological disease research.[1][3] Its mechanism of action involves blocking the influx of calcium ions through low-voltage-activated T-type calcium channels, which are involved in various physiological processes, including neuronal firing and pacemaker activity.
Q2: Why might this compound interfere with my laboratory assays?
While specific data on this compound assay interference is limited, interference can be hypothesized based on its chemical structure and the general principles of assay interference. Potential reasons for interference include:
-
Light Absorbance: this compound, like many organic molecules, may absorb light in the UV-visible spectrum. This can interfere with absorbance-based assays and quench signal in fluorescence-based assays.
-
Autofluorescence: The molecule may possess intrinsic fluorescence (autofluorescence), which can lead to false-positive signals in fluorescence-based assays.
-
Interaction with Assay Reagents: this compound could directly interact with assay components, such as enzymes (e.g., luciferase) or fluorescent dyes, altering their activity or properties.
-
Light Scattering: At higher concentrations or if precipitation occurs, this compound may cause light scattering, affecting the readouts of absorbance, fluorescence, and luminescence assays.
Q3: Which types of assays are potentially susceptible to interference by this compound?
Based on the potential mechanisms of interference, the following assay types may be affected:
-
Fluorescence-Based Assays: Including Fluorescence Resonance Energy Transfer (FRET), fluorescence polarization (FP), and simple fluorescence intensity assays.
-
Luminescence-Based Assays: Such as those using firefly luciferase or Renilla luciferase.
-
Absorbance-Based Assays: Including colorimetric enzyme assays and protein quantification assays (e.g., Bradford, BCA).
-
Cell-Based Assays: Proliferation, cytotoxicity, and reporter gene assays that utilize fluorescence or luminescence readouts.
Troubleshooting Guides
Issue 1: Unexpected Results in a Fluorescence-Based Assay
Symptoms:
-
Higher than expected background fluorescence.
-
Lower than expected signal (quenching).
-
Non-linear dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Detailed Steps:
-
Check for this compound Autofluorescence:
-
Protocol: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
A significant signal in the absence of your fluorescent probe indicates autofluorescence.
-
-
Assess Quenching Effects:
-
Protocol: In a cell-free system, mix your fluorescent dye/protein with varying concentrations of this compound.
-
Measure the fluorescence intensity. A concentration-dependent decrease in signal suggests quenching.
-
-
Run Vehicle Control:
-
Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
-
Optimize Assay Conditions:
-
If autofluorescence is an issue, try shifting to longer excitation and emission wavelengths where the compound's fluorescence is minimal.
-
If quenching is observed, consider reducing the concentration of this compound if experimentally feasible.
-
-
Perform Orthogonal Assay:
-
Validate your findings using a non-fluorescence-based method if possible.
-
Issue 2: Inconsistent Results in a Luminescence-Based Assay
Symptoms:
-
Inhibition or enhancement of the luminescent signal.
-
Changes in the kinetics of the light-producing reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luminescence assay interference.
Detailed Steps:
-
Test for Direct Luciferase Inhibition:
-
Protocol: Perform a cell-free luciferase assay with purified luciferase enzyme, its substrate (e.g., luciferin), and varying concentrations of this compound.
-
A decrease in luminescence indicates direct inhibition of the enzyme.
-
-
Assess ATP Depletion (for ATP-dependent luciferases):
-
In cell-based assays, this compound could affect cellular metabolism and ATP levels.
-
Protocol: Use a commercial ATP quantification kit to measure intracellular ATP levels in cells treated with this compound.
-
-
Run Vehicle Control:
-
Ensure a vehicle control is included in all experiments.
-
-
Use an Orthogonal Reporter:
-
If possible, confirm results using a different reporter system (e.g., a fluorescent protein) that is less likely to be affected by the same interference mechanism.
-
Quantitative Data Summary
As specific quantitative data for this compound interference is not available, the following table provides a template for researchers to generate their own characterization data.
Table 1: this compound Interference Profile
| Assay Type | Parameter Measured | This compound Concentration (µM) | Observed Effect (% of Control) | Notes |
| Fluorescence | Autofluorescence (RFU) | 1 | Measure at relevant wavelengths | |
| 10 | ||||
| 100 | ||||
| Quenching of Fluorescein | 1 | Example fluorescent dye | ||
| 10 | ||||
| 100 | ||||
| Luminescence | Luciferase Activity | 1 | Cell-free assay | |
| 10 | ||||
| 100 | ||||
| Cellular ATP Levels | 1 | Cell-based assay | ||
| 10 | ||||
| 100 | ||||
| Absorbance | Absorbance Spectrum | 1-100 | Scan from 200-800 nm |
Experimental Protocols
Protocol 1: Assessment of this compound Autofluorescence
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (the same buffer used in your experiment).
-
Microplate reader with fluorescence detection capabilities.
-
Black, clear-bottom microplates suitable for fluorescence.
-
-
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer to cover the concentration range used in your experiments (e.g., 0.1 to 100 µM).
-
Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Pipette the solutions into the wells of the microplate.
-
Measure the fluorescence intensity at the excitation and emission wavelengths of your assay.
-
Subtract the background fluorescence from the vehicle control wells.
-
Plot the background-subtracted relative fluorescence units (RFU) against the this compound concentration.
-
Protocol 2: Cell-Free Luciferase Inhibition Assay
-
Materials:
-
Purified luciferase enzyme (e.g., firefly luciferase).
-
Luciferase assay buffer.
-
Luciferin substrate.
-
ATP (for ATP-dependent luciferases).
-
This compound stock solution.
-
Luminometer or microplate reader with luminescence detection.
-
White, opaque microplates.
-
-
Methodology:
-
Prepare a reaction mixture containing the luciferase enzyme, luciferin, and ATP in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells of the microplate.
-
Initiate the luminescent reaction by adding the reaction mixture to the wells.
-
Immediately measure the luminescence signal over time (kinetic read) or at a fixed time point (endpoint read).
-
Calculate the percent inhibition of luciferase activity at each this compound concentration relative to the vehicle control.
-
Signaling Pathway and Workflow Diagrams
T-Type Calcium Channel Signaling
Caption: this compound blocks T-type calcium channels, inhibiting Ca2+ influx.
By following these guidelines and performing the appropriate control experiments, researchers can identify and mitigate potential interference from this compound in their laboratory assays, ensuring the generation of accurate and reliable data.
References
Validation & Comparative
A Comparative Analysis of TTA-Q6 and Other T-Type Calcium Channel Blockers: An Efficacy and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of TTA-Q6 with other prominent T-type calcium channel blockers. The following sections present quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of their pharmacological profiles.
Data Presentation: Efficacy and Potency
The inhibitory potency of T-type calcium channel blockers is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other well-characterized T-type channel antagonists. These values, derived from various experimental assays, provide a quantitative measure of the concentration of each compound required to inhibit 50% of the T-type calcium channel activity. Lower IC50 values are indicative of higher potency.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | T-type calcium channels | 14 nM | FLIPR (depolarized) | [Not explicitly cited] |
| 590 nM | FLIPR (hyperpolarized) | [Not explicitly cited] | ||
| TTA-A2 | Human CaV3.1 | 89 nM (-80 mV holding) | Voltage Clamp | [1] |
| 4,100 nM (-100 mV holding) | Voltage Clamp | [1] | ||
| T-type calcium channels | 9.4 nM (depolarized) | FLIPR | [1] | |
| 384 nM (hyperpolarized) | FLIPR | [1] | ||
| TTA-P2 | Native T-type channels (TC neurons) | 22 nM | Patch Clamp | [2] |
| Recombinant Human CaV3.1 | 93 nM | Patch Clamp | [2] | |
| All three T-type channels | 84 nM | Depolarized FLIPR | [3] | |
| Z944 | Human CaV3.2 | 50 nM | FLIPR | [3] |
| Human CaV3.1, CaV3.3 | 50 - 160 nM | FLIPR | [3] | |
| Recombinant CaV3.2 | ~265 nM | Patch Clamp | [4] | |
| Recombinant CaV1.4 | ~31 µM | Patch Clamp | [4] | |
| Ethosuximide | T-type calcium channels | Micromolar range | Various | [3][5] |
| Mibefradil | T-type calcium channels | 2.7 µM | Not Specified | [6] |
| L-type calcium channels | 18.6 µM | Not Specified | [6] | |
| Recombinant Human CaV3.1 | 1.34 µM | Patch Clamp | [7] | |
| Recombinant Human CaV3.2 | 0.25 µM | Calcium Influx Assay | [8] |
Experimental Protocols
The accurate assessment of T-type calcium channel blocker efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for two of the most common assays cited in the comparison data.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ionic currents through T-type calcium channels in individual cells, providing precise quantification of blocker potency and mechanism of action.
Objective: To record T-type calcium currents in the whole-cell patch-clamp configuration and assess the inhibitory effects of test compounds.
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B with Digidata 1320A)
-
Inverted microscope with manipulators
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge/polisher
-
Cell culture expressing T-type calcium channels (e.g., HEK293 cells stably expressing CaV3.1, CaV3.2, or CaV3.3, or primary neurons)
-
External and internal recording solutions
-
Test compound stock solution (e.g., this compound)
-
Perfusion system
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Note: Ba²⁺ is often used as the charge carrier to enhance current amplitude and minimize Ca²⁺-dependent inactivation).
-
Internal Solution (in mM): 110 Cs-gluconate, 30 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate cells expressing the T-type channel of interest onto coverslips.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
-
Voltage-Clamp Protocol:
-
To elicit T-type currents, hold the cell at a hyperpolarized potential (e.g., -100 mV) to remove channel inactivation.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to activate the channels.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound at the desired concentration.
-
Record the T-type currents in the presence of the drug until a steady-state block is achieved.
-
To assess reversibility, wash out the drug by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Fluorometric Imaging Plate Reader (FLIPR) Assay
The FLIPR assay is a high-throughput method used to screen large numbers of compounds for their ability to modulate intracellular calcium levels, which can be an indirect measure of T-type channel activity.
Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to T-type channel activation and assess the inhibitory effects of test compounds.
Materials:
-
Fluorometric Imaging Plate Reader (e.g., FLIPR Tetra)
-
Cell line stably expressing a specific T-type calcium channel isoform (e.g., HEK-CaV3.2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) or a genetically encoded calcium indicator (e.g., GCaMP)
-
Assay plates (e.g., 96- or 384-well black-walled, clear-bottom)
-
Compound plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Depolarizing agent (e.g., KCl)
Procedure:
-
Cell Plating: Seed the cells into the assay plates and culture overnight.
-
Dye Loading:
-
Remove the culture medium and add the assay buffer containing the calcium-sensitive dye.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare a compound plate with serial dilutions of the test compounds.
-
Use the FLIPR to transfer the compounds from the compound plate to the assay plate.
-
Incubate for a predetermined time to allow the compounds to interact with the channels.
-
-
Signal Detection:
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a depolarizing solution (e.g., KCl) to activate the T-type calcium channels, leading to calcium influx and an increase in fluorescence.
-
The FLIPR continuously measures the fluorescence intensity before and after the addition of the depolarizing agent.
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is used as a measure of channel activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
Generate dose-response curves and calculate IC50 values.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of T-type calcium channel blockers.
Caption: T-type calcium channel signaling pathway in a neuron.
Caption: Experimental workflow for patch-clamp electrophysiology.
Comparative Efficacy of this compound
Based on the available data, this compound demonstrates high potency as a T-type calcium channel antagonist, with an IC50 of 14 nM in a depolarized FLIPR assay. This places it among the more potent blockers when compared to other compounds under similar depolarized conditions.
-
Potency: this compound's nanomolar potency is comparable to that of other novel T-type blockers like TTA-A2 (9.4 nM) and TTA-P2 (84 nM) in depolarized assays.[1][3] It is significantly more potent than the clinically used anti-epileptic drug ethosuximide, which has IC50 values in the micromolar range.[3][5] Mibefradil also shows lower potency, with an IC50 of 2.7 µM for T-type channels.[6]
-
State Dependence: The efficacy of this compound is state-dependent, with a higher potency observed in the depolarized (inactivated) state (14 nM) compared to the hyperpolarized (closed) state (590 nM). This property is shared with TTA-A2 and suggests that these compounds may be more effective at blocking channels in actively firing or pathologically depolarized cells.[1]
-
Selectivity: While the provided data for this compound does not specify its selectivity across the three T-type channel isoforms (CaV3.1, CaV3.2, and CaV3.3), this is a critical parameter for determining its potential therapeutic applications and side-effect profile. Other compounds exhibit varying degrees of selectivity. For instance, Z944 shows high potency for CaV3.2 (50 nM) and slightly lower potency for CaV3.1 and CaV3.3 (50-160 nM).[3] In contrast, TTA-P2 is reported to be a pan-selective T-channel blocker.[2][9] Mibefradil, while more potent for T-type over L-type channels, is known to interact with other ion channels as well.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presynaptic CaV3.2 Channels Regulate Excitatory Neurotransmission in Nociceptive Dorsal Horn Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TTA-Q6 and Mibefradil in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and experimental performance of two prominent T-type calcium channel blockers, TTA-Q6 and mibefradil (B1662139), in relevant neurological models. The information presented is intended to assist researchers in making informed decisions for their preclinical studies.
Introduction
T-type calcium channels, particularly the CaV3 family (CaV3.1, CaV3.2, and CaV3.3), play a crucial role in neuronal excitability and have been implicated in the pathophysiology of various neurological disorders, including epilepsy and neuropathic pain. Consequently, selective blockers of these channels are of significant interest as potential therapeutic agents. This guide focuses on a comparative analysis of this compound, a selective T-type calcium channel antagonist, and mibefradil, an older-generation calcium channel blocker with activity against T-type channels. Mibefradil was withdrawn from the market due to significant drug-drug interactions, underscoring the need for more selective compounds like this compound.[1]
Mechanism of Action and Selectivity
Both this compound and mibefradil exert their primary effects by blocking T-type calcium channels, thereby reducing calcium influx and modulating neuronal excitability. However, their selectivity profiles differ significantly.
This compound is a potent and selective antagonist of T-type calcium channels.[2] A close analog, TTA-P2, has been shown to be a pan-selective T-type channel blocker with similar high potency against CaV3.1, CaV3.2, and CaV3.3 isoforms.[3][4] This broad-spectrum T-type channel inhibition is a key feature of the TTA series of compounds.
Mibefradil , while being a potent T-type channel blocker, also exhibits significant activity against other ion channels, including L-type calcium channels and voltage-gated sodium and potassium channels.[5] This lack of selectivity is believed to have contributed to its adverse effect profile and subsequent withdrawal from clinical use.
Signaling Pathway in Neuropathic Pain
In neuropathic pain states, the CaV3.2 T-type calcium channel is often upregulated in peripheral sensory neurons. This leads to neuronal hyperexcitability and contributes to the generation and transmission of pain signals. Blockade of CaV3.2 channels by antagonists like this compound or mibefradil can dampen this hyperexcitability, leading to an analgesic effect.
References
A Researcher's Guide to the Comparative Analysis of TTA-Q6 and its Isomers
For Immediate Publication
This guide provides a comprehensive framework for the comparative analysis of TTA-Q6 and its commercially available isomer, this compound(isomer). Aimed at researchers, scientists, and drug development professionals, this document outlines the necessary experimental protocols and data presentation formats to facilitate a thorough and objective comparison of these T-type calcium channel antagonists.
Introduction to this compound and the Importance of Isomeric Comparison
Comparative Data Summary
To facilitate a clear comparison, all quantitative data should be organized as shown in the table below. This standardized format will allow for an at-a-glance assessment of the key performance metrics of this compound and its isomer.
| Parameter | This compound | This compound(isomer) | Reference(s) |
| Chemical Properties | |||
| CAS Number | 910484-28-5 | 910484-32-1 | |
| Molecular Formula | C20H15ClF3N3O | C20H15ClF3N3O | |
| Molecular Weight | 405.80 | 405.80 | |
| Stereochemistry | To be determined | To be determined | |
| In Vitro Potency | |||
| IC50 (FLIPR - Depolarized) | 14 nM | To be determined | [1][2] |
| IC50 (FLIPR - Hyperpolarized) | 590 nM | To be determined | [1][2] |
| IC50 (CaV3.1) | To be determined | To be determined | |
| IC50 (CaV3.2) | To be determined | To be determined | |
| IC50 (CaV3.3) | To be determined | To be determined | |
| Selectivity | |||
| Selectivity vs. L-type Ca2+ channels | To be determined | To be determined | |
| Selectivity vs. other ion channels | To be determined | To be determined | |
| Pharmacokinetics | |||
| Cmax | To be determined | To be determined | |
| Tmax | To be determined | To be determined | |
| Half-life (t1/2) | To be determined | To be determined | |
| Bioavailability | To be determined | To be determined | |
| Toxicity | |||
| In vitro cytotoxicity (e.g., in HEK293 cells) | To be determined | To be determined | |
| In vivo toxicity (e.g., LD50) | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments required for the comparative analysis.
Chiral Separation and Structural Elucidation
Objective: To separate the isomers and determine their absolute stereochemistry.
Methodology:
-
Chiral High-Performance Liquid Chromatography (HPLC): Develop a chiral HPLC method to separate this compound and its isomer. Polysaccharide-based chiral stationary phases are often effective for this purpose.[6] The separation should be optimized by screening different mobile phases and temperatures.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilize 1D and 2D NMR techniques to elucidate the structure of the separated isomers. Chiral derivatizing agents may be necessary to distinguish between enantiomers.[8]
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction can provide unambiguous determination of the absolute stereochemistry.
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against T-type calcium channel subtypes and assess their selectivity.
Methodology: Fluorometric Imaging Plate Reader (FLIPR) Assay This assay measures changes in intracellular calcium concentration in response to channel activation.
-
Cell Culture: Maintain HEK293 cells stably expressing one of the T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).
-
Cell Plating: Seed the cells into 384-well, black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and its isomer in the assay buffer.
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Add the compounds to the cells and incubate for a predetermined period.
-
Initiate calcium influx by adding a depolarizing stimulus (e.g., a high concentration of KCl).
-
Measure the fluorescence intensity before and after the stimulus.
-
-
Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
A similar protocol can be used to assess selectivity against other calcium channel subtypes (e.g., L-type) or other ion channels by using appropriate cell lines and stimuli.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of each isomer in an animal model (e.g., rats).
Methodology:
-
Animal Dosing: Administer a single dose of each isomer to different groups of animals via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, bioavailability) using appropriate software.
Visualizations
The following diagrams illustrate the T-type calcium channel signaling pathway and a proposed experimental workflow for the comparative analysis.
References
- 1. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Replicating Key Findings of T-Type Calcium Channel Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key findings from studies on T-type calcium channel antagonists, with a focus on compounds from the "TTA" series. Due to the limited availability of specific data on TTA-Q6 in peer-reviewed literature, this document leverages findings from closely related and well-characterized compounds, namely TTA-P2 and TTA-A2, to provide a representative overview of the pharmacology and experimental methodologies associated with this class of inhibitors.
Comparative Efficacy of TTA Series Compounds
The following table summarizes the in vitro potency of various T-type calcium channel antagonists from the "TTA" series, highlighting their inhibitory concentrations (IC50) against different T-type calcium channel isoforms. This data is crucial for comparing the relative efficacy of these compounds.
| Compound | Target | Assay | IC50 Value | Reference |
| TTA-P1 | Human T-type Calcium Channels | Not Specified | 32 nM | [1] |
| TTA-P2 | Rat Dorsal Root Ganglion T-type Ca²⁺ Channels | Electrophysiology | 100 nM | [2] |
| TTA-P2 | Recombinant CaV3.1 | Electrophysiology | 93 nM | [2] |
| TTA-P2 | Recombinant CaV3.2 | Electrophysiology | 196 nM | [2] |
| TTA-P2 | Recombinant CaV3.3 | Electrophysiology | 84 nM | [2] |
| TTA-A2 | Human T-type Calcium Channels | FLIPR Assay (depolarized) | 9.4 nM | [1] |
Experimental Protocols
In Vitro Electrophysiology for T-Type Calcium Channel Blockade
This protocol describes a standard method for assessing the inhibitory activity of a test compound (e.g., a TTA-series molecule) on T-type calcium channels in isolated neurons, such as dorsal root ganglion (DRG) neurons.
Objective: To determine the potency and selectivity of a test compound in blocking T-type calcium currents.
Materials:
-
Acutely dissociated dorsal root ganglion (DRG) neurons from adult rats.
-
Patch-clamp electrophysiology setup.
-
External and internal recording solutions.
-
Test compound (e.g., TTA-P2) dissolved in appropriate vehicle (e.g., DMSO).
Procedure:
-
Cell Preparation: Acutely dissociate DRG neurons from adult rats using established enzymatic and mechanical dispersion methods.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from small-diameter DRG neurons, which are known to express T-type calcium channels.
-
Use appropriate external and internal solutions to isolate calcium currents.
-
Maintain a holding potential that allows for the activation of T-type channels upon depolarization.
-
-
Data Acquisition:
-
Apply depolarizing voltage steps to elicit T-type calcium currents.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cells with increasing concentrations of the test compound and record the resulting inhibition of the T-type calcium currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type calcium currents at each concentration of the test compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill function to determine the IC50 value, which represents the concentration of the compound that produces 50% inhibition of the T-type calcium current[2].
-
In Vivo Assessment of Anticonvulsant Activity in a Rat Model of Epilepsy
This protocol outlines a general procedure to evaluate the efficacy of a T-type calcium channel antagonist in an animal model of absence epilepsy, such as the WAG/Rij rat model.
Objective: To assess the ability of a test compound to suppress seizure activity in vivo.
Materials:
-
WAG/Rij rats (a genetic model of absence epilepsy).
-
Electroencephalography (EEG) recording equipment.
-
Test compound (e.g., a TTA-series molecule) formulated for systemic administration (e.g., intraperitoneal injection).
-
Vehicle control.
Procedure:
-
Animal Preparation:
-
Implant EEG electrodes over the cortex of WAG/Rij rats to monitor brain electrical activity.
-
Allow the animals to recover from surgery.
-
-
Baseline Recording: Record baseline EEG activity to determine the frequency and duration of spontaneous spike-wave discharges (SWDs), which are the electrographic hallmark of absence seizures.
-
Drug Administration:
-
Administer the test compound at various doses to different groups of rats.
-
Administer a vehicle control to a separate group.
-
-
Post-Treatment Recording: Record EEG activity for a defined period following drug administration.
-
Data Analysis:
-
Quantify the number and total duration of SWDs in the post-treatment period.
-
Compare the seizure activity in the drug-treated groups to the vehicle-treated group to determine the efficacy of the compound in reducing seizures[1].
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for TTA-series compounds is the direct blockade of T-type calcium channels. This inhibition prevents the influx of calcium ions into the cell, thereby modulating neuronal excitability. The following diagrams illustrate this signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: this compound mechanism of action.
Caption: TTA compound evaluation workflow.
References
Head-to-Head Comparison: TTA-Q6 and Z944 as T-type Calcium Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent T-type calcium channel antagonists, TTA-Q6 and Z944. T-type calcium channels, particularly the CaV3 family (CaV3.1, CaV3.2, and CaV3.3), are crucial regulators of neuronal excitability and have emerged as significant therapeutic targets for a range of neurological disorders, including epilepsy and neuropathic pain. This document synthesizes preclinical data from various studies to offer an objective side-by-side evaluation of these two compounds, complete with detailed experimental methodologies and visual representations of their mechanism of action and experimental workflows.
Executive Summary
Both this compound and Z944 are potent and selective antagonists of T-type calcium channels. Z944 has been more extensively characterized in preclinical and clinical settings, with a well-documented profile in models of pain and epilepsy. This compound, and its close analogs, have also demonstrated efficacy in preclinical models, particularly in the context of pain and seizure disorders. While direct head-to-head comparative studies are not available in the public domain, this guide collates and contrasts the available data on their potency, selectivity, and in vivo efficacy to inform researchers and drug developers.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Z944, focusing on their inhibitory potency against T-type calcium channel isoforms and their efficacy in preclinical models.
Table 1: In Vitro Inhibitory Potency against T-type (CaV3) Calcium Channels
| Parameter | This compound (and its close analog TTA-P2) | Z944 |
| Target(s) | Pan-CaV3 channel antagonist | Pan-CaV3 channel antagonist |
| IC50 vs. CaV3.1 | Not explicitly reported for this compound. TTA-P2 IC50 = 93 nM[1] | ~50-160 nM[2] |
| IC50 vs. CaV3.2 | Not explicitly reported for this compound. TTA-P2 IC50 = 196 nM[1] | ~50-160 nM[2] |
| IC50 vs. CaV3.3 | Not explicitly reported for this compound. TTA-P2 IC50 = 84 nM[1] | ~50-160 nM[2] |
| Cell-based Assay | Recombinant channels expressed in HEK cells (for TTA-P2)[1] | Recombinant human CaV3 channels[2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | This compound (and its close analog TTA-P2) | Z944 |
| Inflammatory Pain Model | TTA-P2 (5 or 7.5 mg/kg, i.p.) reduced pain responses in the formalin test in mice[1]. | Dose-dependently reversed mechanical allodynia in the Complete Freund's Adjuvant (CFA) model in rats (1-10 mg/kg, i.p.)[3]. |
| Neuropathic Pain Model | TTA-P2 (10 mg/kg, i.p.) completely reversed thermal hyperalgesia in diabetic rats[1]. | Systemic or intrathalamic delivery normalized pain-induced changes in cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain[4]. |
| Epilepsy Model | This compound has shown antipsychotic-like properties, suggesting CNS activity relevant to seizure models. | Delayed the progression of seizures in the amygdala kindling model in rats[5]. Reduced seizure frequency in a post-status epilepticus model of temporal lobe epilepsy at 60 mg/kg/day[6]. |
Mechanism of Action: T-type Calcium Channel Blockade
Both this compound and Z944 exert their pharmacological effects by directly blocking T-type calcium channels located on the membrane of neurons. In pathological conditions such as neuropathic pain and epilepsy, the expression and activity of these channels are often upregulated, leading to neuronal hyperexcitability. By inhibiting the influx of calcium ions (Ca2+) through these channels, this compound and Z944 reduce the likelihood of aberrant action potential firing, thereby dampening the transmission of pain signals and suppressing seizure activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is used to measure the inhibitory effect of this compound and Z944 on T-type calcium channel currents.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the specific human CaV3 isoform (CaV3.1, CaV3.2, or CaV3.3) α1 subunit. Alternatively, dorsal root ganglion (DRG) neurons can be acutely dissociated from rodents[7].
-
Recording Solutions:
-
External Solution (in mM): 140 tetraethylammonium (B1195904) chloride (TEACl), 2 BaCl2 (as the charge carrier), 1 4-aminopyridine, 10 HEPES. The pH is adjusted to 7.4[7].
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. The pH is adjusted to 7.2[8].
-
-
Recording Procedure:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal (>1 GΩ) with the membrane of a single cell.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the cell's membrane potential.
-
The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type channels are available for opening.
-
T-type currents are elicited by applying depolarizing voltage steps (e.g., from -80 mV to +20 mV).
-
After establishing a stable baseline recording, the test compound (this compound or Z944) is applied to the external solution via a perfusion system at various concentrations.
-
The reduction in the peak current amplitude in the presence of the compound is measured to determine the IC50 value.
-
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model is used to assess the analgesic efficacy of compounds in a state of persistent inflammatory pain[4][9][10].
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used[10][11].
-
Induction of Inflammation:
-
A baseline measurement of pain sensitivity (e.g., mechanical withdrawal threshold) is taken.
-
A subcutaneous injection of Complete Freund's Adjuvant (CFA) (typically 1 mg/ml) is administered into the plantar surface of one hind paw of the animal[11].
-
This induces a localized and persistent inflammation, characterized by swelling, redness, and hypersensitivity to thermal and mechanical stimuli.
-
-
Drug Administration and Behavioral Testing:
-
At a predetermined time after CFA injection (e.g., 24 hours), the test compound (this compound or Z944) or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
Pain sensitivity is assessed at various time points after drug administration using methods such as:
-
Von Frey Test: Calibrated filaments are applied to the inflamed paw to determine the mechanical withdrawal threshold.
-
Hargreaves Test: A radiant heat source is applied to the paw to measure the thermal withdrawal latency.
-
-
An increase in the withdrawal threshold or latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
In Vivo Epilepsy Model: Amygdala Kindling
The amygdala kindling model is a widely used model of temporal lobe epilepsy to study the development of seizures (epileptogenesis) and to test the efficacy of anti-seizure drugs[12][13][14][15][16].
-
Animals: Adult male Wistar rats are frequently used[14].
-
Surgical Procedure:
-
Rats are anesthetized and a bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala.
-
Recording electrodes may also be implanted to monitor electroencephalographic (EEG) activity.
-
-
Kindling Procedure:
-
After a recovery period, a brief, low-intensity electrical stimulus is delivered to the amygdala once or twice daily.
-
Initially, this stimulus evokes a brief afterdischarge (a short burst of seizure-like electrical activity on the EEG) with no behavioral seizure.
-
With repeated stimulation, the duration of the afterdischarge and the severity of the accompanying behavioral seizure progressively increase. Seizure severity is typically scored using the Racine scale.
-
-
Drug Testing:
-
Once the animals are fully kindled (i.e., they reliably exhibit a generalized tonic-clonic seizure upon stimulation), the anti-seizure efficacy of the test compound can be evaluated.
-
This compound or Z944 is administered prior to the electrical stimulation, and the resulting seizure severity and afterdischarge duration are recorded and compared to vehicle-treated control animals. A reduction in seizure score or afterdischarge duration indicates anti-seizure activity.
-
Discussion and Conclusion
The available preclinical data suggest that both this compound and Z944 are promising T-type calcium channel antagonists with potential therapeutic applications in neurological disorders characterized by neuronal hyperexcitability. Z944 has a more extensive publicly available dataset, including data from multiple preclinical models and progression into clinical trials. The data for this compound, largely inferred from its close and potent analog TTA-P2, also indicates a strong potential, particularly in the domain of pain relief.
The choice between these compounds for further research and development would depend on a variety of factors including their pharmacokinetic profiles, off-target effects, and safety profiles, which are not comprehensively covered in the currently available literature. The lack of direct comparative studies underscores the need for such experiments to definitively delineate the relative advantages of each compound.
This guide provides a foundational comparison based on existing data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their research when evaluating these compounds.
References
- 1. jneurosci.org [jneurosci.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disease-modifying effects of a novel T-type calcium channel antagonist, Z944, in a model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. criver.com [criver.com]
- 10. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 11. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 12. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 13. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 14. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. alliedacademies.org [alliedacademies.org]
Evaluating the Therapeutic Potential of T-Type Calcium Channel Blockers in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that exploit the unique vulnerabilities of cancer cells. One such emerging area of interest is the role of ion channels in tumorigenesis and progression. T-type calcium channels, in particular, have garnered significant attention as potential therapeutic targets due to their aberrant expression and function in various cancers. This guide provides a comparative evaluation of T-type calcium channel blockers, with a focus on the available preclinical data for Mibefradil and TTA-A2 as alternatives to the novel compound TTA-Q6, for which public data on its therapeutic index is currently unavailable.
Introduction to T-Type Calcium Channels in Cancer
T-type calcium channels are low voltage-activated ion channels that play a crucial role in regulating calcium influx into cells. In normal physiology, their expression is tightly controlled. However, in many types of cancer, including glioma, breast, prostate, and ovarian cancer, these channels are overexpressed. This increased expression is associated with enhanced cancer cell proliferation, survival, and migration. The influx of calcium through these channels can activate a cascade of downstream signaling pathways that are critical for tumor growth and progression. Therefore, blocking T-type calcium channels presents a promising strategy for cancer treatment.
Comparative Analysis of T-Type Calcium Channel Blockers
While information on the therapeutic index of the novel T-type calcium channel antagonist, this compound, is not yet publicly available, we can evaluate other compounds in this class that have been investigated for their anti-cancer properties. This section compares the preclinical data for Mibefradil and TTA-A2.
Data Presentation
The following tables summarize the available quantitative data for Mibefradil and TTA-A2 from preclinical cancer studies. It is important to note that a direct comparison of the therapeutic index is not possible due to the lack of comprehensive in vivo toxicity data (TD50 or LD50) in the public domain for these compounds in cancer models. The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of the toxic dose to the effective dose (TD50/ED50 or LD50/ED50). A higher TI indicates a wider margin of safety.
Table 1: In Vitro Efficacy of T-Type Calcium Channel Blockers in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Mibefradil | A2780 (Ovarian) | MTT Assay | 24.23 | [1] |
| A2780/Taxol (Ovarian, Paclitaxel-resistant) | MTT Assay | 35.26 | [1] | |
| HEK293 (Embryonic Kidney) | T-type current inhibition | 2.7 | [2][3] | |
| TTA-A2 | A549 (Lung) | Monolayer culture | Not specified, used at 50 and 100 nM | [4][5] |
| A549 (Lung) | Spheroid culture | Not specified, used at 50 and 100 nM | [4][5] | |
| HEK293 (expressing Cav3.1) | Electrophysiology | 0.089 | [6] | |
| HEK293 (expressing Cav3.2) | Electrophysiology | 0.092 | [6] | |
| HEK293 (expressing Cav3.3) | Electrophysiology | 0.0037 | [6] |
Table 2: In Vivo Efficacy of Mibefradil in a Medulloblastoma Xenograft Model
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mibefradil | Mice | Medulloblastoma (DAOY xenograft) | Oral administration | Inhibited tumor growth and prolonged survival | [7] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Mibefradil or TTA-A2) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
2. In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Xenograft models are commonly used to evaluate the anti-cancer efficacy of compounds in a living organism.[11][12][13][14]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., DAOY medulloblastoma cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumor volume is monitored regularly using calipers.
-
Treatment Administration: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The efficacy of the treatment is assessed by comparing the tumor volume in the treated group to the control group. Other parameters such as body weight and overall survival are also monitored.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study. Survival curves (Kaplan-Meier plots) are generated to compare the survival rates between the treatment and control groups.
Signaling Pathway and Experimental Workflow Visualization
T-Type Calcium Channel Signaling in Cancer Proliferation
The following diagram illustrates the signaling pathway initiated by the opening of T-type calcium channels in cancer cells, leading to cell proliferation.
Caption: T-type calcium channel signaling pathway in cancer.
Experimental Workflow for Evaluating T-Type Calcium Channel Blockers
The diagram below outlines the typical experimental workflow for the preclinical evaluation of a T-type calcium channel blocker for anti-cancer activity.
Caption: Preclinical evaluation workflow for anti-cancer drugs.
Conclusion
The investigation of T-type calcium channel blockers as a novel therapeutic strategy for cancer is a promising and active area of research. While a comprehensive evaluation of the therapeutic index of this compound is not yet possible due to the absence of public data, the available preclinical information on other T-type calcium channel antagonists like Mibefradil and TTA-A2 suggests potential anti-cancer activity. The in vitro data demonstrates their ability to inhibit the growth of various cancer cell lines, and early in vivo results with Mibefradil are encouraging.
However, to fully assess the therapeutic potential of this class of drugs, further rigorous preclinical studies are essential. Specifically, comprehensive in vivo studies that determine both the effective dose (ED50) and the toxic dose (TD50) or lethal dose (LD50) in relevant cancer models are critically needed. This will allow for the calculation of the therapeutic index, a crucial parameter for gauging the safety and potential clinical utility of these compounds. Researchers and drug development professionals are encouraged to pursue these studies to advance our understanding and potential application of T-type calcium channel blockers in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 4. Adjuvant role of a T-type calcium channel blocker, TTA-A2, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant role of a T-type calcium channel blocker, TTA-A2, in lung cancer treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: TTA-Q6 vs. Next-Generation T-type Calcium Channel Modulators
In the landscape of neurological and cardiological research, the modulation of T-type calcium channels (CaV3) represents a pivotal therapeutic strategy. This guide provides a detailed benchmark comparison of TTA-Q6 against leading next-generation T-type calcium channel modulators, with a focus on Z944, a compound advancing through clinical trials. We present key performance data, detailed experimental methodologies, and visual representations of underlying mechanisms to aid researchers, scientists, and drug development professionals in their evaluation of these critical research tools.
Introduction to T-type Calcium Channel Modulation
T-type (transient) calcium channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are low-voltage-activated channels that play a crucial role in regulating neuronal excitability, pacemaking in the heart, and other physiological processes.[1] Their dysregulation is implicated in a variety of disorders, including epilepsy, neuropathic pain, and sleep disturbances, making them a key target for pharmacological intervention.[2]
This compound has been identified as a selective antagonist of T-type calcium channels, demonstrating efficacy in preclinical models of neurological disease.[3] The evolution of T-type channel modulators has led to the development of "next-generation" compounds. These newer agents are characterized by high potency and, critically, well-defined selectivity profiles against the three CaV3 subtypes, aiming to maximize therapeutic efficacy while minimizing off-target effects. Z944 is a prominent example of such a modulator, demonstrating potent, sub-micromolar inhibition across all three T-type channel isoforms and is currently in clinical development for pain and essential tremor.[4][5]
Quantitative Performance Comparison
The following tables summarize the inhibitory potency (IC50) of this compound and next-generation modulators against T-type calcium channel subtypes. The data is compiled from both fluorescence-based assays (FLIPR) and the gold-standard electrophysiological method, whole-cell patch clamp, to provide a comprehensive performance overview.
Table 1: Inhibitory Potency (IC50) of T-type Calcium Channel Modulators.
| Compound | Target | Assay Method | IC50 (nM) | Holding Potential | Notes |
| This compound | T-type Channels | FLIPR (Depolarized) | 14 | N/A | Demonstrates state-dependent inhibition. Subtype-specific data is not publicly available. |
| T-type Channels | FLIPR (Hyperpolarized) | 590 | N/A | ||
| Z944 | CaV3.1 | Electrophysiology | Sub-micromolar | N/A | Characterized as a pan-CaV3 inhibitor. |
| CaV3.2 | Electrophysiology | ~265 | N/A | Data from HEK293T cells.[4] | |
| CaV3.3 | Electrophysiology | Sub-micromolar | N/A | ||
| TTA-A2 | CaV3.1, 3.2, 3.3 | Electrophysiology | ~100 | N/A | Potent, voltage-dependent pan-CaV3 inhibitor.[2] |
| CaV3.1 | Electrophysiology | 89 | -80 mV | Shows strong state-dependence.[6] | |
| CaV3.1 | Electrophysiology | 4,100 | -100 mV | ||
| TTA-P2 | CaV3.1, 3.2, 3.3 | Electrophysiology | Identical Potency | N/A | IC50 of 22 nM on native T-type channels in thalamocortical neurons (CaV3.1). |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line, temperature, and specific protocol can influence results.
Mechanism of Action: A Signaling Pathway Overview
T-type calcium channel modulators act by binding to the α1 subunit of the CaV3 channel, thereby inhibiting the influx of calcium ions into the cell. This reduction in calcium current dampens neuronal excitability, which is the primary mechanism for their therapeutic effects in conditions like epilepsy and neuropathic pain.
References
- 1. Cav3 T-Type Voltage-Gated Ca2+ Channels and the Amyloidogenic Environment: Pathophysiology and Implications on Pharmacotherapy and Pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow | Journal of Neuroscience [jneurosci.org]
Comparing the immunomodulatory effects of TTA-Q6 with other agents.
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the potential immunomodulatory effects of TTA-Q6. Currently, there is a notable absence of direct scientific literature characterizing the immunomodulatory properties of this compound. The primary established role of this compound is as a selective T-type Ca2+ channel antagonist, with research focusing on its applications in neurological disorders.
However, the broader class of calcium channel blockers (CCBs) has been shown to possess immunomodulatory capabilities, suggesting a potential, yet unexplored, avenue for this compound. This document outlines the known effects of other CCBs and details the necessary experimental protocols to investigate and compare the potential immunomodulatory profile of this compound.
Comparative Landscape: Immunomodulatory Effects of Calcium Channel Blockers
While data on this compound is unavailable, other CCBs have demonstrated effects on immune cells. These agents can suppress the activation of various immune cells, including T cells, mast cells, and macrophages.[1][2] The immunomodulatory potential of second-generation CCBs has been shown to differ based on their chemical structure and their interactions with sites other than the calcium channel.[3] For instance, in a study on experimental heart transplantation, the benzothiazepine (B8601423) CCB clentiazem (B1222845) showed a significant immunomodulatory effect, whereas the dihydropyridines felodipine (B1672334) and amlodipine (B1666008) were ineffective when used alone.[3]
A comparative summary of the potential immunomodulatory effects of this compound, based on the activities of other CCBs, would require empirical testing. Below is a proposed table structure for summarizing such prospective data.
Table 1: Comparative Immunomodulatory Effects
| Parameter | This compound | Agent A (e.g., Cyclosporine A) | Agent B (e.g., Dexamethasone) |
| Target Cells | To be determined | T-lymphocytes | T-lymphocytes, Macrophages, Neutrophils |
| Mechanism of Action | Putative T-type Ca2+ channel blockade in immune cells | Calcineurin inhibitor | Glucocorticoid receptor agonist |
| Effect on T-Cell Proliferation | To be determined | Inhibition | Inhibition |
| Effect on Cytokine Production (e.g., TNF-α, IL-2, IFN-γ) | To be determined | Decreased IL-2 production | Broad suppression of pro-inflammatory cytokines |
| Effect on Phagocytosis | To be determined | No direct primary effect | Inhibition of macrophage activation |
| In vivo Efficacy Model | To be determined | Allograft rejection models | Autoimmune disease models |
Experimental Protocols for Assessing Immunomodulatory Effects
To ascertain the immunomodulatory profile of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key assays.
T-Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of T-lymphocytes in response to a stimulus.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. CD4+ or CD8+ T-cells can be further purified using magnetic bead separation.
-
Stimulation: Plate the T-cells in 96-well plates and stimulate with anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
Treatment: Add varying concentrations of this compound to the stimulated cells. Include a vehicle control and a known immunosuppressant (e.g., Cyclosporine A) as a positive control.
-
Proliferation Measurement: After 72 hours of incubation, assess proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine for the final 18 hours of culture. Measure the incorporation of the radiolabel into the DNA of proliferating cells using a scintillation counter.
-
CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. As cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry.
-
-
Data Analysis: Express results as a percentage of the proliferation observed in the vehicle-treated control.
Cytokine Production Assay
This assay measures the effect of a compound on the production of key immunomodulatory cytokines.
-
Cell Culture and Stimulation: Culture PBMCs or isolated T-cells as described for the proliferation assay. Stimulate the cells to induce cytokine production.
-
Treatment: Add different concentrations of this compound to the cell cultures.
-
Cytokine Measurement: After 24-48 hours, collect the cell culture supernatants. Measure the concentration of cytokines such as TNF-α, IL-2, IL-6, and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the vehicle control.
Macrophage Phagocytosis Assay
This assay evaluates the effect of a compound on the ability of macrophages to engulf particles.
-
Macrophage Differentiation: Differentiate monocytes isolated from PBMCs into macrophages by culturing them with M-CSF.
-
Treatment: Pre-incubate the macrophages with various concentrations of this compound for 1-2 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., zymosan or E. coli bioparticles) to the macrophage culture.
-
Quantification: After a 1-2 hour incubation, wash away non-engulfed particles. Measure the uptake of fluorescent particles by the macrophages using a fluorometer or by flow cytometry.
-
Data Analysis: Calculate the phagocytic index for each treatment group relative to the vehicle control.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound if it possesses immunomodulatory effects, and a general workflow for its evaluation.
Caption: Hypothetical signaling cascade of this compound's potential immunomodulatory effect.
References
TTA-Q6 and Chemotherapy: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for more effective and targeted cancer therapies has led to the exploration of combination treatments aimed at enhancing the efficacy of standard chemotherapeutic agents while minimizing toxicity. One area of growing interest is the role of ion channels in cancer progression and their potential as therapeutic targets. T-type calcium channels, in particular, have been implicated in various cellular processes crucial for tumor growth and survival, such as proliferation and apoptosis. Consequently, the blockade of these channels presents a promising strategy to augment the anticancer effects of chemotherapy.
This guide provides a comparative assessment of the synergistic effects of T-type calcium channel blockers with conventional chemotherapy, with a specific focus on the potential of TTA-Q6. As direct experimental data on the combination of this compound with chemotherapeutic agents is not yet available, this document leverages data from studies on other potent T-type calcium channel blockers, namely TTA-A2 and KCP10043F , to provide a comprehensive overview of the potential mechanisms and synergistic outcomes.
Comparative Analysis of T-Type Calcium Channel Blockers in Combination with Chemotherapy
The following tables summarize the quantitative data from studies investigating the synergistic effects of T-type calcium channel blockers TTA-A2 and KCP10043F with various chemotherapeutic agents in the A549 human lung adenocarcinoma cell line.
Table 1: Synergistic Effects of TTA-A2 with Paclitaxel (B517696) on A549 Cells
| Experimental Assay | Treatment Group | Result | Reference |
| Clonogenic Assay | Control (untreated) | 24.8% Colony Formation Efficiency | [1][2] |
| Paclitaxel (10 nM) | Reduced Colony Formation | [1][2] | |
| TTA-A2 (100 nM) | Reduced Colony Formation | [1][2] | |
| TTA-A2 (100 nM) + Paclitaxel (10 nM) | 12.7% Colony Formation Efficiency | [1][2] | |
| Apoptosis Assay | Control (untreated) | Baseline level of apoptosis | [1] |
| Paclitaxel (10 nM) | Increased apoptosis | [1] | |
| TTA-A2 (100 nM) | Increased apoptosis | [1] | |
| TTA-A2 (100 nM) + Paclitaxel (10 nM) | Significantly increased percentage of late apoptotic cells | [1] |
Table 2: Synergistic Effects of KCP10043F with Etoposide (B1684455) and Cisplatin (B142131) on A549 Cells
| Chemotherapeutic Agent | Combination Index (CI) | Interpretation | Reference |
| Etoposide | 0.2 - 0.8 | Synergistic | [3] |
| Cisplatin | 0.2 - 0.8 | Synergistic | [3] |
Experimental Protocols
Synergistic Study of TTA-A2 with Paclitaxel in A549 Cells[1]
-
Cell Culture: A549 human lung adenocarcinoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatments: Cells were treated with Paclitaxel (10 nM), TTA-A2 (50 nM and 100 nM), or a combination of Paclitaxel (10 nM) and TTA-A2 (100 nM). A control group received no treatment.
-
Clonogenic Assay:
-
Cells were seeded in 6-well plates at a low density.
-
After 24 hours, cells were treated with the respective compounds.
-
The medium was replaced with fresh medium containing the treatments every 48 hours.
-
After 8-10 days, colonies were fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing more than 50 cells were counted.
-
Colony Formation Efficiency was calculated as (Number of colonies formed / Number of cells seeded) x 100%.
-
-
Apoptosis Assay:
-
A549 cells were seeded in 24-well plates.
-
After 24 hours, cells were treated with the respective compounds for 48 hours.
-
Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) and late apoptotic/necrotic cells (Annexin V and PI positive) was determined by fluorescence microscopy.
-
Synergistic Study of KCP10043F with Etoposide and Cisplatin in A549 Cells (Adapted from similar studies)
-
Cell Culture: A549 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of KCP10043F, etoposide, or cisplatin alone, or in combination at a constant ratio.
-
After 72 hours of incubation, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) for each agent was determined.
-
-
Combination Index (CI) Analysis:
-
The synergistic, additive, or antagonistic effects of the drug combinations were quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
-
Western Blot Analysis:
-
A549 cells were treated with KCP10043F, etoposide, or cisplatin alone or in combination for 48 hours.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were probed with primary antibodies against key cell cycle regulatory proteins (CDK2, CDK4, CDK6, cyclin D2, cyclin D3, cyclin E, and p27) and apoptosis-related proteins.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of T-type calcium channel blockers with chemotherapy is believed to arise from the convergence of their mechanisms of action on key cellular pathways that regulate cell cycle progression and apoptosis.
Proposed Synergistic Mechanism of T-Type Calcium Channel Blockers and Chemotherapy
Caption: Proposed mechanism of synergy between T-type calcium channel blockers and chemotherapy.
Experimental Workflow for Assessing Synergy
Caption: A typical experimental workflow for evaluating the synergistic effects of drug combinations.
Conclusion and Future Directions
The available evidence strongly suggests that the inhibition of T-type calcium channels holds significant promise as a synergistic strategy to enhance the efficacy of conventional chemotherapeutic agents. Studies on T-type calcium channel blockers like TTA-A2 and KCP10043F have demonstrated their ability to potentiate the cytotoxic effects of drugs such as paclitaxel, cisplatin, and etoposide in lung cancer cells. The underlying mechanisms appear to involve the disruption of calcium signaling pathways that are critical for cancer cell proliferation, leading to cell cycle arrest and an increase in apoptosis.
While direct experimental data for this compound in combination with chemotherapy is currently lacking, its classification as a selective T-type calcium channel antagonist suggests that it may exhibit similar synergistic properties. Therefore, further preclinical investigation of this compound in combination with a panel of standard chemotherapeutic agents across various cancer cell lines is highly warranted. Such studies will be crucial to elucidate its specific synergistic potential, optimal combination ratios, and the precise molecular mechanisms involved. This will pave the way for the potential clinical development of this compound as a valuable adjunct to existing cancer therapies, ultimately aiming to improve patient outcomes.
References
- 1. Adjuvant role of a T-type calcium channel blocker, TTA-A2, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro synergistic anticancer activity of the combination of T-type calcium channel blocker and chemotherapeutic agent in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Macrophage Activation: Evaluating the Role of TSG-6 in the Context of Anti-Tumoral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TNF-stimulated gene-6 (TSG-6) with other macrophage-activating agents, specifically Colony Stimulating Factor 1 Receptor (CSF-1R) inhibitors and CD40 agonists. The focus is on validating the role of these agents in activating anti-tumoral macrophages, supported by experimental data and detailed protocols. While the initial topic of interest was a compound referred to as TTA-Q6, a thorough review of scientific literature yielded no results for a compound of that name. However, extensive research is available on TSG-6, a protein involved in macrophage polarization. This guide will therefore focus on TSG-6 and its comparison with established modulators of macrophage function in the tumor microenvironment.
Executive Summary
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment and can exhibit both pro-tumoral (M2-like) and anti-tumoral (M1-like) functions. Therapeutic strategies are being developed to modulate macrophage polarization towards an anti-tumoral phenotype. This guide evaluates the effects of TSG-6 in this context, comparing it to a CSF-1R inhibitor (Pexidartinib/PLX3397) and a CD40 agonist.
Based on current scientific evidence, TSG-6 primarily induces an M2-like macrophage phenotype, characterized by the upregulation of markers such as CD163 and CD206 and the secretion of anti-inflammatory cytokines. This polarization is generally associated with pro-tumoral activities, including immune suppression and tissue remodeling. In contrast, CSF-1R inhibitors and CD40 agonists have been shown to promote an anti-tumoral macrophage phenotype, albeit through different mechanisms. CSF-1R inhibitors can deplete M2-like TAMs and shift the M1/M2 balance towards a more anti-tumoral state, while CD40 agonists directly activate macrophages to an M1-like, pro-inflammatory state.
Data Presentation: Quantitative Comparison of Macrophage Modulators
The following tables summarize the quantitative effects of TSG-6, a CSF-1R inhibitor, and a CD40 agonist on macrophage polarization, cytokine secretion, and phagocytic activity.
Table 1: Effect on Macrophage Polarization Markers (Gene Expression Fold Change)
| Marker | TSG-6 | CSF-1R Inhibitor (Pexidartinib) | CD40 Agonist | Phenotype Association |
| M2 Markers | ||||
| CD163 | ▲ ~2.2-fold[1] | ▼[2][3] | ▼[2][3] | M2 |
| CD206 (MRC1) | ▲ ~2.8-fold[1] | ▼ (dose-dependent decrease in CD206+ cells)[4] | No significant change | M2 |
| TGF-β | ▲[1] | No significant change | No significant change | M2 |
| VEGFA | ▲[1] | No significant change | No significant change | M2 |
| M1 Markers | ||||
| iNOS (NOS2) | ▼[1] | No significant change | ▲ | M1 |
| IL-12B | ▼[1] | No significant change | ▲ | M1 |
| HLA-DR | No significant change | No significant change | ▲[2][3] | M1 |
| CD86 | No significant change | No significant change | ▲ | M1 |
Table 2: Effect on Cytokine Secretion
| Cytokine | TSG-6 | CSF-1R Inhibitor (Pexidartinib) | CD40 Agonist | Primary Function in TME |
| IL-10 | ▲[5][6] | No significant change | ▼ | Immunosuppressive |
| IL-4 | ▲[5] | No significant change | ▼ | M2 Polarization |
| IL-6 | ▼[5] | No significant change | ▲ | Pro-inflammatory |
| TNF-α | ▼[5] | No significant change | ▲[7] | Pro-inflammatory/Anti-tumoral |
| IL-12p70 | ▼[5] | No significant change | ▲[7][8] | Pro-inflammatory/Anti-tumoral |
Table 3: Effect on Macrophage Anti-Tumoral Function
| Function | TSG-6 | CSF-1R Inhibitor (Pexidartinib) | CD40 Agonist |
| Phagocytosis of Tumor Cells | No direct evidence found | ▼ (Suppresses phagocytic activity)[9] | ▲ (Boosts phagocytosis)[8] |
| Suppression of Tumor Cell Proliferation | No direct evidence found | ▲ (Reduces tumor growth)[4] | ▲ (Suppresses proliferation via macrophages)[10] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which these agents modulate macrophage function are distinct and are illustrated in the following diagrams.
Caption: TSG-6 binds to CD44, leading to the activation of Smad2/3 and MAPK/ERK pathways, which promotes M2-like macrophage polarization. It may also inhibit TLR4 signaling.[1][5]
Caption: CSF-1R inhibitors like Pexidartinib block the binding of CSF-1 to its receptor, inhibiting downstream signaling pathways such as PI3K/AKT and ERK1/2, which are crucial for M2 macrophage survival and polarization.[4]
Caption: CD40 agonists bind to the CD40 receptor on macrophages, leading to the recruitment of TRAF proteins and the activation of NF-κB and MAPK signaling pathways, which drive M1 polarization and anti-tumoral functions.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Macrophage Polarization Assay
Objective: To differentiate macrophages into M1 or M2 phenotypes and assess the effect of test compounds.
Methodology:
-
Isolation of Monocytes: Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocyte cell line (e.g., THP-1).
-
Differentiation into Macrophages (M0): Culture monocytes in RPMI-1640 medium supplemented with 10% FBS and 50 ng/mL of M-CSF for 5-7 days to differentiate them into naïve M0 macrophages.
-
Polarization:
-
M1 Polarization: Treat M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: Treat M0 macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
Test Compound Treatment: Add the test compound (e.g., TSG-6, Pexidartinib, CD40 agonist) at the desired concentration at the same time as the polarizing cytokines.
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform qRT-PCR to quantify the expression of M1 (e.g., iNOS, IL12B, CD86) and M2 (e.g., CD163, CD206, ARG1) markers.
-
Surface Marker Expression: Stain cells with fluorescently labeled antibodies against M1/M2 surface markers (e.g., CD86, HLA-DR, CD163, CD206) and analyze by flow cytometry.
-
Cytokine Secretion: Collect the culture supernatant for cytokine analysis.
-
Phagocytosis Assay (Flow Cytometry)
Objective: To quantify the phagocytic capacity of macrophages.
Methodology:
-
Prepare Macrophages: Culture and polarize macrophages as described above in a non-tissue culture treated plate.
-
Label Target Cells: Label tumor cells (e.g., PANC-1) with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Co-culture: Add the fluorescently labeled tumor cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5).
-
Incubation: Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Staining: Gently wash the cells to remove non-ingested tumor cells. Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific surface marker (e.g., CD11b) with a different fluorochrome than the target cell label.
-
Quenching (Optional): Add trypan blue to quench the fluorescence of surface-bound, non-internalized tumor cells.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. The percentage of double-positive cells (macrophage marker and target cell label) represents the percentage of phagocytosing macrophages. The mean fluorescence intensity of the target cell label within the macrophage population can indicate the amount of phagocytosed material.
Cytokine Secretion Analysis (Cytometric Bead Array)
Objective: To simultaneously measure the concentration of multiple cytokines in macrophage culture supernatants.
Methodology:
-
Sample Preparation: Collect the supernatant from the macrophage polarization assay and centrifuge to remove cellular debris.
-
Prepare Standards: Reconstitute and serially dilute the cytokine standards provided in the kit to generate a standard curve.
-
Assay Procedure:
-
Mix the capture beads specific for the cytokines of interest.
-
Add the mixed capture beads to each well of a 96-well plate.
-
Add the standards or unknown samples (supernatants) to the respective wells.
-
Add the PE-conjugated detection antibody mixture to all wells.
-
Incubate for 2-3 hours at room temperature, protected from light.
-
-
Washing: Wash the beads to remove unbound reagents.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the unknown samples.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a compound's effect on macrophage anti-tumoral activity.
Caption: A general workflow for the in vitro assessment of a test compound's effect on macrophage polarization and anti-tumoral functions.
Logical Relationship of Macrophage Polarization and Anti-Tumoral Immunity
The balance between M1 and M2 macrophage polarization is a key determinant of the immune response to cancer. The following diagram illustrates this relationship.
Caption: A simplified representation of the M1/M2 macrophage polarization paradigm and the influence of the compared therapeutic agents.
Conclusion
This comparative guide demonstrates that while TSG-6 is an active modulator of macrophage phenotype, the current body of scientific evidence indicates that it promotes an M2-like polarization. This phenotype is generally associated with pro-tumoral functions rather than the activation of anti-tumoral macrophages. In contrast, CSF-1R inhibitors and CD40 agonists show greater promise in skewing macrophages towards an anti-tumoral M1 phenotype. For researchers and drug development professionals, this highlights the importance of carefully selecting macrophage-targeting agents based on their specific mechanisms of action and their ultimate effect on the tumor microenvironment. Further research into TSG-6 could explore potential contexts where its immunomodulatory properties might be therapeutically beneficial, but based on current data, it is not a primary candidate for inducing a direct anti-tumoral macrophage response.
References
- 1. TSG6 promotes epithelial-mesenchymal transition and tumor-associated macrophage polarization through Smad2/3 and MAPK signaling by facilitating TSG6-CD44-TGFβR1 or EGFR complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD40 Agonists Alter the Pancreatic Cancer Microenvironment by Shifting the Macrophage Phenotype toward M1 and Suppress Human Pancreatic Cancer in Organotypic Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD40 Agonists Alter the Pancreatic Cancer Microenvironment by Shifting the Macrophage Phenotype toward M1 and Suppress Human Pancreatic Cancer in Organotypic Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. TSG-6 Inhibits Oxidative Stress and Induces M2 Polarization of Hepatic Macrophages in Mice With Alcoholic Hepatitis via Suppression of STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-cell-independent Antitumor Effects of CD40 Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CD40 Agonists Alter the Pancreatic Cancer Microenvironment by Shifting the Macrophage Phenotype toward M1 and Suppress Human Pancreatic Cancer in Organotypic Slice Cultures [gutnliver.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of TTA-Q6
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds like TTA-Q6 are paramount for ensuring laboratory safety and environmental protection. In the absence of specific disposal protocols for this compound, it must be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Safety Goggles or a Face Shield
-
Chemical-Resistant Gloves (Butyl gloves are recommended when handling Dimethyl Sulfoxide (DMSO) solutions, as DMSO can penetrate nitrile gloves)
-
Laboratory Coat or Gown
-
Closed-Toed Shoes
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding the handling and disposal of this compound.
| Parameter | Information | Source/Recommendation |
| Waste Category | Hazardous Chemical Waste | General Laboratory Best Practices |
| Solid this compound Disposal | Collect in a labeled, sealed, chemically compatible container for solid hazardous waste. | General Laboratory Best Practices |
| This compound in DMSO Solution | Collect in a labeled, sealed, chemically compatible container for non-halogenated solvent waste. | University of Waterloo, University of York[1][2] |
| Contaminated Labware | Dispose of as solid hazardous chemical waste. This includes items like pipette tips, vials, and gloves. | General Laboratory Best Practices |
| Container Labeling | "Hazardous Waste," full chemical name ("this compound"), and any known hazards. | University of Pennsylvania EHRS, Northwestern University[3][4] |
| Storage Location | Designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[3][5] | Central Washington University, University of Pennsylvania EHRS[3][5] |
| Disposal Method | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[6] | General Laboratory Best Practices |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in both solid and solution forms.
Protocol 1: Disposal of Solid this compound
-
Waste Segregation: Designate a specific, compatible, and clearly labeled container for solid hazardous chemical waste. Do not mix with liquid waste or other incompatible solid wastes.
-
Containerization: Carefully transfer the solid this compound into the designated hazardous waste container. Ensure the container is made of a material compatible with the chemical. The container must have a secure, leak-proof lid.[5]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[3][5] This area should be away from general lab traffic and drains.
-
Pickup and Disposal: Once the container is full or has reached the institutional time limit for storage (often six months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4]
Protocol 2: Disposal of this compound in DMSO Solution
-
Waste Segregation: Use a designated, compatible, and clearly labeled container for non-halogenated solvent waste. Do not mix with halogenated solvents, strong acids, or bases.
-
Containerization: Carefully pour the this compound in DMSO solution into the designated waste container. A funnel is recommended to prevent spills. Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all components ("this compound," "Dimethyl Sulfoxide"), their estimated concentrations, and the accumulation start date.
-
Storage: Securely cap the container and place it in the designated Satellite Accumulation Area (SAA), ensuring it is stored in secondary containment to prevent spills.[4]
-
Pickup and Disposal: Follow your institution's procedures to request a pickup from the EHS office for proper disposal.
Protocol 3: Disposal of Contaminated Materials
-
Collection: All disposable items that have come into direct contact with this compound (e.g., gloves, pipette tips, weigh boats, contaminated paper towels) must be considered hazardous waste.
-
Containerization: Place these items in a designated, sealed, and clearly labeled container or a durable, leak-proof bag for solid hazardous waste.
-
Labeling: Label the container or bag with "Hazardous Waste," a description of the contents (e.g., "this compound Contaminated Labware"), and the date.
-
Disposal: Store with other solid hazardous waste and arrange for EHS pickup.
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Essential Safety and Operational Guide for Handling TTA-Q6
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety protocols and logistical information for the handling and disposal of TTA-Q6 (CAS 910484-28-5), a potent and selective T-type Ca2+ channel antagonist.[1] Given that this compound is a quinoline (B57606) derivative, and in the absence of a specific Safety Data Sheet (SDS), the following procedures are based on the established hazards of quinoline and similar complex chemical structures.[2][3] Quinoline is classified as a hazardous chemical that is harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is a suspected carcinogen and mutagen.[4][5][6] Therefore, this compound must be handled as a potentially hazardous substance, adhering to strict safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below and should be selected based on the concentration and quantity of the substance being used.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles with side shields or a full-face shield.[2][4] | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[2] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. The outer glove must be changed immediately upon contamination.[2] Gloves should be inspected prior to use.[4][6] | Provides a robust barrier against dermal absorption, a primary exposure route.[2] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.[2] No skin should be exposed.[4] | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a fume hood or for spill cleanup.[2][6] | Protects against the inhalation of fine powders and potential vapors.[2] |
Operational Plan: Handling and Storage
A strict operational workflow is critical to minimize exposure and prevent contamination.
2.1. Engineering Controls
-
All work with this compound, both in solid and solution form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
2.2. Handling Solid this compound
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling this compound.
-
Weighing: Weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood to avoid dispersal of the powder.
-
Dissolving: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound. Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid sonication, which can generate aerosols.[2]
-
Cleanup: After handling the solid, carefully wipe down the work surface with an appropriate solvent and dispose of all contaminated materials as hazardous waste.
2.3. Handling this compound Solutions
-
Transfer: Use a calibrated pipette with disposable tips when transferring solutions to minimize the risk of splashes and contamination.[2]
-
Reaction Setup: Ensure all reaction vessels are clearly labeled and securely clamped within the fume hood.[2]
2.4. Storage
-
Store this compound in a tightly closed, clearly labeled container.[5]
-
Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
2.5. General Hygiene
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly with soap and water immediately after handling the compound.[5]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[5]
Disposal Plan
All this compound waste, including contaminated consumables, is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh papers, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[4][6]
-
Contaminated Glassware: Rinse contaminated glassware with a suitable solvent in the fume hood. The first rinse should be collected as hazardous waste. Subsequent rinses can be handled according to standard laboratory procedures for chemical waste.
Emergency Procedures
4.1. Spill Response
-
Evacuate: Immediately evacuate personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.[4][6]
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Report: Report the spill to the laboratory supervisor and environmental health and safety office.
4.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
